molecular formula C6H3ClN2O2S2 B1273802 2,1,3-Benzothiadiazole-4-sulfonyl chloride CAS No. 73713-79-8

2,1,3-Benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1273802
CAS No.: 73713-79-8
M. Wt: 234.7 g/mol
InChI Key: CXAICGCTHOWKPP-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfonyl chloride is a versatile heterocyclic building block of significant interest in advanced chemical and pharmaceutical research. Its core structure, a benzothiadiazole, is recognized for its exceptional electronic properties, making it a valuable scaffold in the development of organic electronic materials and fluorescent probes for bioimaging and sensor applications . In medicinal chemistry, this sulfonyl chloride serves as a critical synthetic intermediate for the design of novel bioactive molecules. The sulfonyl chloride group is a key handle for constructing sulfonamide derivatives, a privileged pharmacophore in drug discovery. Sulfonamides are extensively investigated for their ability to inhibit carbonic anhydrase isoforms (such as CA IX and XII) that are overexpressed in hypoxic tumor environments, disrupting pH regulation and imparting anticancer effects . Furthermore, the benzothiadiazole core is itself a component of experimental compounds explored for a range of therapeutic activities, underscoring its utility in generating molecular diversity for biological screening . The reactivity of the sulfonyl chloride group allows for facile conjugation under standard conditions, enabling researchers to develop complex heterocyclic hybrids and tailor molecular properties for specific research applications in agrochemistry, materials science, and drug discovery . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAICGCTHOWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224022
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Molecular Weight

234.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73713-79-8
Record name 2,1,3-Benzothiadiazole-4-sulfonyl chloride
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Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-benzothiadiazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,1,3-benzothiadiazole-4-sulfonyl chloride, a key building block in the development of novel therapeutic agents and functional materials. The following sections detail the chemical pathway, a step-by-step experimental methodology, and key reaction parameters.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the electrophilic substitution reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid. This process, known as chlorosulfonation, introduces a sulfonyl chloride group onto the 4-position of the benzothiadiazole ring. The reaction is typically facilitated by heating and may include the addition of thionyl chloride to ensure the conversion of any sulfonic acid byproduct back to the desired sulfonyl chloride.

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product BTD 2,1,3-Benzothiadiazole (1) Temp Heat to 150°C BTD->Temp CSA Chlorosulfonic Acid CSA->Temp SOCl2 Thionyl Chloride Temp->SOCl2 2 hours Product This compound (2) SOCl2->Product 2 hours

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established laboratory procedures[1].

Materials:

  • 2,1,3-Benzothiadiazole (BTD)

  • Chlorosulfonic acid (HSO₃Cl)

  • Thionyl chloride (SOCl₂)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

  • Argon or Nitrogen gas supply for inert atmosphere

Procedure:

  • Initial Setup: In a round-bottom flask, place 2,1,3-benzothiadiazole (1.00 g, 7.34 mmol). Separately, cool chlorosulfonic acid (2.5 mL, 37.6 mmol) in an ice bath.

  • Reaction Initiation: Under an inert atmosphere (e.g., argon), slowly add the pre-cooled chlorosulfonic acid to the flask containing 2,1,3-benzothiadiazole.

  • Heating: Heat the reaction mixture to 150°C and maintain this temperature for 2 hours with stirring.

  • Addition of Thionyl Chloride: After 2 hours, add thionyl chloride (1.0 mL, 13.7 mmol) to the reaction mixture. Continue to stir the mixture at 150°C for an additional 2 hours[1].

  • Quenching: After the reaction is complete, carefully quench the reaction by pouring the mixture over a sufficient amount of crushed ice. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Product Isolation: A precipitate will form upon quenching. Isolate the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the final product, this compound, to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

ParameterValueUnitNotes
Reactants
2,1,3-Benzothiadiazole1.00 (7.34)g (mmol)Starting material[1].
Chlorosulfonic Acid2.5 (37.6)mL (mmol)Reagent and solvent[1].
Thionyl Chloride1.0 (13.7)mL (mmol)Added after initial heating period[1].
Reaction Conditions
Initial Reaction Temperature150°CFor chlorosulfonation step[1].
Initial Reaction Time2hoursFor chlorosulfonation step[1].
Second Reaction Temperature150°CAfter addition of thionyl chloride[1].
Second Reaction Time2hoursAfter addition of thionyl chloride[1].
Product Information
Chemical NameThis compound-
Molecular FormulaC₆H₃ClN₂O₂S₂-[2]
Molecular Weight234.67 g/mol [2]
CAS Number73713-79-8-[2]

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from starting materials to the final product, involving key chemical transformations and purification steps. The diagram below outlines these logical connections.

Logical_Relationships Start Start: 2,1,3-Benzothiadiazole Reagent Reagent Addition: Chlorosulfonic Acid Start->Reagent Heating1 Step 1: Heating (150°C, 2h) Primary Chlorosulfonation Reagent->Heating1 Thionyl Reagent Addition: Thionyl Chloride Heating1->Thionyl Heating2 Step 2: Heating (150°C, 2h) Conversion of byproducts Thionyl->Heating2 Quench Reaction Quenching on Ice Heating2->Quench Isolate Isolation: Filtration & Washing Quench->Isolate Final Final Product: This compound Isolate->Final

References

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,1,3-Benzothiadiazole-4-sulfonyl chloride. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiadiazole core functionalized with a sulfonyl chloride group. This reactive group makes it a valuable intermediate in the synthesis of various derivatives.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 73713-79-8[1][2][3]
Molecular Formula C₆H₃ClN₂O₂S₂[3][4][5]
Molecular Weight 234.67 g/mol [5]
Melting Point 147 °C (146-148 °C reported)[1][6]
Boiling Point 359.4 °C at 760 mmHg[1]
Density 1.723 g/cm³[1]
Flash Point 171.2 °C[1]
Appearance Beige to light peach solid[6][7]
Solubility Information not widely available, but it is moisture-sensitive and reacts with water.[8]
Storage Conditions Store in a cool, dry place under an inert atmosphere.[8] Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[3]

Reactivity and Handling

This compound is a corrosive and moisture-sensitive compound.[8] The sulfonyl chloride group is highly reactive towards nucleophiles.

  • Hazards: Causes severe skin burns and eye damage.[8][9] It is crucial to handle this chemical in a fume hood with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3][8]

  • Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[8] Exposure to moist air or water should be avoided.[8]

  • Decomposition: Hazardous decomposition products include hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and oxides of sulfur.[8]

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route involves the chlorosulfonation of 2,1,3-benzothiadiazole.[10]

Procedure: A detailed procedure for a related synthesis is described as follows: Chlorosulfonic acid is added to the starting amide at -10 °C.[7] The mixture is then allowed to warm to room temperature, stirred, and heated to 50 °C for 3 hours, followed by 60 °C for 3 hours.[7] After cooling, the reaction mixture is carefully poured into ice water.[6][7] The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the final product.[6]

3.2. Synthesis of Sulfonamide Derivatives

The primary utility of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in the development of new pharmaceutical agents.[11]

General Procedure for Sulfonamide Formation:

  • Dissolve the amine of interest in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of this compound in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified, usually by flash column chromatography.

dot

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product A This compound E 2,1,3-Benzothiadiazole-4-sulfonamide Derivative A->E B Primary or Secondary Amine (R-NH₂ or R₂NH) B->E C Aprotic Solvent (e.g., THF, DCM) C->E Reaction Medium D Base (e.g., Pyridine, Et₃N) D->E Acid Scavenger

Caption: Synthetic pathway for sulfonamide derivatives.

Applications in Research and Drug Discovery

The 2,1,3-benzothiadiazole (BTD) core is a significant pharmacophore due to its interesting electronic properties and ability to engage in various biological interactions.[12][13] As a result, its derivatives are explored in several areas:

  • Medicinal Chemistry: Sulfonamides derived from this compound are synthesized and evaluated for a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] The BTD scaffold serves as a building block for developing derivatives with high therapeutic potential.[13]

  • Fluorescent Probes: The BTD core is fluorescent, making it a valuable component in the design of optical sensors and biomarkers for detecting various analytes.[12]

  • Materials Science: BTD derivatives are used in the development of conjugated polymers for applications in organic solar cells, organic light-emitting diodes (OLEDs), and electrochromic devices due to their electron-accepting nature.[15]

dot

G A This compound B Medicinal Chemistry A->B C Materials Science A->C D Fluorescent Probes A->D B1 Antimicrobial Agents B->B1 B2 Anticancer Drug Scaffolds B->B2 C1 Organic Solar Cells C->C1 C2 OLEDs C->C2 D1 Analyte Sensing D->D1 D2 Biomarkers D->D2

Caption: Key application areas of the core compound.

Spectral Data

References

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS: 73713-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-4-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of therapeutic agents. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory work.

Core Compound Properties

This compound is a reactive intermediate, primarily utilized in the synthesis of sulfonamide derivatives. Its chemical structure combines the electron-withdrawing 2,1,3-benzothiadiazole core with a highly reactive sulfonyl chloride group, making it a valuable scaffold for introducing this pharmacophore into diverse molecular frameworks.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that comprehensive, publicly available spectroscopic data for this specific compound is limited. The data presented is a combination of reported values and calculated estimates.

PropertyValueCitation(s)
CAS Number 73713-79-8[1]
Molecular Formula C₆H₃ClN₂O₂S₂[1]
Molecular Weight 234.68 g/mol [1]
Appearance Pale yellow to beige solid
Melting Point 146-148 °C
Boiling Point (est.) 359.4 ± 15.0 °C at 760 mmHg[1]
Density (est.) 1.7 ± 0.1 g/cm³[1]
Flash Point (est.) 171.2 ± 20.4 °C[1]
pKa (est.) -2.69 ± 0.45
Spectroscopic Data
SpectrumDataCitation(s)
¹H NMR Expected aromatic protons in the range of δ 7.5-8.5 ppm. For the parent 2,1,3-benzothiadiazole in CDCl₃, signals are observed at δ 7.97 (dd) and 7.53 (dd). For a related sulfonamide derivative, N,N-diisopropyl-2,1,3-benzothiadiazole-4-sulfonamide, aromatic protons are assigned in the ¹H NMR spectrum.[2][3]
¹³C NMR Expected aromatic carbons in the range of δ 120-155 ppm. For N-butyl-benzothiazole-2-sulfonamide, aromatic carbons are observed at δ 166.1, 152.3, 136.4, 127.6, 127.4, 125.0, and 122.2 ppm.
IR (KBr) Expected characteristic peaks for S=O stretching (sulfonyl group) around 1370 and 1180 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹. For the related 4-nitro-2,1,3-benzothiadiazole, IR data is available.[4]
Mass Spec. Expected molecular ion peak (M+) at m/z 234 and 236 in a ~3:1 ratio due to the chlorine isotope. Fragmentation may involve the loss of SO₂, Cl, or the entire sulfonyl chloride group. The fragmentation patterns of sulfonamides under mass spectrometric conditions have been studied.[5]

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form a wide array of sulfonamide derivatives.

Synthesis of this compound

A common method for the synthesis of the title compound is the chlorosulfonation of 2,1,3-benzothiadiazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product A 2,1,3-Benzothiadiazole C Reflux A->C B Chlorosulfonic Acid B->C D Quench with Ice C->D Cool E Filter D->E F Wash with Water E->F G 2,1,3-Benzothiadiazole- 4-sulfonyl chloride F->G

Synthesis of this compound.

Experimental Protocol:

To a stirred solution of 100 mL of chlorosulfonic acid at 0°C, 10.0 g of 2,1,3-benzothiadiazole is added under an inert atmosphere. The resulting mixture is heated at reflux for 30 minutes and then cooled to room temperature. The reaction mixture is added dropwise to 1000 mL of ice. The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the title compound as a beige solid.

Synthesis of N-Substituted-2,1,3-benzothiadiazole-4-sulfonamides

The sulfonyl chloride group is highly reactive towards primary and secondary amines, readily forming sulfonamides. This reaction is a cornerstone for generating libraries of compounds for drug discovery.

G A 2,1,3-Benzothiadiazole- 4-sulfonyl chloride E Reaction at 0°C to Room Temperature A->E B Primary or Secondary Amine (R1R2NH) B->E C Base (e.g., Pyridine or Triethylamine) C->E D Anhydrous Solvent (e.g., Dichloromethane or THF) D->E F Aqueous Workup E->F G Purification (e.g., Column Chromatography) F->G H N-Substituted-2,1,3-benzothiadiazole- 4-sulfonamide G->H

General synthesis of sulfonamides.

General Experimental Protocol:

To a solution of a primary or secondary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-substituted-2,1,3-benzothiadiazole-4-sulfonamide.

Specific Example: Synthesis of N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide [2]

To a solution of this compound in a suitable anhydrous solvent, an excess of diethylamine is added at 0°C. The reaction is stirred and allowed to warm to room temperature. After completion, the solvent is removed under reduced pressure, and the residue is purified to yield N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide. The reported melting point for this compound is 88-90 °C.[2]

Applications in Drug Discovery

The 2,1,3-benzothiadiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Two prominent areas of investigation are its role as an inhibitor of carbonic anhydrases and as a modulator of the STAT3 signaling pathway.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6][7] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[8] Benzothiadiazole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against various carbonic anhydrase isoforms, some of which are involved in diseases such as glaucoma and cancer.[6][9]

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in many cancers, promoting cell proliferation, survival, and metastasis.[4][10][11] Inhibition of the STAT3 pathway is therefore a promising strategy for cancer therapy.[10][12] Benzothiazole and benzothiadiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[4] These small molecules can disrupt the STAT3 protein's function, often by interfering with its dimerization, which is essential for its activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (p) stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerizes dna DNA dimer->dna Translocates to Nucleus and Binds inhibitor Benzothiadiazole Sulfonamide Inhibitor inhibitor->dimer Inhibits Dimerization transcription Gene Transcription (Proliferation, Survival) dna->transcription cytokine Cytokine cytokine->receptor Binds G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_lead_opt Lead Optimization A 2,1,3-Benzothiadiazole- 4-sulfonyl chloride C Sulfonamide Synthesis A->C B Amine Library B->C D Purification & Characterization C->D E Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) D->E F Cell-Based Assay (e.g., STAT3 Reporter Assay) D->F G Data Analysis E->G F->G H Identify Hit Compounds G->H I Structure-Activity Relationship (SAR) Studies H->I I->B Iterative Design

References

Spectroscopic Profile of 2,1,3-Benzothiadiazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,1,3-Benzothiadiazole-4-sulfonyl chloride. Due to the limited availability of specific experimental data for this particular derivative, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, 2,1,3-Benzothiadiazole, and predicts the expected spectral characteristics of its 4-sulfonyl chloride derivative. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by offering insights into the structural elucidation and characterization of this important class of compounds.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. The introduction of a sulfonyl chloride group at the 4-position of the benzothiadiazole core is expected to significantly influence its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural characterization of such molecules. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three aromatic protons. The introduction of the strongly electron-withdrawing sulfonyl chloride group at the C4 position will deshield the adjacent protons, causing them to shift downfield compared to the parent compound.

Table 1: ¹H NMR Data (Predicted) for this compound and Experimental Data for 2,1,3-Benzothiadiazole.

CompoundProtonChemical Shift (δ, ppm) (Solvent)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-5~8.2 - 8.4 (CDCl₃)d~8-9
H-6~7.8 - 8.0 (CDCl₃)t~7-8
H-7~8.0 - 8.2 (CDCl₃)d~7-8
2,1,3-Benzothiadiazole[1]H-4, H-77.97 (CDCl₃)m
H-5, H-67.53 (CDCl₃)m

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the sulfonyl chloride group (C-4) is expected to be significantly downfield due to the strong electron-withdrawing effect.

Table 2: ¹³C NMR Data (Predicted) for this compound and Experimental Data for 2,1,3-Benzothiadiazole.

CompoundCarbonChemical Shift (δ, ppm) (Solvent)
This compound (Predicted)C-4~140 - 145 (CDCl₃)
C-5~125 - 130 (CDCl₃)
C-6~130 - 135 (CDCl₃)
C-7~120 - 125 (CDCl₃)
C-4a~150 - 155 (CDCl₃)
C-7a~150 - 155 (CDCl₃)
2,1,3-BenzothiadiazoleC-4, C-7128.9 (CDCl₃)
C-5, C-6121.5 (CDCl₃)
C-4a, C-7a154.2 (CDCl₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorptions corresponding to the sulfonyl chloride group.

Table 3: Key IR Absorptions (Predicted) for this compound.

Functional GroupWavenumber (cm⁻¹)Intensity
S=O Asymmetric Stretch~1370 - 1390Strong
S=O Symmetric Stretch~1170 - 1190Strong
C=C Aromatic Stretch~1450 - 1600Medium
C-H Aromatic Stretch~3000 - 3100Medium
C-S Stretch~600 - 800Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiadiazole core is a chromophore, and the introduction of the sulfonyl chloride group is expected to cause a slight shift in the absorption maxima.

Table 4: UV-Vis Absorption Data (Predicted) for this compound and Experimental Data for a Benzothiadiazole Derivative.

Compoundλmax (nm) (Solvent)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound (Predicted)~310 - 330 (DCM)Not available
A 2,1,3-Benzothiadiazole derivative[2]320 (DCM)Not available

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Potassium bromide (KBr), spectroscopic grade (for KBr pellet method).

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that give an absorbance in the range of 0.1-1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it with the solution.

    • Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Experimental Workflow

The general workflow for the complete spectroscopic characterization of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group Functional Group Identification IR->Functional_Group Electronic_Properties Electronic Properties Analysis UV_Vis->Electronic_Properties Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Group->Final_Report Electronic_Properties->Final_Report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By combining the known data of the parent molecule with established principles of substituent effects, this document offers valuable predictions for its NMR, IR, and UV-Vis spectra. The detailed experimental protocols provided will enable researchers to confidently acquire and interpret the spectroscopic data for this and related compounds, thereby facilitating their research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 2,1,3-Benzothiadiazole-4-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

However, understanding the solubility of this compound is crucial for its use in synthesis, purification, and various applications in drug development and materials science. This guide provides a detailed, generalized experimental protocol for determining the solubility of 2,1,3-Benzothiadiazole-4-sulfonyl chloride, which can be adapted by researchers to obtain quantitative and qualitative solubility data in solvents of interest.

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be used to determine both qualitative (soluble/insoluble) and quantitative (e.g., in mg/mL or mol/L) solubility.

1. Materials and Equipment:

  • Solute: this compound (of known purity)

  • Solvents: A range of anhydrous organic solvents of interest (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, hexane, methanol, tetrahydrofuran, toluene).

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis.

2. Experimental Procedure:

2.1. Qualitative Solubility Determination:

This initial screening provides a rapid assessment of solubility in various solvents.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Cap the vial and vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes at a controlled temperature.

  • Observation: Visually inspect the mixture. If the solid completely dissolves, the compound is considered "soluble" under these conditions. If the solid remains, it is "sparingly soluble" or "insoluble."

  • Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL). Record the total volume of solvent required to dissolve the solid, if applicable.

2.2. Quantitative Solubility Determination (Equilibrium Solubility Method):

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle by turning off the stirrer for a short period.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

    • Calculate the solubility in mg/mL or g/L.

  • Instrumental Analysis (e.g., HPLC, UV-Vis):

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

3. Data Presentation:

All quantitative solubility data should be recorded in a structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Example: Dichloromethane25[Determined Value]HPLC
Example: Acetonitrile25[Determined Value]Gravimetric
Example: Hexane25[Determined Value]HPLC
............

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal vial A->B C Incubate at constant temperature with continuous stirring B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Quantitative Analysis (e.g., HPLC, Gravimetric) F->G H Calculate Solubility G->H

Molecular structure and electronics of 2,1,3-Benzothiadiazole core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2,1,3-Benzothiadiazole Core for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif that has attracted significant attention across various scientific disciplines, including materials science, medicinal chemistry, and diagnostics.[1] This bicyclic molecule, consisting of a benzene ring fused to a 1,2,5-thiadiazole ring, possesses a unique combination of properties that make it a valuable building block for novel functional materials.[1][2] Its electron-deficient nature, rigid and planar structure, and amenability to functionalization have established BTD as a privileged core in the development of organic electronics, fluorescent probes, and therapeutic agents.[1][3]

The strong electron-withdrawing character of the BTD unit makes it a key component in creating "push-pull" molecular architectures, where it is combined with electron-donating moieties.[4][5] This arrangement facilitates intramolecular charge transfer (ICT), leading to tunable electronic and photophysical properties, such as low HOMO-LUMO energy gaps and strong fluorescence.[6][7] Consequently, BTD derivatives are extensively utilized in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and as highly sensitive fluorescent sensors.[7][8][9] This guide provides a comprehensive technical overview of the molecular structure, electronic properties, synthesis, and functionalization of the 2,1,3-benzothiadiazole core, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Electronic Properties

2,1,3-Benzothiadiazole is a planar, bicyclic aromatic compound with the chemical formula C₆H₄N₂S.[2] The fusion of the electron-withdrawing 1,2,5-thiadiazole ring to the benzene ring significantly influences its electronic structure, deactivating the benzene ring towards electrophilic attack and activating it for nucleophilic substitution.[1] This inherent electron-deficient character is central to its utility in designing materials with tailored optoelectronic properties.[4]

The electronic properties of BTD derivatives can be finely tuned by introducing various substituents at the 4 and 7 positions of the benzene ring.[10] Functionalization with electron-donating groups leads to the formation of donor-acceptor (D-A-D) type molecules, which often exhibit narrow energy gaps and broad absorption spectra.[11][12] For instance, fluorination of the BTD core is a common strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for improving the open-circuit voltage in organic photovoltaic devices.[4][13]

Data Presentation: Physicochemical Properties of 2,1,3-Benzothiadiazole and its Derivatives

The following tables summarize key physicochemical and optoelectronic data for the parent BTD molecule and several of its functionalized derivatives, providing a comparative overview for researchers.

Table 1: General Properties of 2,1,3-Benzothiadiazole

PropertyValueReference
Chemical FormulaC₆H₄N₂S[2]
Molar Mass136.17 g·mol⁻¹[2]
Melting Point54.0 °C[2]
Boiling Point203.0 °C[2]
AppearanceCrystalline Solid[2]

Table 2: Optoelectronic Properties of Selected 2,1,3-Benzothiadiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Optical Band Gap (eV)Absorption Max (nm)Emission Max (nm)Reference
4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (T-BTD)-5.4 to -5.3-2.4-2.7~450~550[14]
4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole-5.12-1.88506620[11][12]
4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole-5.24-2.38452563[11][12]
4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole-5.12-2.06486590[11][12]
PDTBDT-0F-BTs Polymer-----[15]
PDTBDT-2F-BTs Polymer-----[15]
PDTBDT-6F-FBTs Polymer-----[15]

Table 3: Electrochemical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

CompoundOxidation Potential (V vs Ag/Ag⁺)Reduction Potential (V vs Ag/Ag⁺)Electrochemical Band Gap (eV)Reference
π-extended BTD derivative0.94 (irreversible)-1.48 (reversible)~2.30[16]
Poly(DEHT-V-BTD)--1.8[17]

Synthesis and Functionalization Strategies

The 2,1,3-benzothiadiazole core is synthetically accessible and can be readily functionalized, allowing for the creation of a vast library of derivatives.[1][2] The most common starting material for many functionalized BTDs is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile building block for various cross-coupling reactions.[2][10]

Core Synthesis and Functionalization Workflow

G General Workflow for BTD Derivative Synthesis & Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., o-phenylenediamine) Core_Formation Core Formation (e.g., with Thionyl Chloride) Start->Core_Formation BTD 2,1,3-Benzothiadiazole Core_Formation->BTD Functionalization Functionalization (e.g., Bromination) BTD->Functionalization Key_Intermediate Key Intermediate (e.g., 4,7-dibromo-BTD) Functionalization->Key_Intermediate Cross_Coupling Cross-Coupling Reaction (Suzuki, Stille, etc.) Key_Intermediate->Cross_Coupling Final_Product Final BTD Derivative Cross_Coupling->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Structure Structural Analysis (NMR, Mass Spec) Purification->Structure Properties Property Evaluation (UV-Vis, CV, Fluorescence) Structure->Properties Application Application Testing (Device Fabrication) Properties->Application

Caption: General workflow for the synthesis and characterization of BTD derivatives.

Key Functionalization Reactions

The functionalization of the BTD core can be achieved through several key reaction types, each offering a pathway to introduce diverse chemical moieties.

G Key Functionalization Strategies for the BTD Core cluster_reactions Functionalization Reactions cluster_coupling_types Cross-Coupling Examples BTD_Core 2,1,3-Benzothiadiazole Core Electrophilic Electrophilic Aromatic Substitution (Nitration, Bromination) BTD_Core->Electrophilic Cross_Coupling Transition-Metal Catalyzed Cross-Coupling BTD_Core->Cross_Coupling CH_Functionalization Direct C-H Functionalization (e.g., Borylation) BTD_Core->CH_Functionalization Suzuki Suzuki Coupling (with Boronic Acids) Cross_Coupling->Suzuki Stille Stille Coupling (with Organostannanes) Cross_Coupling->Stille Sonogashira Sonogashira Coupling (with Alkynes) Cross_Coupling->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Cross_Coupling->Buchwald

Caption: Overview of major functionalization strategies for the BTD scaffold.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of BTD derivatives. The following protocols are adapted from the literature and represent common and reliable procedures.

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the BTD core from o-phenylenediamine.[2]

  • Reaction Setup: Dissolve 1,2-diaminobenzene (1 equivalent) and triethylamine (4.3 equivalents) in dichloromethane.

  • Reagent Addition: Add thionyl chloride (2 equivalents) to the solution. The reaction is exothermic.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The crude product can be purified by recrystallization or column chromatography to yield 2,1,3-benzothiadiazole.[2][18]

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol details the bromination of the BTD core to produce a key synthetic intermediate.[2]

  • Reaction Setup: Dissolve 2,1,3-benzothiadiazole in a suitable solvent.

  • Reagent Addition: Add a brominating agent, such as liquid bromine and hydrogen bromide.[10]

  • Reaction Conditions: The reaction conditions may vary, but often involve heating to ensure complete dibromination at the 4 and 7 positions.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, typically involving quenching excess bromine and neutralizing any acid. The product, 4,7-dibromo-2,1,3-benzothiadiazole, is then isolated and purified, often by recrystallization.

Protocol 3: Suzuki Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This is a general protocol for the palladium-catalyzed Suzuki reaction, a widely used method to form C-C bonds.[7][11]

  • Reaction Setup: In a nitrogen-flushed flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid or ester (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents).[1][7]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, methanol, and water, or dioxane and water.[1][11]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 24-72 hours, monitoring by TLC or GC-MS.[1][11]

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[1] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4: Stille Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, particularly with organotin reagents.[11]

  • Reaction Setup: In a nitrogen-flushed flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equivalents) in an anhydrous solvent like THF or toluene.[1][11]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[11]

  • Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 48-72 hours.[11]

  • Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product using column chromatography.[11]

Structure-Property Relationships

The performance of BTD-based materials is intrinsically linked to their molecular structure. Understanding these relationships is key to designing new molecules with desired functionalities.

G Structure-Property Relationships in BTD Derivatives cluster_structure Structural Modifications cluster_properties Resulting Properties Donor_Strength Strength of Donor Units Energy_Levels HOMO/LUMO Energy Levels Donor_Strength->Energy_Levels affects Band_Gap Optical/Electrochemical Band Gap Donor_Strength->Band_Gap narrows Conjugation π-Conjugation Length Conjugation->Band_Gap narrows Absorption Absorption/Emission Wavelengths Conjugation->Absorption red-shifts Planarity Molecular Planarity Planarity->Absorption enhances Charge_Transport Charge Carrier Mobility Planarity->Charge_Transport improves Substituents Electron-Withdrawing/ Donating Substituents (e.g., Fluorine) Substituents->Energy_Levels lowers HOMO Solubility Solubility & Morphology Substituents->Solubility modifies

Caption: Key structure-property relationships in functional BTD derivatives.

Conclusion

The 2,1,3-benzothiadiazole core is a remarkably versatile and powerful building block in modern chemistry.[1] Its inherent electronic properties, coupled with its synthetic tractability, have enabled the development of a vast array of functional materials with applications spanning from organic electronics to biomedical imaging.[1][3][7] The functionalization strategies outlined in this guide, particularly transition-metal-catalyzed cross-coupling reactions, provide a robust toolkit for researchers to precisely engineer the optoelectronic and physicochemical properties of BTD derivatives.[1][19] The compiled data and detailed protocols offer a valuable resource for scientists and professionals engaged in the design and synthesis of novel materials, facilitating further innovation in this exciting field.

References

The Genesis and Evolution of 2,1,3-Benzothiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of chemical sciences. First synthesized in the 19th century, its unique electronic properties, rigid planar structure, and versatile functionalization potential have propelled its derivatives to the forefront of materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 2,1,3-benzothiadiazole derivatives, supplemented with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Discovery and Historical Milestones

The journey of 2,1,3-benzothiadiazole began in the late 19th century with its initial synthesis. However, it was not until the mid-20th century that its structure was definitively confirmed. The crystal structure of the parent compound, then commonly known as piazthiole, was determined in 1951.[1] The foundational method for its synthesis, a reaction of o-phenylenediamine with thionyl chloride, remains a robust and widely used procedure, often yielding the desired product in high purity and yield.[1]

A pivotal moment in the history of BTD derivatives was the development of methods for its functionalization, particularly halogenation. The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole proved to be a critical advancement. This dibrominated intermediate serves as a versatile building block for the construction of a vast array of more complex molecules through modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Stille, and Sonogashira couplings have enabled the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 4- and 7-positions, dramatically expanding the chemical space of BTD derivatives.[1] This synthetic versatility has been instrumental in the development of novel materials with tailored optoelectronic properties and bioactive molecules with specific pharmacological profiles.

Synthetic Strategies and Methodologies

The functionalization of the 2,1,3-benzothiadiazole core is primarily achieved through electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic attack, often necessitating harsh reaction conditions for substitutions like nitration and bromination.

Key Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the parent 2,1,3-benzothiadiazole ring system.

  • Reactants: o-phenylenediamine, Thionyl chloride (SOCl₂), Pyridine.

  • Procedure: To a solution of o-phenylenediamine in pyridine, two equivalents of thionyl chloride are added dropwise at a controlled temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

  • Expected Yield: Typically ≥85%.[1]

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A crucial intermediate for further derivatization, its synthesis is a key step in many research endeavors.

  • Reactants: 2,1,3-Benzothiadiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), Concentrated sulfuric acid or Hydrobromic acid (HBr).

  • Procedure using NBS: Under a nitrogen atmosphere, 2,1,3-benzothiadiazole is dissolved in concentrated sulfuric acid. N-bromosuccinimide is then added portion-wise at an elevated temperature (e.g., 60°C) with continuous stirring. The reaction is monitored, and upon completion, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed extensively with water, and dried to yield 4,7-dibromo-2,1,3-benzothiadiazole.[2]

  • Expected Yield: ~69%.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the dibromo-BTD core.

  • Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure: In a reaction vessel under an inert atmosphere, 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, palladium catalyst, and base are combined in the solvent mixture. The mixture is degassed and then heated to reflux with stirring for a specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Sonogashira Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This method is used to introduce alkynyl groups onto the BTD scaffold.

  • Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine), Solvent (e.g., THF).

  • Procedure: To a solution of 4,7-dibromo-2,1,3-benzothiadiazole and the terminal alkyne in an appropriate solvent under an inert atmosphere, the palladium catalyst, copper(I) iodide, and base are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 2,1,3-benzothiadiazole derivatives, highlighting their synthetic yields and key properties.

Table 1: Synthetic Yields of Key 2,1,3-Benzothiadiazole Derivatives

CompoundSynthetic MethodYield (%)Reference
2,1,3-BenzothiadiazoleCyclization of o-phenylenediamine≥85[1]
4,7-Dibromo-2,1,3-benzothiadiazoleBromination with NBS69[2]
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazoleStille Coupling~40-72[1]
4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazoleSonogashira CouplingHigh[3]

Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole~450~550--[1]
Donor-Acceptor BTDs with N,N-dimethylaniline-Blue-shifted in solid state-CH₂Cl₂[4]
4-Ethynyl-BTD with ED substituentsPronounced solvatochromismHigh in apolar, low in polar-Various[3]

Table 3: Biological Activity of Selected Benzothiazole Derivatives

Derivative ClassBiological TargetActivity (IC₅₀)Cancer Cell LineReference
Benzothiazole-1,2,3-triazole hybridsEGFR0.69 - 4.82 µMT47D (Breast)
Benzothiazole-2-thiol derivativesVarious1.1 - 8.8 µMMultiple[5]
Substituted pyridine based benzothiazolesVarious1.2 - 48 nMSKRB-3, SW620, A549, HepG2[5]
Benzothiazole aniline Pt(II) complexesVariousBetter than cisplatinLiver, breast, lung, etc.[6]
Chromone-benzothiazole hybridsATR Kinase2.5 - 6.6 µMHCT116, HeLa[7]
Benzothiazole-thiadiazole hybridsVEGFR-2 / BRAF Kinase0.071 / 0.194 µM-[8]

Signaling Pathways and Biological Implications

Derivatives of 2,1,3-benzothiadiazole have shown significant promise in modulating biological pathways, particularly in agriculture and medicine.

Induction of Systemic Acquired Resistance (SAR) in Plants

Certain benzothiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[9][10] SAR is a broad-spectrum, long-lasting defense mechanism against a wide range of pathogens. BTH treatment activates the SAR signal transduction pathway, leading to the expression of pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-5.[9] This activation primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. The NPR1/NIM1 gene is a key regulator in this pathway, and its presence is required for BTH-induced priming of defense responses like PAL gene activation and callose deposition.[11]

SAR_Pathway BTH Benzothiadiazole (BTH) SA Salicylic Acid Accumulation BTH->SA NPR1 NPR1/NIM1 Activation SA->NPR1 TFs Transcription Factors NPR1->TFs PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TFs->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Systemic Acquired Resistance (SAR) induction by Benzothiadiazole.
Anticancer Activity through Kinase Inhibition

In the realm of drug development, benzothiazole derivatives have emerged as promising anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. Many derivatives have been shown to inhibit various protein kinases, which are often dysregulated in cancer.

For instance, specific benzothiazole hybrids have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, both crucial for tumor angiogenesis and growth.[8] Others act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 signaling pathway.[12] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway BTD_Derivative Benzothiadiazole Derivative Kinase Protein Kinase (e.g., VEGFR, BRAF, EGFR) BTD_Derivative->Kinase Inhibition Apoptosis Apoptosis BTD_Derivative->Apoptosis Induction Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Downstream Blocked Signaling Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Inhibited

General mechanism of kinase inhibition by Benzothiadiazole derivatives.

Experimental and Logical Workflows

The development of novel 2,1,3-benzothiadiazole derivatives typically follows a structured workflow, from initial synthesis to the evaluation of their properties.

Experimental_Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization & Evaluation Start Starting Materials (o-phenylenediamine) BTD_core 2,1,3-Benzothiadiazole Core Synthesis Start->BTD_core Bromination Bromination to 4,7-dibromo-BTD BTD_core->Bromination Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Bromination->Coupling Derivative Target Derivative Coupling->Derivative Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Derivative->Spectroscopy Photophysical Photophysical Studies (UV-Vis, Fluorescence) Derivative->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Derivative->Electrochemical Biological Biological Assays (IC50, etc.) Derivative->Biological

Typical workflow for the development of BTD derivatives.

Conclusion

From its humble beginnings in 19th-century organic synthesis, the 2,1,3-benzothiadiazole scaffold has evolved into a cornerstone for the development of advanced functional materials and potent therapeutic agents. The continuous refinement of synthetic methodologies, particularly cross-coupling reactions, has unlocked a vast chemical space for derivatization. The quantitative data on their photophysical and biological properties underscore their immense potential. As research continues, the intricate interplay between the molecular structure of BTD derivatives and their function in chemical and biological systems will undoubtedly lead to further innovations in materials science and drug discovery.

References

Safety and handling of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.[1] The 2,1,3-benzothiadiazole (BTD) core is an important electron-acceptor unit found in fluorescent probes, phototheranostics, and optoelectronic devices.[1] The sulfonyl chloride functional group allows for the facile introduction of the BTD moiety onto various scaffolds, making it a key building block for medicinal chemists and material scientists. However, its reactivity also necessitates careful handling and a thorough understanding of its safety profile. This guide provides comprehensive information on the safe handling, properties, and reactivity of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 73713-79-8[2][3]
Molecular Formula C₆H₃ClN₂O₂S₂[2][3]
Molecular Weight 234.68 g/mol [2][4]
Melting Point 148 °C[2][4]
Boiling Point 359.4 ± 15.0 °C at 760 mmHg[2][4]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 171.2 ± 20.4 °C[2]
Appearance Beige solid[5]

Safety and Hazard Information

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.[2]

Hazard Identification
  • GHS Classification: Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[7]

  • Primary Hazards:

    • Skin: Causes severe skin burns.[2][8]

    • Eyes: Causes severe eye burns and damage.[2][6][8]

    • Inhalation: Causes chemical burns to the respiratory tract.[2]

    • Ingestion: Causes gastrointestinal tract burns.[2]

  • Special Hazards: The compound is moisture-sensitive.[2]

Toxicological Data
Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50IntravenousRodent - mouse56 mg/kgDetails of toxic effects not reported other than lethal dose value.[2]

The compound is not listed as a carcinogen by ACGIH, IARC, or NTP.[2]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[8]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][8]

  • Skin: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][8]

  • Ingestion: Do NOT induce vomiting. Get medical aid immediately.[2][8]

  • Inhalation: Get medical aid immediately. Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][8]

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound Remove Remove from exposure and remove contaminated clothing Exposure->Remove Flush Flush affected area (Skin/Eyes) with water for at least 15 minutes Remove->Flush Skin/Eye Contact Inhalation Move to fresh air. Provide oxygen or artificial respiration if needed Remove->Inhalation Inhalation Ingestion Do NOT induce vomiting Remove->Ingestion Ingestion Medical Seek Immediate Medical Attention Flush->Medical Inhalation->Medical Ingestion->Medical

First Aid for Exposure
Fire-Fighting Measures

  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[2]

  • Firefighter Protection: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Handling and Storage
  • Handling:

    • Do not breathe dust, vapor, mist, or gas.[2]

    • Do not get in eyes, on skin, or on clothing.[2]

    • Use only in a chemical fume hood.[2]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a cool, dry place.[2]

    • Store in a tightly closed container.[2]

    • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4]

    • Keep in a corrosives area.[2]

Personal Protective Equipment (PPE)
  • Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.[2]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respirators: Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Inert Ensure Inert Atmosphere if necessary FumeHood->Inert Weighing Carefully weigh the required amount Inert->Weighing Reaction Add to reaction mixture Weighing->Reaction Quench Quench excess reagent appropriately Reaction->Quench Waste Dispose of waste in approved container Quench->Waste Store Store remaining chemical in a cool, dry, inert atmosphere Waste->Store

Safe Handling Workflow

Reactivity and Stability

  • Chemical Stability: The compound is sensitive to moisture.[2]

  • Conditions to Avoid: Incompatible materials, exposure to moist air or water.[2]

  • Incompatibilities with Other Materials: Strong oxidizing agents, bases, alcohols, amines.[2]

  • Hazardous Decomposition Products: Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorosulfonation of 2,1,3-benzothiadiazole.[10]

Protocol:

  • To a stirred solution of 2,1,3-benzothiadiazole in a suitable solvent, slowly add chlorosulfonic acid at a controlled temperature (typically 0 °C).

  • After the addition is complete, the reaction mixture is heated at reflux for a specified time (e.g., 30 minutes).[5]

  • The mixture is then cooled to room temperature and carefully poured onto ice.[5]

  • The resulting precipitate is collected by filtration, washed with cold water, and air-dried to yield the product as a beige solid.[5]

Reactivity and Use in Further Synthesis

This compound is primarily used to synthesize sulfonamides and other derivatives. The sulfonyl chloride group is a strong directing metalation group (DMG), which can be utilized for further functionalization of the benzothiadiazole ring system, although this can be challenging.[10]

General Protocol for Sulfonamide Formation:

  • Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying the organic layer, filtration, and concentration under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis_and_Reaction cluster_synthesis Synthesis cluster_reaction Representative Reaction (Sulfonamide Formation) BTD 2,1,3-Benzothiadiazole Product This compound BTD->Product + Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Product + Sulfonamide Substituted Sulfonamide Product->Sulfonamide + Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide + Base Base (e.g., Pyridine) Base->Sulfonamide catalyst

Synthesis and a Representative Reaction

Conclusion

This compound is a reactive and versatile chemical intermediate. Its hazardous properties, particularly its corrosivity and moisture sensitivity, demand strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can safely handle this compound and harness its potential in the synthesis of novel molecules for drug discovery and materials science.

References

A Technical Guide to Benzothiadiazole-Based Fluorophores for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, photophysical properties, and applications of 2,1,3-benzothiadiazole derivatives as versatile fluorescent probes in biological research and drug discovery.

The 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged scaffold in the design of advanced fluorophores, finding widespread use in cellular imaging, analyte sensing, and materials science.[1] Its electron-deficient nature, coupled with high photostability and tunable photophysical properties, makes it an attractive building block for creating probes that can elucidate complex biological processes.[2][3] This technical guide provides a comprehensive overview of BTD-based fluorophores, detailing their synthesis, key characteristics, and experimental applications, with a focus on empowering researchers in the fields of chemical biology and drug development.

Core Properties and Advantages

BTD-based fluorophores offer several distinct advantages over classical dye scaffolds like coumarins, BODIPYs, and rhodamines.[4] These include:

  • Large Stokes Shifts: Typically, BTD derivatives exhibit significant separation between their maximum absorption and emission wavelengths, which minimizes self-quenching and background interference, leading to improved signal-to-noise ratios in imaging experiments.[3][4]

  • High Photostability: The inherent stability of the BTD nucleus contributes to the resistance of these fluorophores to photobleaching, allowing for prolonged imaging and time-lapse studies.[2][3]

  • Tunable Emission: The emission color of BTD fluorophores can be readily tuned from the blue to the near-infrared region by modifying the electronic properties of substituents on the benzothiadiazole core.[5]

  • Environmental Sensitivity: Many BTD derivatives display solvatochromism, where their fluorescence properties are sensitive to the polarity of the local environment. This characteristic is particularly useful for developing probes that can report on changes in the cellular microenvironment.[6][7]

  • High Quantum Yields: In non-polar environments, many BTD-based probes exhibit high fluorescence quantum yields, resulting in bright fluorescent signals.[4][7]

Data Presentation: Photophysical Properties of Benzothiadiazole-Based Fluorophores

The following tables summarize the key photophysical properties of representative BTD-based fluorophores designed for specific subcellular targeting.

Table 1: Photophysical Properties of Benzothiadiazole-Based Mitochondrial Probes

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference(s)
BzT-OHDMSO390472820.50[8]
PBS (pH 8.0)4205201000.56[8]
BzT-OAcDMSO381460790.52[8]
PBS (pH 7.4)-474-0.21[8]
BzT-OAcrylDMSO381468870.16[8]
BTDShiny-----[9]

Table 2: Photophysical Properties of Benzothiadiazole-Based Lipid Droplet Probes

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference(s)
InBTD Derivative 1Toluene438537990.84[5]
InBTD Derivative 2Toluene4455481030.78[5]
BTD-LDDichloromethane46556095-[6]
LD-BTD1-----[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of BTD-based fluorophores. The following sections provide step-by-step protocols for key experiments.

Synthesis of 4,7-Disubstituted Benzothiadiazole Derivatives

A common and versatile method for synthesizing asymmetrically and symmetrically 4,7-disubstituted BTDs is the Suzuki or Sonogashira cross-coupling reaction, starting from 4,7-dibromo-2,1,3-benzothiadiazole.[1][10][11][12]

General Suzuki Coupling Protocol:

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired boronic acid or boronate ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., 2 M aqueous sodium carbonate solution).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and ethanol.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,7-disubstituted benzothiadiazole derivative.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.[13][14][15][16][17]

Protocol using a Reference Standard:

  • Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the BTD compound under investigation.[17]

  • Solution Preparation: Prepare a series of solutions of both the BTD compound and the reference standard in the same spectroscopic-grade solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[16]

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the BTD compound and the reference standard.

    • Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_ST).

  • Quantum Yield Calculation: Calculate the quantum yield of the BTD compound (Φ_X) using the following equation:[13]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the known quantum yield of the standard.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Live Cell Imaging with Benzothiadiazole Probes

BTD-based fluorophores are excellent tools for live-cell imaging due to their cell permeability and low cytotoxicity.[3][4][18][19]

General Protocol for Staining and Imaging:

  • Cell Culture: Plate the cells of interest (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) and culture them in appropriate media until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the BTD fluorescent probe in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Staining: Dilute the stock solution of the BTD probe in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM). Remove the old medium from the cells and add the staining solution.

  • Incubation: Incubate the cells with the staining solution for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each probe and cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed medium or a suitable imaging buffer to the cells. Image the stained cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of the BTD probe.

Signaling Pathways and Experimental Workflows

BTD fluorophores can be integrated into sophisticated molecular tools to visualize dynamic cellular processes and signaling events.

Förster Resonance Energy Transfer (FRET)-Based ATP Sensing

BTD derivatives can be incorporated into FRET-based sensors to detect biologically important molecules like adenosine 5'-triphosphate (ATP).[20] In such a sensor, a BTD derivative can act as the donor fluorophore, and another chromophore, like coumarin, can serve as the acceptor. The binding of ATP to a recognition unit on the sensor induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency. This change can be monitored as a ratiometric shift in the fluorescence emission, providing a quantitative measure of ATP concentration.[21][22]

FRET_ATP_Sensor cluster_0 Low ATP cluster_1 High ATP Donor_low BTD Donor (Excited) Acceptor_low Coumarin Acceptor (Ground State) Donor_low->Acceptor_low No FRET Emission_low Donor Emission Donor_low->Emission_low Fluorescence Donor_high BTD Donor (Excited) Acceptor_high Coumarin Acceptor (Excited) Donor_high->Acceptor_high FRET Emission_high Acceptor Emission Acceptor_high->Emission_high Fluorescence ATP ATP ATP_input ATP Binding

FRET-based ATP sensing mechanism.
Photodynamic Therapy (PDT) Signaling Pathway

Certain BTD derivatives can function as photosensitizers in photodynamic therapy (PDT), a promising cancer treatment modality.[23][24][25] Upon excitation with light of a specific wavelength, the BTD-based photosensitizer transitions to an excited singlet state and then to a longer-lived triplet state through intersystem crossing (ISC).[26] In the presence of molecular oxygen, the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[26][27] This singlet oxygen is a potent cytotoxic agent that can induce cancer cell death through apoptosis or necrosis.[26]

PDT_Pathway cluster_0 Photophysical Processes cluster_1 Photochemical & Biological Processes PS_ground BTD Photosensitizer (Ground State, S0) PS_singlet Excited Singlet State (S1) Light Light (hν) Light->PS_ground Excitation PS_triplet Excited Triplet State (T1) PS_singlet->PS_triplet Intersystem Crossing (ISC) Oxygen_ground Molecular Oxygen (3O2) PS_triplet->Oxygen_ground Energy Transfer Singlet_oxygen Singlet Oxygen (1O2) Cell_death Cancer Cell Death (Apoptosis/Necrosis) Singlet_oxygen->Cell_death Oxidative Stress

Mechanism of BTD-based photodynamic therapy.

Conclusion

Benzothiadiazole-based fluorophores represent a powerful and versatile class of molecular probes with significant potential in biological research and drug development. Their exceptional photophysical properties and the ease with which their structures can be modified allow for the rational design of probes for a wide range of applications, from high-resolution imaging of subcellular organelles to the real-time monitoring of dynamic cellular processes. As our understanding of the structure-property relationships of these compounds continues to grow, we can expect the development of even more sophisticated and impactful BTD-based tools for unraveling the complexities of biology and advancing therapeutic strategies.

References

A Technical Guide to the Electronic Properties of 2,1,3-Benzothiadiazole: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of the theoretical and experimental studies on the electronic properties of the 2,1,3-Benzothiadiazole (BTD) core. It is intended to serve as a comprehensive resource for professionals engaged in materials science and medicinal chemistry.

Introduction: The Significance of 2,1,3-Benzothiadiazole

2,1,3-Benzothiadiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] It is a cornerstone in the development of advanced organic materials due to its inherent characteristics as a strong electron-withdrawing unit.[2][3] This electron-deficient nature, combined with its rigid, planar structure, makes BTD and its derivatives highly valuable components in a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[3][4]

The tunability of its electronic properties through chemical modification allows for the precise design of materials with desired functionalities.[2] By coupling the BTD core with various electron-donating groups, researchers can create donor-acceptor (D-A) systems with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as optimized HOMO-LUMO energy gaps.[5][6] This guide delves into the theoretical underpinnings of these electronic properties, the computational methods used to predict them, and the experimental techniques employed for their validation.

Fundamental Electronic Properties

The electronic behavior of BTD-based materials is governed by several key quantum chemical parameters:

  • Highest Occupied Molecular Orbital (HOMO): This is the highest energy level occupied by electrons. In the context of organic electronics, the HOMO level is related to the material's ionization potential and its ability to donate an electron (act as a p-type semiconductor). A higher HOMO energy level generally indicates a better electron-donating ability.

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level devoid of electrons. The LUMO level corresponds to the material's electron affinity and its capacity to accept an electron (act as an n-type semiconductor). A lower LUMO energy level signifies a better electron-accepting capability.[7]

  • HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is known as the band gap. This is a critical parameter that determines the optical and electronic properties of the material, including its absorption spectrum and the energy required for electron excitation.[6] Low-bandgap materials are particularly sought after for applications in organic photovoltaics as they can absorb a broader range of the solar spectrum.[7]

  • Ionization Potential (IP): The minimum energy required to remove an electron from the HOMO of a molecule in the gas phase. It is a measure of the stability of the HOMO level. In the solid state, it is related to the hole injection barrier from an electrode.

  • Electron Affinity (EA): The energy released when an electron is added to the LUMO of a molecule in the gas phase. It relates to the stability of the LUMO level and the electron injection barrier in devices.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to predict and understand the electronic properties of BTD and its derivatives before their synthesis.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure of BTD-based molecules. It offers a good balance between accuracy and computational cost.

  • Functionals and Basis Sets: Calculations are typically performed using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] The choice of basis set, such as 6-31G* or 6-311G**, determines the mathematical description of the atomic orbitals and influences the accuracy of the results.[9]

  • Property Calculation:

    • HOMO/LUMO Energies: DFT calculations directly provide the energies of the frontier molecular orbitals.

    • Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO) or more accurately through ΔSCF methods, which calculate the energy difference between the neutral and ionized states.

    • Optical Properties: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions between the ground and excited states.[2]

The logical workflow for theoretical calculations is outlined in the diagram below.

G Diagram 1: Computational Workflow for Electronic Properties cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis mol_structure Define Molecular Structure (e.g., BTD derivative) geom_opt Geometry Optimization mol_structure->geom_opt dft DFT Calculation (e.g., B3LYP/6-31G*) td_dft TD-DFT Calculation dft->td_dft fmo HOMO, LUMO Energies (Ionization Potential, Electron Affinity) dft->fmo freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy freq_calc->dft uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis band_gap HOMO-LUMO Gap fmo->band_gap

Diagram 1: Computational Workflow for Electronic Properties

Experimental Protocols for Validation

Experimental techniques are crucial for validating the results obtained from theoretical calculations. The two primary methods used are Cyclic Voltammetry and UV-Visible Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Detailed Methodology:

  • Preparation: The BTD derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]

  • Calibration: The potential is typically calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level (often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level).[11][12]

  • Measurement: A potential is swept linearly to a set value and then swept back to the initial potential. The resulting current is measured as a function of the applied potential, generating a voltammogram.

  • Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram.[11][13]

  • Energy Level Calculation: The HOMO and LUMO energies are calculated using the following empirical formulas:[10]

    • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV The electrochemical band gap can then be calculated as Egelec = ELUMO - EHOMO.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is used to determine the optical band gap of a material.[14]

Detailed Methodology:

  • Sample Preparation: A dilute solution of the BTD derivative is prepared in a UV-transparent solvent (e.g., chloroform, THF, or dichloromethane).[15] For solid-state measurements, a thin film of the material is cast onto a transparent substrate like quartz.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through a cuvette containing the sample solution, and the other passes through a reference cuvette containing only the solvent.[15]

  • Baseline Correction: A baseline spectrum is recorded with the solvent in both beams to correct for any absorption from the solvent and the cuvette.[15]

  • Measurement: The absorption spectrum of the sample is recorded over a specific wavelength range (typically 200-800 nm).[16] The resulting spectrum plots absorbance versus wavelength.

  • Data Analysis: The optical band gap (Egopt) is estimated from the onset of the lowest energy (longest wavelength) absorption band (λonset) using the Planck-Einstein relation:

    • Egopt (eV) = 1240 / λonset (nm)

G Diagram 2: Experimental Workflow for Property Validation cluster_synthesis Material Preparation cluster_electrochem Electrochemical Analysis cluster_optical Optical Analysis cluster_results Derived Properties synthesis Synthesize BTD Derivative cv Cyclic Voltammetry (CV) synthesis->cv uvvis UV-Visible Spectroscopy synthesis->uvvis redox Determine Oxidation & Reduction Potentials cv->redox homo_lumo Calculate HOMO & LUMO Levels redox->homo_lumo absorption Measure Absorption Spectrum uvvis->absorption band_gap_opt Calculate Optical Band Gap absorption->band_gap_opt band_gap_elec Calculate Electrochemical Band Gap homo_lumo->band_gap_elec

Diagram 2: Experimental Workflow for Property Validation

Data Presentation: Electronic Properties of BTD Derivatives

The following table summarizes theoretical and experimental electronic property data for 2,1,3-Benzothiadiazole and several of its derivatives, illustrating the impact of structural modifications.

Compound/DerivativeMethodHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Reference
2,1,3-Benzothiadiazole (Parent)DFT (B3LYP)-6.61-1.984.63Theoretical Data (Typical Values)
Poly(DEHT-V-BTD)CV-5.3-3.61.7 (Electrochemical)[7]
BBTI-1 PolymerCV-5.2-~1.5 (Optical)[8]
BBTI-2 PolymerCV-5.3-~1.5 (Optical)[8]
4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole (2d)Experimental-5.58-3.202.38[5][6]
Derivative 2a (Selenophene Donor)Experimental-5.24-3.261.98[5][6]
Derivative 2c (EDOT Donor)Experimental-5.30-3.551.75[5][6]
FBTSCN-IDTDFT-5.74-3.652.09[17]
BTSCN-IDTDFT-5.57-3.432.14[17]

Note: Values can vary based on the specific computational method, basis set, experimental conditions, and reference standard used.

Structure-Property Relationships

A key advantage of the BTD core is the ability to tune its electronic properties by attaching different functional groups, particularly electron-donating units.

  • Donor Strength: Attaching strong electron-donating groups (like selenophene, dialkoxythiophene, or diphenylamine) to the BTD core generally raises the HOMO energy level and lowers the HOMO-LUMO gap.[2][5] This is a fundamental strategy in designing low-bandgap polymers for organic solar cells.

  • π-Conjugation: Extending the π-conjugated system by adding units like thiophene or vinylene bridges can lead to a delocalization of the frontier orbitals.[1][7] This delocalization typically raises the HOMO, lowers the LUMO, and results in a red-shift in the absorption spectrum (i.e., a smaller band gap).

  • Fluorination: Introducing fluorine atoms to the BTD backbone can lower both the HOMO and LUMO energy levels due to the strong inductive effect of fluorine. This can improve the ambient stability of the material and influence molecular packing in the solid state.[17]

G Diagram 3: Structure-Property Relationships cluster_mod Structural Modification cluster_actions Modification Type cluster_effects Effect on Electronic Properties mod Modify BTD Core add_donor Add Strong Electron Donor mod->add_donor extend_pi Extend π-Conjugation mod->extend_pi add_ewg Add Electron Withdrawing Group (e.g., Fluorine) mod->add_ewg effect1 ↑ HOMO Level ↓ Band Gap add_donor->effect1 effect2 ↑ HOMO & ↓ LUMO ↓ Band Gap (Red Shift) extend_pi->effect2 effect3 ↓ HOMO & LUMO Levels Improves Stability add_ewg->effect3

Diagram 3: Structure-Property Relationships

Conclusion

2,1,3-Benzothiadiazole is a versatile and powerful building block in the field of organic electronics. Its strong electron-accepting nature and the ease with which its electronic properties can be modulated through synthetic chemistry have made it a focus of intense research. Theoretical studies, primarily using DFT, provide essential insights into the structure-property relationships and allow for the rational design of new materials. These computational predictions, when validated by experimental techniques like cyclic voltammetry and UV-Visible spectroscopy, create a robust framework for advancing BTD-based technologies. The continued exploration of BTD and its derivatives promises further innovations in high-performance, solution-processable organic electronic devices.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel sulfonamide derivatives incorporating the 2,1,3-benzothiadiazole scaffold. This class of compounds holds significant promise in drug discovery, particularly as inhibitors of various enzymes, including carbonic anhydrases. The following sections detail the synthetic protocols, quantitative data for analogous compounds, and the underlying mechanism of action.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and diuretic properties. The 2,1,3-benzothiadiazole moiety is a privileged heterocyclic structure known for its unique electronic properties and its presence in various functional materials and biologically active compounds. The combination of these two pharmacophores through the synthesis of 2,1,3-benzothiadiazole-4-sulfonamides is a promising strategy for the development of novel therapeutic agents.

The primary synthetic route to these compounds involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with a diverse range of primary and secondary amines. This reaction provides a versatile and efficient method for creating a library of novel sulfonamide candidates for biological screening.

General Synthetic Scheme

The synthesis of N-substituted-2,1,3-benzothiadiazole-4-sulfonamides is typically achieved by the reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

Diagram of the General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2,1,3-Benzothiadiazole- 4-sulfonyl chloride product N-substituted-2,1,3-benzothiadiazole- 4-sulfonamide reagent1->product Reacts with reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product solvent Solvent (e.g., Pyridine, DCM, THF) base Base (e.g., Pyridine, Triethylamine) temperature Temperature (e.g., 0 °C to rt)

Caption: General workflow for the synthesis of N-substituted-2,1,3-benzothiadiazole-4-sulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of Heterocyclic Sulfonamides

This protocol is a general method that can be adapted for the synthesis of 2,1,3-benzothiadiazole-4-sulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Pyridine (as both solvent and base) or another suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) with a non-nucleophilic base like triethylamine (2.0 equivalents)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in pyridine or the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 - 1.2 equivalents) to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If pyridine was used as the solvent, acidify the mixture with 1 M HCl to protonate the excess pyridine, facilitating its removal during the aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Adapted Synthesis of N-(thiazol-2-yl)-benzenesulfonamide Derivatives

This protocol provides a specific example with reaction conditions that can be used as a starting point for optimization.[1][2]

Materials:

  • 2-Aminothiazole (1.0 g, 9.98 mmol)

  • Substituted benzenesulfonyl chloride (1.1 - 1.5 equivalents)

  • Sodium acetate (1.5 - 2.0 equivalents)

  • Distilled water (15 mL)

Procedure:

  • To a suspension of 2-aminothiazole (1.0 g, 9.98 mmol) in distilled water (15 mL), add sodium acetate (1.5 - 2.0 equivalents).

  • Add the substituted benzenesulfonyl chloride (1.1 - 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the product.

  • Further purification can be achieved by recrystallization.

Data Presentation: Synthesis of Analogous Sulfonamides

The following table summarizes the reaction conditions and yields for the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives, which serve as a reference for the expected outcomes when using this compound.[1][2]

EntrySulfonyl ChlorideEquivalentsTime (h)Yield (%)m.p. (°C)
14-methylbenzenesulfonyl chloride1.5483150-152
24-nitrobenzenesulfonyl chloride1.1470168-170
33-nitrobenzenesulfonyl chloride--47204-205
44-bromobenzenesulfonyl chloride1.2888185-187
54-chlorobenzenesulfonyl chloride1.5884162-164
64-methoxybenzenesulfonyl chloride1.5882160-162

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[3][4][5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[4][5] The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the enzyme's catalytic activity.[3][6]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Cycle (Blocked) enzyme CA-Zn²⁺-OH⁻ (Active Enzyme) inhibited_enzyme CA-Zn²⁺-Sulfonamide (Inhibited Enzyme) enzyme->inhibited_enzyme Binding of Inhibitor hco3 HCO₃⁻ enzyme->hco3 Product Release co2 CO₂ inhibited_enzyme->co2 sulfonamide Sulfonamide (R-SO₂NH₂) sulfonamide->inhibited_enzyme co2->enzyme Substrate Binding h2o H₂O

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Quantitative Data on Carbonic Anhydrase Inhibition by Analogous Sulfonamides

The following table presents the inhibition data (IC₅₀ and Kᵢ values) for a series of secondary sulfonamides with a benzothiazole scaffold against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[7][8] These data provide a benchmark for the potential inhibitory activity of sulfonamides derived from 2,1,3-benzothiadiazole.

CompoundhCA I IC₅₀ (µM)hCA I Kᵢ (µM)hCA II IC₅₀ (µM)hCA II Kᵢ (µM)
11.7110.998 ± 0.0730.6270.665 ± 0.097
20.6320.283 ± 0.0190.6330.922 ± 0.078
30.7160.798 ± 0.2770.2880.668 ± 0.077
40.0820.062 ± 0.0280.0760.027 ± 0.010
50.6290.072 ± 0.0220.6980.671 ± 0.077

Note: Lower IC₅₀ and Kᵢ values indicate higher inhibitory potency.

Conclusion

The synthesis of sulfonamides using this compound offers a versatile platform for the generation of novel compounds with potential therapeutic applications. The provided protocols, adapted from the synthesis of analogous heterocyclic sulfonamides, serve as a robust starting point for the synthesis and exploration of this promising class of molecules. The established role of sulfonamides as potent carbonic anhydrase inhibitors suggests that 2,1,3-benzothiadiazole-containing sulfonamides are excellent candidates for screening against these and other biologically relevant targets in drug discovery programs. Further research is warranted to fully explore the synthetic scope and biological activities of this compound class.

References

Application Notes and Protocols: Fluorescent Labeling of Peptides with 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and cellular research, enabling the study of peptide localization, trafficking, and interaction with biological targets. The 2,1,3-benzothiadiazole scaffold is a valuable fluorophore due to its environmental sensitivity, photostability, and large Stokes shift. 2,1,3-Benzothiadiazole-4-sulfonyl chloride (DBD-SCl) is a reactive derivative that can be used to covalently label peptides, primarily targeting primary amines such as the N-terminus and the side chain of lysine residues. This document provides detailed protocols for the fluorescent labeling of peptides with DBD-SCl, methods for purification and characterization of the labeled product, and notes on potential applications.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride group of DBD-SCl. This forms a stable sulfonamide bond, covalently attaching the 2,1,3-benzothiadiazole fluorophore to the peptide. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

Applications

Peptides labeled with the 2,1,3-benzothiadiazole fluorophore have a range of applications in biological research:

  • Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of peptides. The environment-sensitive nature of the 2,1,3-benzothiadiazole fluorophore can provide insights into the local environment of the peptide.

  • Receptor Binding Assays: Quantify the binding affinity of peptides to their receptors on the cell surface or in solution using techniques like fluorescence polarization or flow cytometry.

  • Enzyme Activity Assays: Design fluorogenic substrates for proteases, where the cleavage of the peptide results in a change in the fluorescence signal.

  • Probing Molecular Interactions: Study the interaction of labeled peptides with other biomolecules, such as proteins or nucleic acids, by monitoring changes in fluorescence properties upon binding.

Experimental Protocols

Materials
  • Peptide of interest (with at least one primary amine)

  • This compound (DBD-SCl)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Fluorometer

Protocol 1: Labeling of Peptides in Solution
  • Peptide Solution Preparation: Dissolve the peptide in the sodium bicarbonate buffer (0.1 M, pH 8.5-9.0) to a final concentration of 1-5 mg/mL.

  • DBD-SCl Solution Preparation: Immediately before use, prepare a stock solution of DBD-SCl in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the DBD-SCl stock solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark. Alternatively, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.

  • Purification: Proceed immediately to purification by SPE or RP-HPLC (see Protocol 2).

Protocol 2: Purification and Characterization of DBD-SCl Labeled Peptides

A. Solid Phase Extraction (for initial cleanup)

  • Cartridge Equilibration: Equilibrate a C18 SPE cartridge by washing with 100% ACN followed by 0.1% TFA in water.

  • Sample Loading: Acidify the reaction mixture with TFA to a pH of 2-3 and load it onto the equilibrated cartridge.

  • Washing: Wash the cartridge with 0.1% TFA in water to remove unreacted DBD-SCl and salts.

  • Elution: Elute the labeled peptide with a stepwise gradient of ACN in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN). Collect fractions.

  • Analysis: Analyze the fractions by RP-HPLC to identify those containing the labeled peptide.

B. Reversed-Phase HPLC (for high-purity purification) [1]

  • System Setup: Use a C18 column suitable for peptide separations. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in ACN

  • Gradient Elution: Purify the labeled peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient will depend on the hydrophobicity of the peptide.[1]

  • Detection: Monitor the elution profile at two wavelengths: one corresponding to the peptide backbone (e.g., 220 nm) and one for the 2,1,3-benzothiadiazole fluorophore (refer to Table 1).

  • Fraction Collection: Collect the peak corresponding to the labeled peptide.

  • Lyophilization: Lyophilize the collected fraction to obtain the purified DBD-SCl labeled peptide as a powder.

C. Characterization

  • Mass Spectrometry: Confirm the successful labeling by determining the molecular weight of the purified product using ESI-MS or MALDI-TOF. The mass should correspond to the mass of the peptide plus the mass of the DBD-moiety (approximately 217.2 Da) minus the mass of HCl.

  • Fluorometry: Determine the photophysical properties of the labeled peptide by measuring its absorbance and fluorescence emission spectra.

Data Presentation

Table 1: Representative Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

PropertyValueReference
Absorption Maximum (λabs)~460 nm[2]
Emission Maximum (λem)~550 nm[2]
Stokes Shift~90 nm[3]
Molar Absorptivity (ε)Varies with substitutionN/A
Quantum Yield (Φ)Environment-dependent[3]

Note: The exact photophysical properties will vary depending on the peptide sequence and the local environment of the fluorophore.

Table 2: Example HPLC Gradient for Purification

Time (min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in ACN)Flow Rate (mL/min)
09551.0
59551.0
3535651.0
405951.0
455951.0
509551.0

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis peptide_sol Dissolve Peptide in Bicarbonate Buffer (pH 8.5-9.0) mix Mix Peptide and DBD-SCl Solutions peptide_sol->mix dbd_sol Prepare DBD-SCl Stock Solution in DMF/DMSO dbd_sol->mix incubate Incubate 2-4h at RT (in the dark) mix->incubate hplc Purify by RP-HPLC incubate->hplc ms Characterize by Mass Spectrometry hplc->ms fluoro Characterize by Fluorometry hplc->fluoro

Caption: Experimental workflow for peptide labeling.

ReactionMechanism peptide Peptide-NH₂ plus1 + dbd_scl DBD-SO₂Cl labeled_peptide Peptide-NH-SO₂-DBD dbd_scl->labeled_peptide Nucleophilic Attack plus2 + hcl HCl

Caption: Reaction of DBD-SCl with a peptide's primary amine.

References

Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, metabolomics, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of amino acids. However, due to the lack of a significant chromophore or fluorophore in most amino acids, direct detection with high sensitivity is challenging. To overcome this limitation, pre-column derivatization is employed to attach a labeling agent to the amino acid molecules, thereby enhancing their detectability.

This application note describes a proposed method for the derivatization of amino acids with 2,1,3-Benzothiadiazole-4-sulfonyl chloride (Btd-Cl) for subsequent analysis by reversed-phase HPLC with fluorescence detection. 2,1,3-Benzothiadiazole derivatives are known for their fluorescent properties, making Btd-Cl a potentially excellent derivatizing agent for achieving high sensitivity in amino acid analysis. The sulfonyl chloride group of Btd-Cl reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, fluorescent sulfonamide derivatives. These derivatives are more hydrophobic than the parent amino acids, allowing for efficient separation on a reversed-phase HPLC column.

Disclaimer: The following protocol is a proposed method based on the known reactivity of sulfonyl chlorides and the fluorescent properties of benzothiadiazole derivatives. As of the latest literature review, a specific, validated protocol for the derivatization of amino acids with this compound for HPLC analysis is not widely available. This protocol is provided as a guideline for method development and will require optimization and validation by the end-user.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the non-protonated amino group of the amino acid on the electrophilic sulfur atom of the sulfonyl chloride group of this compound. This reaction, facilitated by alkaline conditions (typically pH 9-10) and elevated temperature, results in the formation of a stable Btd-sulfonamide derivative and hydrochloric acid. The alkaline buffer neutralizes the HCl produced, driving the reaction to completion.

Experimental Protocols

1. Reagents and Materials

  • Amino Acid Standards: A standard mixture of amino acids (e.g., 100 µM of each).

  • This compound (Btd-Cl) Solution: 10 mg/mL in acetone or acetonitrile (prepare fresh daily and protect from light).

  • Derivatization Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.5.

  • Quenching Solution: 2 M Methylamine hydrochloride solution in water.

  • Sample Diluent: 0.1 M HCl.

  • Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.0, with 5% acetonitrile.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Reconstitution Solvent: Mobile Phase A/Mobile Phase B (80:20, v/v).

  • Water: HPLC grade or ultrapure.

  • Acetone: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Sodium Bicarbonate: Analytical grade.

  • Sodium Acetate: Analytical grade.

  • Methylamine hydrochloride: Analytical grade.

  • Syringe filters: 0.22 µm, PTFE or nylon.

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler with temperature control

    • Column oven

    • Fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).

  • Heating block or water bath.

  • Vortex mixer.

  • Microcentrifuge.

  • pH meter.

  • Analytical balance.

  • Micropipettes.

3. Sample Preparation (General Guideline)

  • Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours under vacuum to liberate free amino acids. The hydrolysate should be dried to remove HCl and then reconstituted in the sample diluent.

  • Biological Fluids (e.g., Plasma, Urine): Deproteinize the sample by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by ultrafiltration. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is used for derivatization.

  • Dilution: Dilute the prepared sample or standard with the sample diluent to bring the amino acid concentrations within the linear range of the assay.

4. Derivatization Protocol

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or prepared sample.

  • Add 100 µL of the Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5).

  • Add 200 µL of the Btd-Cl solution (10 mg/mL in acetone).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block at 70°C for 15 minutes. Protect the mixture from light during incubation.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the Quenching Solution (2 M Methylamine HCl) to react with the excess Btd-Cl.

  • Vortex and let the mixture stand at room temperature for 10 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in 500 µL of the Reconstitution Solvent.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 25 mM Sodium Acetate, pH 6.0, with 5% acetonitrile.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings (Proposed):

    • Excitation Wavelength (λex): ~390 nm (To be optimized).

    • Emission Wavelength (λem): ~510 nm (To be optimized).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
25.04060
30.02080
35.02080
35.18020
45.08020

Data Presentation

The following table presents hypothetical quantitative data for the HPLC analysis of Btd-derivatized amino acids. These values are for illustrative purposes and should be determined experimentally for this specific method.

Amino AcidRetention Time (min) (Illustrative)LOD (pmol) (Illustrative)LOQ (pmol) (Illustrative)
Aspartic Acid8.50.51.5
Glutamic Acid9.20.51.5
Serine11.80.82.4
Glycine12.51.03.0
Threonine13.10.72.1
Arginine14.00.61.8
Alanine15.30.92.7
Proline16.81.23.6
Valine18.20.41.2
Methionine19.00.51.5
Isoleucine20.50.30.9
Leucine21.10.30.9
Phenylalanine22.40.41.2
Tyrosine17.50.61.8
Histidine10.50.82.4
Lysine14.80.72.1

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Protein Hydrolysate) deproteinization Deproteinization / Hydrolysis sample->deproteinization dilution Dilution deproteinization->dilution add_buffer Add Alkaline Buffer (pH 9.5) dilution->add_buffer add_btdcl Add Btd-Cl Reagent add_buffer->add_btdcl incubate Incubate at 70°C add_btdcl->incubate quench Quench Excess Reagent incubate->quench dry_reconstitute Dry and Reconstitute quench->dry_reconstitute filter Filter (0.22 µm) dry_reconstitute->filter injection Inject into HPLC filter->injection separation Reversed-Phase Separation (C18 Column) injection->separation detection Fluorescence Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Workflow for amino acid analysis using Btd-Cl derivatization and HPLC.

Application Notes and Protocols: 2,1,3-Benzothiadiazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a highly versatile electron-deficient building block extensively utilized in the design and synthesis of novel organic electronic materials.[1][2] Its strong electron-withdrawing nature, coupled with good photochemical stability and the ability to form extended π-conjugated systems, makes it an ideal component for creating materials with tailored optoelectronic properties.[1][3] BTD derivatives have demonstrated significant potential in a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors.[1][2][4] This document provides a comprehensive overview of the application of BTD derivatives in organic electronics, including detailed application notes, experimental protocols, and performance data.

Molecular Design and Synthesis

The properties of BTD-based materials can be finely tuned by modifying their molecular structure. A common strategy involves the 'donor-acceptor' (D-A) approach, where the electron-deficient BTD core is coupled with various electron-rich (donor) units. This design paradigm allows for the manipulation of the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn governs the material's absorption, emission, and charge transport characteristics.[5][6]

Fluorination of the BTD core is another effective strategy to lower the HOMO energy level, leading to improved performance in devices like OPVs by increasing the open-circuit voltage.[6] The synthesis of BTD derivatives often starts from commercially available precursors, with 4,7-dibromo-2,1,3-benzothiadiazole being a key intermediate.[1] This intermediate readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide array of functional groups and extend the π-conjugation.[1][5]

Application in Organic Light-Emitting Diodes (OLEDs)

BTD derivatives are widely employed as emitters in OLEDs due to their excellent photoluminescent properties. By carefully selecting the donor units attached to the BTD core, the emission color can be tuned across the visible spectrum, from blue to red and even into the near-infrared region.[1][5] Some BTD-based compounds also exhibit aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF), which are beneficial for achieving high-efficiency OLEDs.[1][7]

Table 1: Performance of Selected 2,1,3-Benzothiadiazole Derivatives in OLEDs

Compound/EmitterDonor Unit(s)Emission ColorMax. External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Reference
BT-based AIE Emitters Tetraphenylethene, Phenanthro[9,10-d]imidazole, TriphenylamineRed (650 nm)2.176277[1]
D-A-type Emitters Triphenylamine (TPA)Sky-blue23.0 (two-color WOLED)Not Reported[1]
BTZ-DPA N,N,N',N'-tetraphenylRed (636 nm)8.81.06[7]
BTD-based Luminophore Aryl linkersNot specifiedNot specified8000[8]

Application in Organic Photovoltaics (OPVs)

In the realm of OPVs, BTD derivatives are primarily used as the electron donor or acceptor material in the active layer of bulk heterojunction solar cells. Their strong absorption in the visible and near-infrared regions of the solar spectrum allows for efficient light harvesting. The tunable energy levels of BTD derivatives enable the optimization of the energy level alignment with other components in the solar cell, which is crucial for efficient charge separation and collection.[9]

Table 2: Photovoltaic Performance of Selected 2,1,3-Benzothiadiazole-based Polymers

PolymerBridging Group(s)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
PTBFTDTBT Thieno[2,3-f]benzofuranNot specifiedNot specifiedNot specifiedNot specified[6]
Generic BTD Polymer Furan, Thiophene, Selenophene, etc.VariesVariesVariesVaries[9]

Note: Specific performance data for a range of BTD-based OPVs is highly varied and dependent on the specific donor-acceptor combination and device architecture. The table reflects the general application and the importance of molecular engineering.

Application in Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of some BTD derivatives make them suitable for use as the active semiconductor layer in OFETs. The planar structure and potential for strong intermolecular π-π stacking in the solid state facilitate efficient charge carrier mobility. Both p-type (hole-transporting) and n-type (electron-transporting) materials have been developed based on the BTD scaffold.[1][10]

Table 3: Charge Transport Properties of Selected 2,1,3-Benzothiadiazole Derivatives in OFETs

MaterialDevice TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off RatioReference
DT-TTF derivative Single Crystal OFETup to 3.6Not ReportedNot Reported[10]
Indacenodithiophene-benzothiadiazole copolymer Thin-Film Transistorup to 3.6Not ReportedNot Reported[6]

Experimental Protocols

Protocol 1: Synthesis of a Generic D-A-D type 2,1,3-Benzothiadiazole Derivative via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a donor-acceptor-donor (D-A-D) type molecule where two donor units are coupled to the 4 and 7 positions of a BTD core.

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole

  • Donor-boronic acid or boronic ester (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • In a Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the donor-boronic acid/ester (2.2 equivalents), and the palladium catalyst in the chosen organic solvent.

  • Add an aqueous solution of the base to the reaction mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D derivative.

Protocol 2: Fabrication of a Generic Solution-Processed OLED

This protocol outlines the general steps for fabricating a simple solution-processed OLED using a BTD derivative as the emissive layer.

Materials:

  • Pre-patterned ITO-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • BTD derivative (emitter) dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • HIL Deposition: Spin-coat a thin layer of the HIL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate according to the material's specifications (e.g., 120-150 °C for 10-15 minutes).

  • Emissive Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat the solution of the BTD derivative onto the HIL. Anneal the film to remove residual solvent.

  • ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL, a low work function metal (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask to define the device area.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_process Work-up & Purification cluster_end Final Product 4,7-dibromo-2,1,3-benzothiadiazole 4,7-dibromo-2,1,3-benzothiadiazole Reaction_Vessel Reaction Mixture (Solvent, Base, Catalyst) 4,7-dibromo-2,1,3-benzothiadiazole->Reaction_Vessel Donor-boronic acid Donor-boronic acid Donor-boronic acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Chromatography Chromatography Extraction->Chromatography DAD_Product D-A-D BTD Derivative Chromatography->DAD_Product

Caption: Synthetic workflow for a D-A-D type BTD derivative.

OLED_Device_Architecture Cathode (Al) Cathode (Al) Electron Injection Layer (LiF) Electron Injection Layer (LiF) Cathode (Al)->Electron Injection Layer (LiF) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Electron Injection Layer (LiF)->Electron Transport Layer (ETL) Emissive Layer (BTD Derivative) Emissive Layer (BTD Derivative) Electron Transport Layer (ETL)->Emissive Layer (BTD Derivative) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (BTD Derivative)->Hole Transport Layer (HTL) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Hole Transport Layer (HTL)->Hole Injection Layer (HIL) Anode (ITO) Anode (ITO) Hole Injection Layer (HIL)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate Characterization_Flow cluster_physicochem Physicochemical Characterization cluster_optoelectronic Optoelectronic Properties cluster_device Device Fabrication & Testing Synthesized_Material Synthesized BTD Derivative NMR NMR Spectroscopy Synthesized_Material->NMR Mass_Spec Mass Spectrometry Synthesized_Material->Mass_Spec TGA_DSC Thermal Analysis (TGA/DSC) Synthesized_Material->TGA_DSC UV_Vis UV-Vis Absorption Synthesized_Material->UV_Vis PL Photoluminescence Synthesized_Material->PL CV Cyclic Voltammetry Synthesized_Material->CV Device_Fab Device Fabrication UV_Vis->Device_Fab PL->Device_Fab CV->Device_Fab Performance_Test Performance Testing Device_Fab->Performance_Test

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) derivatives are a prominent class of fluorophores utilized in the development of fluorescent probes for bioimaging and sensing applications.[1][2] Their attractive photophysical properties, including high photostability, large Stokes shifts, and environmentally sensitive fluorescence, make them ideal scaffolds for creating probes to study cellular components and biological processes.[1][3] The electron-withdrawing nature of the BTD core, when combined with an electron-donating group, results in molecules with intramolecular charge transfer (ICT) characteristics, which are responsible for their unique fluorescent properties.[3] This document provides a detailed protocol for the synthesis of fluorescent probes by reacting 2,1,3-Benzothiadiazole-4-sulfonyl chloride with primary or secondary amines, leading to the formation of stable sulfonamide linkages.

Synthesis of this compound

A common precursor for the synthesis of 4-substituted BTD probes is this compound. A general synthesis for this compound involves the reaction of the corresponding amine with chlorosulfonic acid. The resulting mixture is then heated and subsequently precipitated in ice water to yield the desired sulfonyl chloride as a solid.[4]

General Protocol for the Synthesis of 2,1,3-Benzothiadiazole-Sulfonamide Probes

This protocol describes the reaction of this compound with an amine-containing molecule (e.g., a biomolecule, linker, or another fluorophore) to generate a fluorescent probe.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing molecule of interest in an appropriate volume of anhydrous aprotic solvent.

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of a tertiary amine base to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous aprotic solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired fluorescent probe.[5]

  • Characterization: Characterize the purified probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G cluster_synthesis Probe Synthesis cluster_application Probe Application (Labeling) amine Amine-containing Molecule reaction Reaction (0°C to RT, 12-24h) amine->reaction btsc 2,1,3-Benzothiadiazole- 4-sulfonyl chloride btsc->reaction solvent Anhydrous Solvent + Base solvent->reaction purification Purification (Column Chromatography) reaction->purification probe Purified Fluorescent Probe purification->probe biomolecule Target Biomolecule (e.g., Protein) labeling_reaction Labeling Reaction probe->labeling_reaction biomolecule->labeling_reaction purification_labeled Purification of Labeled Biomolecule labeling_reaction->purification_labeled labeled_biomolecule Labeled Biomolecule purification_labeled->labeled_biomolecule

Caption: Workflow for the synthesis of a 2,1,3-Benzothiadiazole-based fluorescent probe and its subsequent use in biomolecule labeling.

Photophysical Data of Selected 2,1,3-Benzothiadiazole Derivatives

The photophysical properties of BTD-based fluorescent probes are highly dependent on the nature of the substituent at the 4-position and the solvent environment. The following table summarizes representative data for various 4-substituted BTD derivatives.

Substituent at 4-positionSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
N-piperazinylDichloromethane4385451070.43[1]
N-morpholinylDichloromethane4255331080.52[1]
N-pyrrolidinylDichloromethane4435551120.38[1]
4,7-di(thiophen-2-yl)Dichloromethane452563111-[5]
4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)Dichloromethane52660983-[5]
4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)Dichloromethane511667156-[5]

Signaling Pathway and Experimental Logic

The fluorescence of BTD-sulfonamide probes is often based on an intramolecular charge transfer (ICT) mechanism. The BTD core acts as an electron acceptor, while the amine-derived sulfonamide group and its substituents act as electron donors.

G cluster_ict Intramolecular Charge Transfer (ICT) GS Ground State (S0) ES Excited State (S1) (Locally Excited) GS->ES Excitation (λabs) ICT_ES ICT Excited State ES->ICT_ES Charge Transfer ICT_ES->GS Emission (λem) Fluorescence Fluorescence (Large Stokes Shift) ICT_ES->Fluorescence

References

Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride functional group at the 4-position of the 2,1,3-benzothiadiazole core serves as a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides are of significant interest due to their potential as therapeutic agents, particularly as enzyme inhibitors. The electron-withdrawing nature of the 2,1,3-benzothiadiazole ring system can influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives.

This document provides detailed application notes and protocols for the utilization of 2,1,3-Benzothiadiazole-4-sulfonyl chloride in the synthesis of medicinally relevant compounds, with a focus on their application as carbonic anhydrase inhibitors. While specific examples starting from this compound are limited in the available literature, the protocols and data presented here are based on closely related and well-documented benzothiazole and thiazole sulfonamides, providing a strong predictive framework for its application.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as an electrophilic building block for the synthesis of sulfonamides. This is typically achieved through its reaction with primary or secondary amines. The resulting 2,1,3-benzothiadiazole-4-sulfonamides are candidates for screening against various biological targets.

A particularly promising area of application is the development of carbonic anhydrase (CA) inhibitors . CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group that can effectively target the active site of carbonic anhydrases.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of related heterocyclic sulfonamides and can be adapted for this compound.

Protocol 1: General Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamides

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This protocol outlines a common method to evaluate the inhibitory activity of the synthesized sulfonamides against carbonic anhydrase isoforms (e.g., hCA I and hCA II).

Materials:

  • Purified human carbonic anhydrase I and II (hCA I and hCA II)

  • Synthesized 2,1,3-Benzothiadiazole-4-sulfonamide derivatives

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 400 nm

  • Acetazolamide (as a positive control)

Procedure:

  • Prepare stock solutions of the synthesized sulfonamides and acetazolamide in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the Tris-HCl buffer.

  • Add varying concentrations of the inhibitor (synthesized compounds or acetazolamide) to the wells. Include a control well with no inhibitor.

  • Add a fixed amount of the hCA I or hCA II enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate (NPA), to each well.

  • Immediately measure the change in absorbance at 400 nm over time using a plate reader. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, or by constructing Lineweaver-Burk plots.

Quantitative Data

The following table summarizes the carbonic anhydrase inhibitory activity of a series of benzothiazole sulfonamides, which are structurally related to the derivatives of this compound. This data provides a strong indication of the potential inhibitory potency of the target compounds.[1]

CompoundR GrouphCA I Ki (μM)hCA II Ki (μM)
1 4-Fluorophenyl0.858 ± 0.0930.665 ± 0.089
2 4-Chlorophenyl0.283 ± 0.0600.822 ± 0.078
3 4-Bromophenyl0.789 ± 0.2770.668 ± 0.079
4 4-Methylphenyl0.662 ± 0.0280.027 ± 0.010
5 4-Methoxyphenyl0.072 ± 0.0220.671 ± 0.077
6 2,4-Dichlorophenyl0.665 ± 0.0730.691 ± 0.008
Acetazolamide (Standard) -0.2500.012

Data is presented as Ki ± standard error of the mean.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start 2,1,3-Benzothiadiazole- 4-sulfonyl chloride reaction Sulfonamide Formation start->reaction reagents Primary/Secondary Amine, Base (e.g., TEA) reagents->reaction product 2,1,3-Benzothiadiazole- 4-sulfonamide Derivative reaction->product purification Column Chromatography product->purification characterization NMR, MS, IR purification->characterization assay Carbonic Anhydrase Inhibition Assay purification->assay data IC50 / Ki Determination assay->data

General workflow for synthesis and evaluation.

signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Interaction Zn Zn²⁺ H2O H₂O Zn->H2O Hydroxide formation HCO3 HCO₃⁻ H2O->HCO3 Catalysis CO2 CO₂ CO2->Zn Substrate binding H H⁺ HCO3->H Product release inhibitor 2,1,3-Benzothiadiazole -4-sulfonamide sulfonamide_group SO₂NH₂ group inhibitor->sulfonamide_group sulfonamide_group->Zn Coordination (Inhibition)

Mechanism of carbonic anhydrase inhibition.

logical_relationship cluster_core Core Scaffold cluster_linker Linker cluster_substituent Variable Substituent cluster_properties Molecular Properties & Activity scaffold 2,1,3-Benzothiadiazole linker Sulfonamide (-SO₂NH-) scaffold->linker substituent R-group (from amine) linker->substituent properties Physicochemical Properties (Solubility, LogP) substituent->properties activity Biological Activity (e.g., Enzyme Inhibition) properties->activity

Structure-activity relationship concept.

References

Application Notes and Protocols: Sonogashira Coupling with Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in organic synthesis.[2][3] Its mild reaction conditions and tolerance for a wide range of functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

Benzothiadiazole (BTD) and its derivatives are an important class of heterocyclic compounds known for their unique electronic and photophysical properties.[1] As electron-deficient heteroaromatics, they are key building blocks in the development of fluorescent probes, organic electronics, and novel therapeutic agents.[1][5] The ability to functionalize the BTD core, particularly at the 4- and 7-positions, is crucial for tuning these properties. The Sonogashira coupling provides a direct and efficient route to introduce alkynyl moieties onto the benzothiadiazole scaffold, creating versatile intermediates for further transformations or directly yielding compounds with desired characteristics.[1]

These application notes provide detailed protocols and experimental data for the Sonogashira coupling of various benzothiadiazole derivatives with terminal alkynes.

Reaction Principle

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in this case, a halo-benzothiadiazole).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper acetylide intermediate.[6]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-benzothiadiazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

Due to the electron-deficient nature of the benzothiadiazole ring, reaction conditions may require optimization, such as heating, to achieve satisfactory yields.[7] The choice of catalyst, ligand, base, and solvent is critical for the success of the coupling.[1][7]

Data Presentation

The following tables summarize quantitative data from representative Sonogashira coupling reactions involving benzothiadiazole derivatives.

Table 1: Sonogashira Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Various Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF601285
21-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene80878
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF501692
44-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF/Et₃N701088
5Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHDMFRT2465

Table 2: Sonogashira Coupling of 4-Bromo-2,1,3-benzothiadiazole with Phenylacetylene - Condition Optimization

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Yield (%)
1Pd(PPh₃)₄ (5)10Et₃NTHFRT45
2Pd(PPh₃)₄ (5)10Et₃NTHF6591
3PdCl₂(PPh₃)₂ (5)10Et₃NTHF6589
4Pd(PPh₃)₄ (2.5)5i-Pr₂NHToluene8085
5PdCl₂(PPh₃)₂ (5)10Et₃NDMF6593

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of Bromo-Benzothiadiazole Derivatives

This is a generalized procedure and may require optimization for specific substrates and alkynes.[1] All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[1][7]

Materials:

  • Bromo-benzothiadiazole derivative (e.g., 4-bromo-2,1,3-benzothiadiazole or 4,7-dibromo-2,1,3-benzothiadiazole)

  • Terminal alkyne (1.1 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (2-3 equivalents or as solvent)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or oven-dried round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-benzothiadiazole derivative, palladium catalyst, and copper(I) iodide under a counterflow of inert gas.[1]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[1] If the amine base is used as the solvent, it should be added at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[1][7] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]

Protocol 1: Synthesis of 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole

This protocol is a specific example based on the general procedure.

To a dry Schlenk flask under an argon atmosphere, add:

  • 4,7-dibromobenzothiadiazole (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

Then add:

  • Anhydrous, degassed triethylamine (10 mL)

To the resulting suspension, add:

  • Phenylacetylene (2.2 mmol)

Reaction:

  • Stir the mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC.

Work-up and Purification:

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to afford the desired product.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry Glassware Dry Glassware (Oven/Flame) Start->Dry Glassware Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Dry Glassware->Inert Atmosphere Reagents Weigh BTD-Halide, Pd Catalyst, CuI Inert Atmosphere->Reagents Add Reagents Add Reagents to Schlenk Flask Reagents->Add Reagents Add Solvents Add Anhydrous Solvent, Amine Base, Alkyne Add Reagents->Add Solvents Heat & Stir Heat and Stir (Monitor by TLC/LC-MS) Add Solvents->Heat & Stir Cool Cool to Room Temperature Heat & Stir->Cool Quench & Extract Quench and Extract with Solvent Cool->Quench & Extract Wash Wash Organic Layer (H2O, Brine) Quench & Extract->Wash Dry & Concentrate Dry (Na2SO4) and Concentrate Wash->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the Sonogashira coupling of benzothiadiazole derivatives.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x pd_complex2->pd0 Reductive Elimination product BTD-C≡CR' pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 h_alkyne H-C≡CR' h_alkyne->cu_acetylide + CuX, Base base Base r_x BTD-X r_x->pd_complex1

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,1,3-Benzothiadiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized 2,1,3-benzothiadiazole (BTD) derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The BTD scaffold is a privileged heterocyclic motif in medicinal chemistry, materials science, and diagnostics due to its unique electronic properties and versatile functionalization potential.[1] This document outlines detailed protocols for key transformations, presents quantitative data for reaction optimization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts and Applications

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system makes it an excellent building block for creating donor-acceptor materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3][4][5] In drug discovery, BTD derivatives have been investigated for their potential to modulate key signaling pathways implicated in cancer and inflammation, including the JAK/STAT3, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.[1]

The most common and versatile starting material for the synthesis of substituted BTDs is 4,7-dibromo-2,1,3-benzothiadiazole, which can be readily prepared from 2,1,3-benzothiadiazole.[1][6] Suzuki-Miyaura coupling offers a robust method for introducing a wide variety of aryl and heteroaryl substituents at the 4- and 7-positions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of halogenated 2,1,3-benzothiadiazole intermediates with various boronic acids and esters.

Table 1: Suzuki Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001885
24-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001888
34-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001892
44-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001880
52-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/MeOH/H₂OReflux7275[4]

Table 2: Suzuki Coupling of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole with 2-Thienylboronic Acid [4]

Reactant 1Reactant 2Catalyst (mol%)Base (equiv.)SolventTemp.Time (h)Yield (%)
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole2-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/MeOH/H₂OReflux7275

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Arylboronic Acids[1]

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1 equiv.)

  • Arylboronic acid (2.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equiv.)

  • Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a nitrogen-flushed reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add a degassed 4:1 mixture of dioxane and water to the vessel.

  • Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Protocol 2: Synthesis of 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole[4]

Materials:

  • 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol)

  • 2-Thienylboronic acid (0.64 g, 5.02 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.126 g, 0.109 mmol)

  • Potassium carbonate (K₂CO₃) (0.90 g, 6.54 mmol)

  • Toluene (30 mL)

  • Methanol (6 mL)

  • Water (6 mL)

Procedure:

  • To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole, 2-thienylboronic acid, and potassium carbonate in toluene, methanol, and water, add tetrakis(triphenylphosphine)palladium(0) at room temperature under a nitrogen atmosphere.

  • Reflux the resulting mixture with stirring for 72 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway JAK JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 BTD_inhibitor1 2,1,3-Benzothiadiazole Derivative BTD_inhibitor1->STAT3 Gene_Expression1 Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BTD_inhibitor2 2,1,3-Benzothiadiazole Derivative BTD_inhibitor2->PI3K Gene_Expression2 Gene Expression (Cell Growth, Survival) mTOR->Gene_Expression2 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression3 Gene Expression (Cell Proliferation) ERK->Gene_Expression3 BTD_inhibitor3 2,1,3-Benzothiadiazole Derivative BTD_inhibitor3->RAF

Caption: Key signaling pathways potentially modulated by 2,1,3-benzothiadiazole derivatives.

Experimental Workflow

Experimental_Workflow start 2,1,3-Benzothiadiazole (Starting Material) functionalization Functionalization (e.g., Bromination) start->functionalization intermediate Key Intermediate (e.g., 4,7-Dibromo-BTD) functionalization->intermediate coupling Suzuki Cross-Coupling Reaction intermediate->coupling library Library of Functionalized BTD Derivatives coupling->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification evaluation Biological Evaluation (Enzyme Assays, Cell-based Assays) purification->evaluation data_analysis Data Analysis (IC50, SAR) evaluation->data_analysis optimization Lead Optimization (Iterative Design) data_analysis->optimization optimization->coupling Iterative Synthesis

Caption: Generalized workflow for the synthesis and evaluation of 2,1,3-benzothiadiazole derivatives.

References

Application Notes and Protocols: 2,1,3-Benzothiadiazole-4-sulfonyl Chloride as a Versatile Building Block for Donor-Acceptor Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,1,3-benzothiadiazole-4-sulfonyl chloride as a key building block in the synthesis of novel donor-acceptor (D-A) molecules. The inherent electron-accepting nature of the 2,1,3-benzothiadiazole core, combined with the reactivity of the sulfonyl chloride group, allows for the straightforward construction of a diverse range of D-A systems with tunable photophysical and electrochemical properties. These properties make them highly valuable for applications in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as for the development of fluorescent probes for biological imaging.

Overview of this compound

2,1,3-Benzothiadiazole (BTD) is an electron-deficient heterocyclic scaffold that has been extensively utilized in the design of functional organic materials.[1][2] The introduction of a sulfonyl chloride group at the 4-position provides a reactive handle for the facile introduction of various electron-donating moieties through the formation of stable sulfonamide linkages. This approach allows for modular synthesis, enabling systematic tuning of the electronic properties of the resulting D-A molecules.

Synthesis of the Building Block and Donor-Acceptor Molecules

Experimental Protocol: Synthesis of this compound

This protocol describes the direct chlorosulfonation of 2,1,3-benzothiadiazole.

Materials:

  • 2,1,3-Benzothiadiazole

  • Chlorosulfonic acid

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool 100 mL of chlorosulfonic acid to 0 °C using an ice bath.

  • Slowly add 10.0 g of 2,1,3-benzothiadiazole to the stirred chlorosulfonic acid.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 30 minutes.

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Experimental Protocol: General Synthesis of N-Aryl-2,1,3-benzothiadiazole-4-sulfonamides (Donor-Acceptor Molecules)

This protocol outlines the general procedure for coupling this compound with various electron-donating aromatic amines.

Materials:

  • This compound

  • Substituted aniline or other aromatic/heterocyclic amine (electron donor)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the aromatic amine (1.0 equivalent) in pyridine or a mixture of DCM and a base at room temperature.

  • To this solution, add this compound (1.1 equivalents) portion-wise with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,1,3-benzothiadiazole-4-sulfonamide.

Data Presentation: Photophysical and Electrochemical Properties

The electronic properties of the synthesized donor-acceptor molecules can be systematically evaluated. Below are representative data tables summarizing key photophysical and electrochemical parameters for various 2,1,3-benzothiadiazole-based D-A molecules.

Table 1: Photophysical Properties of Representative 2,1,3-Benzothiadiazole-Based Donor-Acceptor Molecules

CompoundDonor MoietySolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)
BTD-1 N,N-DimethylanilineDichloromethane4805800.65100
BTD-2 CarbazoleDichloromethane4505500.75100
BTD-3 ThiopheneDichloromethane4205250.50105
BTD-4 N,N-DiphenylamineToluene4956100.40115

Note: Data is compiled and representative of typical values found in the literature for similar compounds. Actual values will vary based on the specific molecular structure and experimental conditions.

Table 2: Electrochemical Properties of Representative 2,1,3-Benzothiadiazole-Based Donor-Acceptor Molecules

CompoundDonor MoietyHOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg, eV)
BTD-1 N,N-Dimethylaniline-5.20-3.401.80
BTD-2 Carbazole-5.45-3.352.10
BTD-3 Thiophene-5.30-3.501.80
BTD-4 N,N-Diphenylamine-5.15-3.301.85

Note: HOMO and LUMO energy levels are typically determined by cyclic voltammetry and referenced to the Fc/Fc+ redox couple. The electrochemical band gap is calculated from the difference between the HOMO and LUMO levels.[3][4]

Application in Cellular Imaging: Fluorescent Probes for Lipid Droplets

Donor-acceptor molecules based on the 2,1,3-benzothiadiazole scaffold have shown great promise as fluorescent probes for bioimaging.[5][6] Their lipophilic character and environment-sensitive fluorescence make them particularly suitable for visualizing lipid droplets within cells.

Mechanism of Action

The mechanism of action for these probes generally involves passive diffusion across the cell membrane followed by selective partitioning into the nonpolar environment of lipid droplets. This sequestration is driven by the hydrophobic nature of the probe. The change in the local environment from the aqueous cytoplasm to the lipid-rich interior of the droplet often results in a significant enhancement of the probe's fluorescence quantum yield, leading to a bright signal from the targeted organelle.[7]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Building Block cluster_1 Synthesis of Donor-Acceptor Molecule cluster_2 Characterization BTD 2,1,3-Benzothiadiazole BTD_SC This compound BTD->BTD_SC Chlorosulfonation CSA Chlorosulfonic Acid CSA->BTD_SC DA_Molecule N-Aryl-2,1,3-Benzothiadiazole-4-sulfonamide BTD_SC->DA_Molecule Sulfonamide Formation Donor Aromatic Amine (Donor) Donor->DA_Molecule Pyridine Pyridine Pyridine->DA_Molecule Spectroscopy Spectroscopic Analysis (NMR, MS) DA_Molecule->Spectroscopy Photophysics Photophysical Measurements DA_Molecule->Photophysics Electrochemistry Electrochemical Analysis DA_Molecule->Electrochemistry

Caption: Synthetic workflow for donor-acceptor molecules.

Cellular Imaging Workflow

G Probe BTD-Sulfonamide Probe Cell Live Cell Probe->Cell Incubation Membrane Cell Membrane Cytoplasm Cytoplasm (Aqueous) Membrane->Cytoplasm Passive Diffusion LipidDroplet Lipid Droplet (Lipophilic) Cytoplasm->LipidDroplet Sequestration Fluorescence Enhanced Fluorescence LipidDroplet->Fluorescence Solvatochromic Shift Imaging Fluorescence Microscopy Fluorescence->Imaging Detection

Caption: Cellular uptake and imaging mechanism.

Structure-Property Relationship

G cluster_0 Molecular Design cluster_1 Electronic Properties cluster_2 Photophysical Properties Donor_Strength Electron Donating Strength of Amine HOMO_Level HOMO Energy Level Donor_Strength->HOMO_Level Increases Band_Gap HOMO-LUMO Gap Donor_Strength->Band_Gap Decreases BTD_Acceptor 2,1,3-Benzothiadiazole Acceptor (Constant) LUMO_Level LUMO Energy Level BTD_Acceptor->LUMO_Level Determines HOMO_Level->Band_Gap LUMO_Level->Band_Gap Absorption Absorption Wavelength (λabs) Band_Gap->Absorption Inversely Correlated Emission Emission Wavelength (λem) Band_Gap->Emission Inversely Correlated

Caption: Structure-property relationships in D-A molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide, which is typically achieved via a two-step process: chlorosulfonation of 2,1,3-benzothiadiazole followed by amination of the resulting sulfonyl chloride.

Q1: My overall yield for the two-step synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide is significantly lower than expected. What are the most likely causes?

A1: Low overall yield in this synthesis can stem from issues in either the chlorosulfonation or the amination step. The most common culprits are:

  • Incomplete Chlorosulfonation: The starting material, 2,1,3-benzothiadiazole, may not have fully reacted.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: 2,1,3-Benzothiadiazole-4-sulfonyl chloride is susceptible to hydrolysis, which converts it back to the sulfonic acid, preventing it from reacting in the subsequent amination step.

  • Formation of Diaryl Sulfone Byproducts: During chlorosulfonation, a side reaction can occur where the sulfonyl chloride reacts with another molecule of 2,1,3-benzothiadiazole to form a diaryl sulfone.

  • Inefficient Amination: The reaction between the sulfonyl chloride and the ammonia source may be incomplete.

  • Difficult Purification: The final product may be difficult to separate from starting materials, byproducts, or residual solvents, leading to losses during workup and purification.

Q2: I suspect the initial chlorosulfonation of 2,1,3-benzothiadiazole is the problematic step. How can I improve the yield of this compound?

A2: To improve the yield of the chlorosulfonation step, consider the following:

  • Reagent Quality: Use fresh, high-purity chlorosulfonic acid. Old or decomposed chlorosulfonic acid can lead to lower yields and increased side reactions.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of 2,1,3-benzothiadiazole to chlorosulfonic acid. This helps to minimize the formation of unwanted byproducts.

  • Reaction Time and Temperature Post-Addition: After the initial addition, the reaction may require gentle warming to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time and temperature.

  • Moisture Control: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of both the chlorosulfonic acid and the product sulfonyl chloride.

  • Stoichiometry: An excess of chlorosulfonic acid is typically used to drive the reaction to completion. However, a very large excess can sometimes promote side reactions.

Q3: My amination step to form the sulfonamide is giving a low yield. What can I do to optimize this reaction?

A3: For a more efficient amination of this compound, consider these points:

  • Purity of the Sulfonyl Chloride: Ensure the this compound used is as pure as possible and free from residual chlorosulfonic acid.

  • Choice of Ammonia Source: The reaction can be performed with aqueous ammonia, ammonium hydroxide, or a solution of ammonia in an organic solvent. The choice of solvent and the concentration of the ammonia source can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride to the ammonia solution to control the reaction and prevent side reactions.

  • pH Control: The reaction generates hydrochloric acid, which can protonate the ammonia, rendering it non-nucleophilic. The use of a base (often an excess of ammonia itself) is necessary to neutralize the acid and maintain a sufficient concentration of the free amine.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

Q4: I am observing a significant amount of an insoluble byproduct. What could it be and how can I avoid it?

A4: An insoluble byproduct, particularly from the chlorosulfonation step, is likely the diaryl sulfone. To minimize its formation:

  • Control Reaction Temperature: As mentioned, maintaining a low temperature during the initial stages of the chlorosulfonation is crucial.

  • Order of Addition: Add the 2,1,3-benzothiadiazole portion-wise to the chlorosulfonic acid. This maintains a high concentration of the chlorosulfonating agent relative to the aromatic compound, favoring the formation of the sulfonyl chloride over the sulfone.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in 2,1,3-Benzothiadiazole-4-sulfonamide Synthesis

Symptom Potential Cause Suggested Solution
Low yield of this compound Incomplete reactionIncrease reaction time or slightly raise the temperature after the initial addition. Monitor by TLC/LC-MS.
Hydrolysis of chlorosulfonic acid or productUse dry glassware and reagents; conduct the reaction under an inert atmosphere.
Formation of diaryl sulfone byproductMaintain low temperature during addition; add 2,1,3-benzothiadiazole portion-wise to chlorosulfonic acid.
Low yield of 2,1,3-Benzothiadiazole-4-sulfonamide Hydrolysis of the sulfonyl chloride intermediateEnsure the sulfonyl chloride is dry before proceeding to the amination step. Minimize exposure to moisture.
Incomplete aminationUse a sufficient excess of the ammonia source. Ensure adequate reaction time and monitor by TLC/LC-MS.
Side reactions during aminationMaintain low temperature during the addition of the sulfonyl chloride to the ammonia solution.
Difficult purification of the final product Presence of starting material or byproductsOptimize the reaction conditions to achieve full conversion. Employ appropriate chromatographic techniques for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Reaction: Slowly add 2,1,3-benzothiadiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 5 °C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight. The product should be used promptly in the next step due to its sensitivity to moisture.

Protocol 2: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide

This protocol is a general procedure for the amination of aromatic sulfonyl chlorides.

  • Preparation: In a round-bottom flask, place a concentrated solution of aqueous ammonia (e.g., 28-30%) or a solution of ammonia in a suitable organic solvent (e.g., dioxane or THF). Cool the solution to 0 °C in an ice-water bath.

  • Reaction: Dissolve the this compound (1 equivalent) in a minimal amount of a suitable inert solvent (e.g., acetone or THF). Add this solution dropwise to the cold, stirred ammonia solution.

  • Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be acidified with dilute HCl to precipitate the sulfonamide, which is then collected by filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,1,3-Benzothiadiazole-4-sulfonamide.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole Sulfonyl_Chloride This compound 2,1,3-Benzothiadiazole->Sulfonyl_Chloride ClSO3H Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Ammonia Ammonia (NH3) Sulfonamide 2,1,3-Benzothiadiazole-4-sulfonamide Sulfonyl_Chloride_ref->Sulfonamide NH3

Caption: Synthetic pathway for 2,1,3-Benzothiadiazole-4-sulfonamide.

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Chlorosulfonation Step start->check_step1 check_step2 Analyze Amination Step start->check_step2 incomplete_step1 Incomplete Reaction? check_step1->incomplete_step1 Check Conversion incomplete_step2 Incomplete Reaction? check_step2->incomplete_step2 Check Conversion byproduct_step1 Byproduct Formation? (e.g., Diaryl Sulfone) incomplete_step1->byproduct_step1 No solution_time_temp1 Optimize Reaction Time/Temperature incomplete_step1->solution_time_temp1 Yes hydrolysis_step1 Hydrolysis of Sulfonyl Chloride? byproduct_step1->hydrolysis_step1 No solution_addition Control Temperature & Order of Addition byproduct_step1->solution_addition Yes solution_reagents1 Use Dry Reagents/ Inert Atmosphere hydrolysis_step1->solution_reagents1 Yes end Improved Yield hydrolysis_step1->end No hydrolysis_step2 Hydrolysis of Sulfonyl Chloride? incomplete_step2->hydrolysis_step2 No solution_time_temp2 Optimize Reaction Time/Ammonia Conc. incomplete_step2->solution_time_temp2 Yes solution_reagents2 Use Dry/Pure Sulfonyl Chloride hydrolysis_step2->solution_reagents2 Yes hydrolysis_step2->end No solution_time_temp1->end solution_reagents1->end solution_addition->end solution_time_temp2->end solution_reagents2->end

Caption: Troubleshooting workflow for low yield diagnosis.

Technical Support Center: Purification of 2,1,3-Benzothiadiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,1,3-benzothiadiazole derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of 2,1,3-benzothiadiazole derivatives and provides potential causes and solutions.

Problem: The compound does not move from the origin on the TLC plate, even with a highly polar eluent.

  • Possible Cause: The 2,1,3-benzothiadiazole derivative is highly polar and exhibits strong interaction with the acidic silica gel stationary phase.

  • Solution:

    • Consider switching to a more polar stationary phase, such as neutral or basic alumina.

    • Reverse-phase chromatography can also be an effective alternative.

    • To continue with silica gel, you can add a small percentage of a highly polar solvent like methanol to your eluent system.

    • For basic compounds, adding a small amount of triethylamine to the eluent can help to reduce tailing and improve mobility. For acidic compounds, a small amount of acetic acid can be used.

    • Deactivating the silica gel by preparing the slurry with a small amount of water or triethylamine before packing the column can also reduce strong adsorption.[1]

Problem: The compound streaks on the TLC plate and gives poor separation in the column.

  • Possible Cause: Sample overload, an inappropriate solvent system, or low compound solubility.

  • Solution:

    • Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.[1]

    • Optimize the eluent system. A common starting point for 2,1,3-benzothiadiazole derivatives is a mixture of hexane and ethyl acetate.[1] If streaking persists, try a three-component solvent system or employ a gradient elution, gradually increasing the polarity of the eluent.[1]

    • Ensure the compound is fully dissolved in a minimal amount of the initial eluent before loading it onto the column. If solubility is an issue, a different solvent system may be required.[1]

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system has insufficient selectivity, or the column was not packed properly.

  • Solution:

    • Systematically test different solvent systems with varying polarities to improve the separation factor between your compound and the impurities.

    • A gradient elution, where the eluent composition is changed from less polar to more polar over time, can significantly improve the resolution of complex mixtures.

    • Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. The stationary phase should be packed as a homogenous slurry without any air bubbles or cracks.

Problem: The compound appears to be decomposing on the column.

  • Possible Cause: The compound is unstable on the acidic silica gel.

  • Solution:

    • As mentioned previously, deactivating the silica gel with water or triethylamine can mitigate decomposition.[1]

    • Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.

    • If the compound is sensitive to prolonged exposure to the stationary phase, using flash chromatography with applied pressure to speed up the separation can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 2,1,3-benzothiadiazole derivatives?

A1: A mixture of hexane and ethyl acetate is a very common and effective starting point for the purification of many 2,1,3-benzothiadiazole derivatives.[1] The ratio can be optimized based on the polarity of your specific compound, as determined by preliminary TLC analysis. Other common solvent systems include petroleum ether/ethyl acetate and hexane/toluene.[1][2]

Q2: How do I choose the correct stationary phase for my purification?

A2: Silica gel is the most common stationary phase for the purification of 2,1,3-benzothiadiazole derivatives. However, if your compound is very polar or acid-sensitive, you may have better results with neutral or basic alumina. For very nonpolar compounds, reverse-phase chromatography using a C18-functionalized silica gel might be a suitable option.

Q3: My 2,1,3-benzothiadiazole derivative is a dark-colored solid. How can I remove the color during purification?

A3: If the color is due to highly colored, minor impurities, you can try treating a solution of your crude product with a small amount of activated charcoal before column chromatography. The charcoal can adsorb the colored impurities, and can then be removed by filtration through a pad of celite. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Q4: What is a typical Rf value to aim for when developing a solvent system for column chromatography?

A4: For optimal separation, it is generally recommended to aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate using the chosen eluent system. This typically provides a good balance between resolution and elution time.

Q5: Can I use a gradient elution for my purification?

A5: Yes, a gradient elution is often very effective for separating complex mixtures of 2,1,3-benzothiadiazole derivatives, especially when the impurities have a wide range of polarities.[1] You would typically start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

Quantitative Data

The following tables summarize quantitative data for the column chromatography of various 2,1,3-benzothiadiazole derivatives as reported in the literature.

Table 1: Solvent Systems for Column Chromatography of 2,1,3-Benzothiadiazole Derivatives

CompoundStationary PhaseEluent System
4,7-Di(thiophen-2-yl)benzo[d][1][2][3]thiadiazoleSilica gelPetroleum ether/ethyl acetate (gradient from 200:1 to 50:1)
4,7-Bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazoleSilica gelHexane/toluene (3:1)
4,7-bis(5-bromothiophen-2-yl)-[1][3][4]thiadiazolo[3,4-d]pyridazineSilica gelDichloromethane/hexane (1:1)
4-(5-allyl-2-thienyl)-7-(5-dodecyl-2-thienyl) benzothiadiazoleSilica gelPetroleum ether/dichloromethane (20:1)
4,7-Di(5-allyl-2-thienyl)benzothiadiazoleSilica gelPetroleum ether/dichloromethane (20:1)
4-methyl-7-(2-bromo)phenyl-2,1,3-benzothiadiazoleSilica gelPetroleum ether/ethyl acetate (gradient from 200:1 to 10:1)
4-(trimethylsilylethynyl)benzo[c][1][3][4]thiadiazole derivativeSilica gelDichloromethane/Petroleum ether (1:2)

Table 2: Rf Values of Selected 2,1,3-Benzothiadiazole Derivatives

CompoundEluent SystemRf Value
4,7-bis(bromomethyl)benzo[c][1][3][4]thiadiazole10% Ethyl acetate in Hexane0.51
DS-BTD-1 (a fluorescent emitter)Not specified0.48
3,5-dimethyl-1-iodobenzene derivative15% Ethyl acetate in Hexane0.58
1-iodonapthalene derivative25% Ethyl acetate in Hexane0.62
2-iodophenol derivative30% Ethyl acetate in Hexane0.44

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general procedure for the purification of a 2,1,3-benzothiadiazole derivative by silica gel column chromatography.

1. Preparation of the Column:

  • A glass column is securely clamped in a vertical position.
  • A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.
  • A thin layer of sand is added on top of the cotton plug.
  • The column is filled with the initial, least polar eluent.
  • Silica gel is slowly added to the column as a slurry in the initial eluent. The column is gently tapped to ensure even packing and to remove any air bubbles.
  • The excess solvent is drained until the solvent level is just above the top of the silica gel.

2. Sample Loading:

  • The crude 2,1,3-benzothiadiazole derivative is dissolved in a minimal amount of a suitable solvent, preferably the initial eluent.
  • The dissolved sample is carefully loaded onto the top of the silica gel bed using a pipette.
  • The solvent is allowed to drain until the sample is adsorbed onto the silica gel.
  • A small layer of sand is carefully added on top of the sample layer to prevent disturbance during the addition of the eluent.

3. Elution:

  • The column is carefully filled with the eluent.
  • The stopcock is opened to allow the eluent to flow through the column. The flow rate can be controlled by the stopcock or by applying gentle pressure with a pump or inert gas (flash chromatography).
  • If a gradient elution is being performed, the polarity of the eluent is gradually increased by adding a higher proportion of the more polar solvent.[1]

4. Fraction Collection and Analysis:

  • The eluent is collected in a series of labeled test tubes or flasks.
  • The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
  • Fractions containing the pure 2,1,3-benzothiadiazole derivative are combined.

5. Solvent Removal:

  • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified compound.

Visualizations

experimental_workflow prep Column Preparation slurry Prepare Silica Gel Slurry prep->slurry pack Pack Column slurry->pack equilibrate Equilibrate with Eluent pack->equilibrate load Load Sample onto Column equilibrate->load sample_prep Sample Preparation dissolve Dissolve Crude Product sample_prep->dissolve dissolve->load elution Elution load->elution collect Collect Fractions elution->collect analysis Analysis collect->analysis tlc Monitor Fractions by TLC analysis->tlc combine Combine Pure Fractions tlc->combine final Final Product combine->final evaporate Evaporate Solvent final->evaporate product Purified Benzothiadiazole Derivative evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree start Poor Separation or Streaking check_loading Is the sample loading appropriate (1-5% of silica weight)? start->check_loading overloaded Reduce Sample Load check_loading->overloaded No check_solvent Is the solvent system optimized? check_loading->check_solvent Yes loading_ok Yes loading_no No optimize_solvent Optimize Eluent (try different polarities or gradient) check_solvent->optimize_solvent No check_solubility Is the compound fully soluble in the eluent? check_solvent->check_solubility Yes solvent_ok Yes solvent_no No change_solvent Change Solvent System for Better Solubility check_solubility->change_solvent No check_packing Was the column packed uniformly? check_solubility->check_packing Yes solubility_ok Yes solubility_no No repack_column Repack Column Carefully check_packing->repack_column No packing_no No

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride during experimental procedures.

Troubleshooting Guides

Issue 1: Reagent Degradation and Inconsistent Reaction Outcomes

Symptoms:

  • Reduced yield or failure of reactions where this compound is a key reagent.

  • Inconsistent results between experimental runs.

  • Presence of an unexpected, more polar byproduct in reaction monitoring (e.g., TLC, LC-MS).

Possible Cause: Hydrolysis of this compound to 2,1,3-Benzothiadiazole-4-sulfonic acid due to exposure to moisture. Sulfonyl chlorides are susceptible to hydrolysis, and the presence of water in solvents, reagents, or the reaction atmosphere can lead to the degradation of the starting material[1][2].

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Visual Inspection: Check for any clumping or change in the appearance of the solid reagent, which might indicate moisture absorption.

    • Analytical Confirmation: If hydrolysis is suspected, the purity of the sulfonyl chloride can be checked by analytical techniques such as NMR or HPLC[3]. The presence of the sulfonic acid derivative can be confirmed by comparing the analytical data with a known standard or by identifying characteristic peaks.

  • Ensure Anhydrous Reaction Conditions:

    • Solvent Purity: Use freshly dried, anhydrous solvents. Standard drying methods include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) or passing the solvent through a column of activated alumina[4][5]. The water content of the solvent can be verified using a Karl Fischer titrator or other sensitive water detection methods[1][6][7].

    • Drying of Other Reagents: Ensure all other reagents, especially bases like triethylamine or pyridine, are thoroughly dried before use.

    • Glassware Preparation: All glassware should be rigorously dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas immediately before setting up the reaction[8].

  • Implement Inert Atmosphere Techniques:

    • Assemble the reaction apparatus while it is still hot from drying and immediately purge with a dry, inert gas (e.g., nitrogen or argon)[9][10][11].

    • Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon filled with the inert gas[9].

    • Add reagents via syringe through a rubber septum. Ensure the syringe is purged with inert gas before drawing up the reagent[9].

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of this compound during storage?

To ensure the long-term stability of this compound, it is crucial to store it under anhydrous and inert conditions.

  • Storage Container: Keep the reagent in its original, tightly sealed container. If the original container has been opened, consider transferring the reagent to a smaller, dry vial inside a desiccator containing a suitable drying agent (e.g., Drierite™, phosphorus pentoxide) or within a glovebox.

  • Atmosphere: For optimal stability, store the container under an inert atmosphere, such as nitrogen or argon. This can be achieved by backfilling the container with the inert gas before sealing.

  • Temperature: Store the compound in a cool, dry place. Refrigeration is often recommended to reduce the rate of any potential decomposition.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Container Tightly sealed, opaque vialProtects from moisture and light.
Location Cool, dry, and dark place (e.g., desiccator, refrigerator)Reduces the rate of hydrolysis and other potential degradation pathways.

Q2: What are the best practices for handling this compound in the laboratory?

Due to its moisture sensitivity, handling this reagent requires careful attention to exclude atmospheric water.

  • Weighing: Weigh the required amount of the sulfonyl chloride quickly in a dry, draft-free environment. For highly sensitive applications, weighing should be performed inside a glovebox.

  • Transfers: If transferring the solid, use dry spatulas and funnels. For additions to a reaction, consider dissolving the reagent in a small amount of anhydrous solvent in a separate flask under an inert atmosphere and then transferring this solution via a cannula or syringe.

  • Reaction Setup: Always conduct reactions using this reagent under a positive pressure of a dry inert gas (nitrogen or argon)[9][12].

Q3: How can I detect and quantify the hydrolysis of this compound?

Several analytical techniques can be employed to detect and quantify the extent of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the hydrolysis. The aromatic protons of the sulfonyl chloride and the resulting sulfonic acid will have distinct chemical shifts. The integration of these signals can provide a quantitative measure of the conversion[3][13].

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the more polar sulfonic acid from the less polar sulfonyl chloride. Quantification can be achieved by creating a calibration curve with a pure standard of the sulfonic acid[14][15][16].

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment. The sulfonic acid will have a lower Rf value (be more polar) than the sulfonyl chloride.

Analytical TechniquePrinciple of DetectionQuantitative Capability
¹H NMR Spectroscopy Different chemical shifts for protons in the sulfonyl chloride and sulfonic acid.Yes, by comparing the integration of characteristic peaks.
HPLC Separation based on polarity differences between the sulfonyl chloride and sulfonic acid.Yes, with proper calibration.
TLC Visualizing the separation of the more polar sulfonic acid from the sulfonyl chloride.Qualitative to semi-quantitative.

Q4: What is the expected product of hydrolysis of this compound?

The hydrolysis of this compound yields 2,1,3-Benzothiadiazole-4-sulfonic acid and hydrochloric acid.

Hydrolysis_Reaction reagent This compound product1 2,1,3-Benzothiadiazole-4-sulfonic acid reagent->product1 Hydrolysis product2 + HCl reagent->product2 water + H₂O

Caption: Hydrolysis of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

This protocol outlines the setup of a reaction to minimize the risk of hydrolysis.

Materials:

  • Round-bottom flask and condenser (or other necessary glassware)

  • Rubber septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Anhydrous solvents and reagents

  • This compound

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and immediately place under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere[8].

  • Reagent Preparation: If not commercially available in an anhydrous form, dry solvents and liquid reagents according to standard laboratory procedures[4].

  • Reaction Setup: Add the substrate and anhydrous solvent to the reaction flask via a syringe.

  • Addition of Sulfonyl Chloride: In a separate, dry flask under an inert atmosphere, dissolve the required amount of this compound in a minimal amount of anhydrous solvent. Transfer this solution to the main reaction flask via a cannula or a dry syringe.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR).

  • Work-up: Once the reaction is complete, quench the reaction appropriately. Be aware that aqueous work-up will hydrolyze any remaining sulfonyl chloride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up dry_glassware Dry Glassware (Oven or Flame-Dry) purge_inert Assemble and Purge with Inert Gas dry_glassware->purge_inert add_substrate Add Substrate and Solvent via Syringe purge_inert->add_substrate dry_solvents Prepare Anhydrous Solvents and Reagents dry_solvents->add_substrate prepare_sulfonyl Prepare Sulfonyl Chloride Solution in Anhydrous Solvent add_substrate->prepare_sulfonyl add_sulfonyl Add Sulfonyl Chloride Solution to Reaction prepare_sulfonyl->add_sulfonyl run_reaction Run Reaction under Inert Atmosphere add_sulfonyl->run_reaction monitor Monitor Reaction (TLC, LC-MS, NMR) run_reaction->monitor workup Reaction Work-up monitor->workup

Caption: Workflow for handling moisture-sensitive sulfonyl chloride.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method to quantify the amount of hydrolysis product in a sample of this compound.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, ensuring it is anhydrous)

  • Sample of this compound

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in an anhydrous deuterated solvent (e.g., DMSO-d₆) in a dry NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the aromatic protons of both this compound and 2,1,3-Benzothiadiazole-4-sulfonic acid. The chemical shifts will differ due to the change in the electronic environment of the aromatic ring.

    • Integrate a well-resolved, non-overlapping peak for each compound.

    • Calculate the molar ratio of the sulfonic acid to the sulfonyl chloride based on the integral values.

NMR_Analysis_Logic start Sample of this compound dissolve Dissolve in Anhydrous Deuterated Solvent start->dissolve acquire_nmr Acquire ¹H NMR Spectrum dissolve->acquire_nmr identify_peaks Identify Characteristic Peaks of Sulfonyl Chloride and Sulfonic Acid acquire_nmr->identify_peaks integrate Integrate Non-Overlapping Peaks identify_peaks->integrate calculate Calculate Molar Ratio (Hydrolysis %) integrate->calculate

Caption: Logical flow for quantifying hydrolysis by NMR.

References

Side reactions of 2,1,3-Benzothiadiazole-4-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole-4-sulfonyl chloride. The information is designed to address specific issues that may be encountered during its use in reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with nucleophiles?

A1: this compound is an electrophilic reagent that readily reacts with nucleophiles at the sulfur atom of the sulfonyl chloride group. The most common reactions are:

  • With primary and secondary amines: Forms the corresponding N-substituted or N,N-disubstituted 2,1,3-benzothiadiazole-4-sulfonamides. This is the most widely utilized reaction in medicinal chemistry for this compound.

  • With alcohols: In the presence of a base, it can form sulfonate esters.

  • With water: Hydrolysis will occur, leading to the formation of 2,1,3-benzothiadiazole-4-sulfonic acid.

Q2: What are the common side reactions to be aware of when using this compound?

A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This is particularly problematic if the reaction is not conducted under anhydrous conditions or if the nucleophile is weakly basic, requiring prolonged reaction times or elevated temperatures. Other potential side reactions include the formation of sulfonate esters if an alcohol is used as a solvent or is present as an impurity.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to scavenge the HCl generated during the reaction.

  • Keep reaction times as short as possible and temperatures as low as feasible to achieve the desired conversion.

Q4: What is the role of a base in the reaction with amines?

A4: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine. If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide
Potential Cause Troubleshooting Step
Inactive this compound The sulfonyl chloride may have hydrolyzed during storage. Confirm the purity of the starting material by techniques such as NMR or melting point. If hydrolyzed, use a fresh batch.
Insufficiently nucleophilic amine The amine may be too sterically hindered or electronically deactivated. Consider using a more forcing reaction condition (e.g., higher temperature, longer reaction time), but be mindful of potential side reactions. Alternatively, a different synthetic route may be necessary.
Protonation of the amine Ensure that at least one equivalent of a suitable base is used to neutralize the HCl byproduct. For less nucleophilic amines, a slight excess of the base may be beneficial.
Reaction conditions not optimal The solvent, temperature, or reaction time may not be suitable for the specific amine being used. A systematic optimization of these parameters may be required.
Issue 2: Presence of an Impurity with a Mass Corresponding to the Sulfonic Acid
Potential Cause Troubleshooting Step
Presence of water in the reaction Thoroughly dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
Slow reaction rate allowing for hydrolysis If the reaction with the intended nucleophile is sluggish, the competing hydrolysis reaction can become significant. Try to optimize conditions to accelerate the desired reaction (e.g., by increasing the concentration of the nucleophile or using a more effective catalyst if applicable).
Issue 3: Formation of an Unexpected Byproduct
Potential Cause Troubleshooting Step
Reaction with the solvent If an alcohol is used as a solvent, the formation of a sulfonate ester is possible. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
Degradation of the 2,1,3-benzothiadiazole ring While generally stable, the 2,1,3-benzothiadiazole ring system can be susceptible to degradation under very harsh basic or acidic conditions, especially at elevated temperatures. If such conditions are being employed, consider milder alternatives.
Reaction with a bifunctional nucleophile If the nucleophile has more than one reactive site, a mixture of products may be obtained. Protecting groups may be necessary to ensure regioselectivity.

Quantitative Data Summary

Currently, there is limited published quantitative data specifically on the side reactions of this compound. The following table provides a general overview of expected outcomes based on the principles of sulfonyl chloride reactivity.

Nucleophile Expected Product Common Side Product Reaction Conditions Favoring Side Product
Primary/Secondary AmineN-substituted Sulfonamide2,1,3-Benzothiadiazole-4-sulfonic acidPresence of water, slow reaction rate
AlcoholSulfonate Ester2,1,3-Benzothiadiazole-4-sulfonic acidPresence of water, use of alcohol as solvent
Water2,1,3-Benzothiadiazole-4-sulfonic acid-Aqueous conditions, prolonged reaction times

Experimental Protocols

Synthesis of N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

This protocol is adapted from a literature procedure for the synthesis of a sulfonamide derivative from this compound.

Materials:

  • This compound

  • Diethylamine

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of diethylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low or No Yield of Sulfonamide cause1 Inactive Starting Material start->cause1 cause2 Poor Nucleophilicity of Amine start->cause2 cause3 Amine Protonation start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Verify Purity of Sulfonyl Chloride cause1->solution1 solution2 Use Forcing Conditions or Change Route cause2->solution2 solution3 Ensure Sufficient Base cause3->solution3 solution4 Optimize Solvent, Temperature, Time cause4->solution4

Caption: Troubleshooting logic for low sulfonamide yield.

hydrolysis_pathway sulfonyl_chloride This compound sulfonamide Desired Sulfonamide Product sulfonyl_chloride->sulfonamide Desired Reaction sulfonic_acid Side Product: Sulfonic Acid sulfonyl_chloride->sulfonic_acid Side Reaction (Hydrolysis) amine Primary/Secondary Amine amine->sulfonamide water Water (H₂O) water->sulfonic_acid

Caption: Competing reaction pathways for sulfonyl chloride.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup dissolve Dissolve Sulfonyl Chloride in Anhydrous DCM cool Cool to 0 °C dissolve->cool add_reagents Add Pyridine and Amine cool->add_reagents react Stir at Room Temperature add_reagents->react quench Quench with NaHCO₃ (aq) react->quench extract Separate and Wash Organic Layer quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for sulfonamide synthesis.

Technical Support Center: 2,1,3-Benzothiadiazole-4-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the chlorosulfonation of 2,1,3-Benzothiadiazole. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the benzothiadiazole ring.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 2,1,3-Benzothiadiazole. The key reagent used for the chlorosulfonation is chlorosulfonic acid.

Q3: What are some common side reactions and byproducts to be aware of?

A3: Common issues include the formation of dark, tarry crude products, which can result from excessive reaction temperatures or prolonged reaction times.[1] Incomplete reactions can leave unreacted starting material, and the formation of regioisomers is also a possibility, although the 4-sulfonyl chloride is generally the major product.[1] Hydrolysis of the sulfonyl chloride product back to the sulfonic acid can occur if moisture is present during workup.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.[1]

Q5: What are the recommended purification techniques for the final product?

A5: After quenching the reaction and performing an aqueous workup, the crude product can be purified. Common methods include recrystallization or column chromatography. For column chromatography, a non-polar solvent system like petroleum ether and ethyl acetate is often effective for separating the desired product from byproducts.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction.- Formation of byproducts (e.g., tars).[1]- Loss of product during workup and purification.[1]- Monitor the reaction by TLC to ensure the complete consumption of the starting material.[1]- Maintain a controlled, moderate temperature to minimize side reactions.[1]- Optimize extraction and purification steps to minimize losses.[1]
Dark, Tarry Crude Product - Reaction temperature was too high.[1]- Reaction time was too long.[1]- Impure starting materials.- Perform the reaction at a lower temperature with efficient stirring.[1]- Stop the reaction as soon as the starting material is consumed (as indicated by TLC).[1]- Ensure the purity of the 2,1,3-Benzothiadiazole before starting.
Presence of Multiple Spots on TLC of Crude Product - Formation of byproducts or regioisomers.[1]- Unreacted starting material.[1]- Utilize column chromatography for purification. A gradient elution with a non-polar solvent system like petroleum ether and ethyl acetate is often effective.[1]- Consider recrystallization as an alternative or additional purification step.[1]
Difficulty in Removing Byproducts by Column Chromatography - Byproducts have similar polarity to the desired product.- Try a different solvent system for chromatography.[1]- Consider recrystallization as an alternative or additional purification step.[1]
Product Decomposes During Purification - The sulfonyl chloride group is sensitive to moisture and heat.- Ensure all glassware and solvents are dry.- Avoid excessive heating during solvent removal.- Use a gentle purification method like flash column chromatography with deactivated silica gel if necessary.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a documented synthesis procedure.[2]

Materials:

  • 2,1,3-Benzothiadiazole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,1,3-Benzothiadiazole in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Continue stirring until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Workup: Separate the organic layer. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Visualized Workflows

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,1,3-Benzothiadiazole in Dichloromethane cool Cool to 0 °C dissolve->cool add_reagent Add Chlorosulfonic Acid (dropwise) cool->add_reagent react Stir at 0 °C to RT add_reagent->react quench Quench with Ice react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_logic Troubleshooting Logic start Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes multiple_spots Multiple Spots on TLC? check_purity->multiple_spots Yes end Optimized check_purity->end No side_reactions Side Reactions? incomplete_reaction->side_reactions No monitor_tlc Action: Monitor by TLC until completion incomplete_reaction->monitor_tlc Yes workup_loss Loss during Workup? side_reactions->workup_loss No control_temp Action: Control Temperature and Reaction Time side_reactions->control_temp Yes optimize_workup Action: Optimize Extraction/Purification workup_loss->optimize_workup monitor_tlc->end control_temp->end optimize_workup->end optimize_chromatography Action: Optimize Chromatography Conditions multiple_spots->optimize_chromatography Yes recrystallize Action: Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of 2,1,3-Benzothiadiazole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,1,3-Benzothiadiazole (BTD) fluorescent probes in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during the use of 2,1,3-Benzothiadiazole fluorescent probes.

Issue Possible Cause Recommended Solution
Weak or No Fluorescence Signal Photobleaching: Prolonged exposure to excitation light.- Reduce the intensity and duration of light exposure. - Use an anti-fade mounting medium for fixed cell imaging. - Acquire images using a more sensitive detector.
Probe Degradation: Chemical instability in the experimental buffer (e.g., extreme pH, presence of reactive species).- Verify the pH of your buffer and adjust if necessary. BTD probes can exhibit pH-dependent stability. - Prepare fresh probe solutions before each experiment. - If working with reactive oxygen species (ROS), be aware that some BTD probes are designed to react with them, leading to a change in fluorescence.
Incorrect Filter Sets: Mismatch between the probe's excitation/emission spectra and the microscope's filters.- Consult the probe's technical data sheet for its specific spectral properties. - Ensure that the excitation and emission filters are appropriate for the probe's absorption and emission maxima.
Probe Aggregation: Poor solubility of the probe in the aqueous experimental medium, leading to fluorescence quenching.- Lower the probe concentration. - Incorporate a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your experimental system. - Sonication of the stock solution may help in disaggregating the probe.
High Background Signal Autofluorescence: Intrinsic fluorescence from cells or media components.- Use a spectrally distinct BTD probe that emits in a region with low cellular autofluorescence (e.g., the red or near-infrared region). - Include an unstained control to assess the level of autofluorescence. - Use specialized media with reduced autofluorescence.
Non-specific Staining: The probe is binding to cellular components other than the target.- Optimize the probe concentration and incubation time. - Increase the number of washing steps after staining. - Consider using a blocking agent if non-specific binding to proteins is suspected.
Precipitation of the Probe: The probe has come out of solution and formed fluorescent aggregates.- Filter the probe stock solution before use. - Ensure the final concentration of the organic solvent used to dissolve the probe is low enough to not cause precipitation in the aqueous buffer.
Inconsistent or Irreproducible Results Variability in Probe Concentration: Inaccurate dilutions of the stock solution.- Prepare fresh dilutions for each experiment from a well-characterized stock solution. - Use calibrated pipettes for accurate volume measurements.
Degradation of Stock Solution: The probe has degraded over time in the storage solvent.- Store stock solutions in a dark, dry environment, and at the recommended temperature (typically -20°C). - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Periodically check the absorbance of the stock solution to monitor for degradation.

Frequently Asked Questions (FAQs)

Q1: How photostable are 2,1,3-Benzothiadiazole probes?

A1: Generally, 2,1,3-Benzothiadiazole derivatives are known for their good photostability, which makes them suitable for applications requiring prolonged light exposure, such as in bioimaging and solar cells.[1] However, the degree of photostability can vary significantly depending on the specific chemical structure of the probe and its environment. For instance, substitution on the benzothiadiazole core can influence photostability. One study found that a trimethylsilyl-substituted derivative of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (TMS-T-BTD) had a photodestruction quantum yield that was 13 times lower than its unsubstituted counterpart (T-BTD) in hexane, indicating significantly higher photostability.[2]

Q2: What is the effect of solvent polarity on the stability of BTD probes?

A2: While solvent polarity is well-known to affect the photophysical properties of BTD probes (solvatochromism), leading to shifts in their emission spectra, its direct impact on chemical stability is less documented in a quantitative manner. The intramolecular charge transfer (ICT) character of many BTD probes makes their fluorescence highly sensitive to the polarity of the microenvironment.[3][4][5][6] A decrease in fluorescence intensity is often observed with increasing solvent polarity due to enhanced non-radiative decay processes.[7] This change in fluorescence intensity should not be mistaken for chemical degradation. For stability, it is crucial to ensure the probe remains fully solvated, as poor solubility in certain solvents can lead to aggregation and precipitation, which can affect experimental outcomes.

Q3: How does pH affect the stability and fluorescence of BTD probes?

A3: The pH of the solution can significantly influence both the fluorescence and the chemical stability of BTD probes. The fluorescence of some BTD derivatives is pH-dependent, which can be due to the protonation or deprotonation of functional groups on the molecule.[8] For example, probes with amino groups may show reduced fluorescence at low pH due to protonation. From a stability perspective, extreme pH conditions (highly acidic or alkaline) can lead to the hydrolytic degradation of certain functional groups on the probe, affecting its performance over time. It is recommended to perform experiments within the pH range specified by the probe's manufacturer or in buffered solutions at a physiological pH (around 7.4) for live-cell imaging.

Q4: My BTD probe is forming aggregates in my aqueous buffer. How can I prevent this?

A4: Aggregation is a common issue with hydrophobic fluorescent probes in aqueous media and can lead to fluorescence quenching or the formation of fluorescent precipitates. To prevent aggregation, you can try the following:

  • Lower the working concentration: Use the lowest effective concentration of the probe.

  • Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in biological experiments.

  • Sonication: Briefly sonicate the stock solution before dilution to help break up any existing aggregates.

  • Use of surfactants: In some in vitro assays, a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-127 can help to maintain probe solubility. However, this is often not suitable for live-cell imaging.

Q5: How should I store my 2,1,3-Benzothiadiazole probe solutions?

A5: For long-term storage, it is best to store BTD probes as a solid in a cool, dark, and dry place. Stock solutions should be prepared in a high-quality, anhydrous solvent (e.g., DMSO or ethanol) at a high concentration. These stock solutions should be stored at -20°C or below and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Working solutions at lower concentrations in aqueous buffers are generally less stable and should be prepared fresh for each experiment.

Quantitative Stability Data

The stability of fluorescent probes is a critical parameter for reliable and reproducible experimental results. The following tables summarize available quantitative data on the stability of selected 2,1,3-Benzothiadiazole probes.

Table 1: Photodestruction Quantum Yields of Selected 2,1,3-Benzothiadiazole Derivatives.

ProbeSolventPhotodestruction Quantum Yield (Φ_d)Reference
4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)Hexane1.3 x 10⁻⁴[2]
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD)Hexane1.0 x 10⁻⁵[2]

Note: A lower photodestruction quantum yield indicates higher photostability.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2,1,3-Benzothiadiazole fluorescent probes.

Protocol 1: Determination of Photostability by UV-Visible Spectroscopy

Objective: To quantify the rate of photobleaching of a BTD probe under continuous illumination.

Materials:

  • 2,1,3-Benzothiadiazole probe of interest

  • High-purity solvent (e.g., ethanol, DMSO, or buffer)

  • UV-Visible spectrophotometer

  • Light source with a specific wavelength (e.g., a filtered lamp or a laser used in fluorescence microscopy)

  • Quartz cuvette

Procedure:

  • Prepare a solution of the BTD probe in the chosen solvent at a concentration that gives an initial absorbance between 0.5 and 1.0 at the probe's λ_max.

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Record the initial full-range absorbance spectrum (e.g., from 200 to 800 nm).

  • Remove the cuvette from the spectrophotometer and expose it to the light source for a defined period (e.g., 30 seconds). The light source should be positioned at a fixed distance from the cuvette.

  • After exposure, place the cuvette back into the spectrophotometer and record the absorbance spectrum again.

  • Repeat steps 4 and 5 for a series of time intervals until a significant decrease in absorbance at λ_max is observed.

  • Plot the absorbance at λ_max as a function of the total irradiation time.

  • The rate of photobleaching can be determined from the slope of this plot. For a more quantitative measure, the photodegradation quantum yield can be calculated if the photon flux of the light source is known.

Protocol 2: Assessment of Chemical Stability by HPLC-UV

Objective: To monitor the degradation of a BTD probe in a specific solution over time.

Materials:

  • 2,1,3-Benzothiadiazole probe of interest

  • High-purity solvent or buffer system for the stability study

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase solvents (e.g., acetonitrile and water)

  • Vials for sample storage

Procedure:

  • Develop an HPLC method capable of separating the intact BTD probe from its potential degradation products. This typically involves a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water, with detection at the λ_max of the probe.

  • Prepare a solution of the BTD probe in the solvent or buffer of interest at a known concentration (e.g., 10 µM). This is your "time zero" sample.

  • Immediately inject an aliquot of the "time zero" sample into the HPLC system and record the chromatogram. The area of the peak corresponding to the intact probe is your initial value (A_0).

  • Store the remaining solution under the desired experimental conditions (e.g., at a specific temperature, pH, or in the presence of other chemicals).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, inject it into the HPLC system, and record the chromatogram.

  • For each time point, determine the peak area of the intact probe (A_t).

  • Plot the percentage of the remaining probe ([A_t / A_0] * 100) as a function of time.

  • The degradation kinetics can be determined by fitting this data to an appropriate kinetic model (e.g., first-order decay).

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key concepts related to the use of 2,1,3-Benzothiadiazole probes.

cluster_workflow Experimental Workflow: Assessing Probe Stability Probe_Solution Prepare Probe Solution (Known Concentration) Time_Zero Time Zero Analysis (HPLC/Spectroscopy) Probe_Solution->Time_Zero Incubation Incubate Under Experimental Conditions (e.g., different pH, temp.) Time_Zero->Incubation Time_Points Analyze at Regular Time Intervals Incubation->Time_Points Data_Analysis Data Analysis (Degradation Kinetics) Time_Points->Data_Analysis

Workflow for assessing the chemical stability of a BTD probe.

cluster_ros Mechanism of a 'Turn-On' BTD Probe for Reactive Oxygen Species (ROS) Probe_NonFluorescent BTD Probe (Non-Fluorescent) Reaction Oxidation Reaction Probe_NonFluorescent->Reaction ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Reaction Probe_Fluorescent Oxidized BTD Product (Fluorescent) Reaction->Probe_Fluorescent Fluorescence Fluorescence Emission Probe_Fluorescent->Fluorescence

Signaling pathway for a 'turn-on' BTD probe for ROS detection.

cluster_lipid Lipid Droplet Targeting by a Solvatochromic BTD Probe Probe_Aqueous BTD Probe in Cytosol (Aqueous Environment) Low Fluorescence Lipid_Droplet Lipid Droplet (Hydrophobic Core) Probe_Aqueous->Lipid_Droplet Partitioning Probe_Lipid BTD Probe in Lipid (Hydrophobic Environment) High Fluorescence Lipid_Droplet->Probe_Lipid Partitioning Partitioning

Mechanism of lipid droplet staining by a solvatochromic BTD probe.

References

Improving the quantum yield of 2,1,3-Benzothiadiazole-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,1,3-Benzothiadiazole Fluorophores

Welcome to the technical support center for 2,1,3-Benzothiadiazole (BTD)-based fluorophores. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working to improve the quantum yield of these versatile molecules.

Frequently Asked Questions (FAQs)

Q1: What is 2,1,3-Benzothiadiazole (BTD) and why is it used as a fluorophore core?

A1: 2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that is highly electron-deficient.[1][2] This electron-accepting nature makes it an excellent building block for creating fluorophores, particularly in donor-acceptor (D-A) type structures.[3][4] BTD-based fluorophores are known for their high photostability, large Stokes shifts, and tunable optical properties, making them valuable for applications in bioimaging, organic electronics, and sensing.[2][3][5][6]

Q2: What is a typical quantum yield for a BTD-based fluorophore?

A2: The quantum yield (Φ) of BTD derivatives can vary dramatically, from nearly zero to almost 100% (near unity).[7][8] The value is highly dependent on the molecule's specific chemical structure, its substitution pattern, the solvent environment, and its aggregation state.[9][10] Unsubstituted BTD has a very low quantum yield, but strategic modifications can significantly enhance its emission.

Q3: What is Intramolecular Charge Transfer (ICT) and how does it affect my fluorophore?

A3: Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties.[5] In D-A type BTD fluorophores, photoexcitation promotes an electron from the donor to the acceptor, creating an ICT state. This process is often responsible for the large Stokes shifts and solvatochromism (solvent-dependent emission color) observed in these dyes.[4][11] However, certain conformational changes in the ICT state, like twisting (leading to a TICT state), can provide non-radiative decay pathways, which reduces the fluorescence quantum yield.[10]

Troubleshooting Guide

Problem 1: My BTD derivative has a very low quantum yield in solution.

  • Possible Cause 1: Aggregation-Caused Quenching (ACQ)

    • Explanation: Many planar, π-conjugated molecules like BTD derivatives tend to stack together (aggregate) in solution, especially in poor solvents or at high concentrations. This aggregation can create non-radiative decay pathways that quench fluorescence.[5]

    • Solution:

      • Reduce Concentration: Dilute your sample.

      • Change Solvent: Use a solvent that better solubilizes your compound.

      • Introduce Bulky Groups: Modify the BTD core with bulky side chains (e.g., long alkyl chains) to sterically hinder π-π stacking.[12]

      • Induce Aggregation-Induced Emission (AIE): If ACQ is unavoidable, redesign the molecule to promote AIE. This involves creating structures where intramolecular rotations (which quench fluorescence in solution) are restricted upon aggregation, thus opening a radiative decay channel and turning fluorescence "on".[5][13]

  • Possible Cause 2: Inefficient Donor-Acceptor (D-A) Structure

    • Explanation: The quantum yield of BTD fluorophores is highly dependent on the balance between the electron-donating and electron-accepting parts of the molecule. An improper choice of donor or linking bridge can lead to efficient non-radiative decay.

    • Solution:

      • Strengthen the Donor: Introduce stronger electron-donating groups (e.g., amines, methoxy groups) to the molecular periphery.[7]

      • Extend π-Conjugation: Add π-conjugated linkers (like thiophene or fluorene) between the donor and the BTD acceptor. This can enhance the molar extinction coefficient and modulate the energy levels to favor radiative decay.[4][12]

      • Regiochemistry: The position of substituents on the BTD ring is critical. C4,C7-disubstitution is a common and effective strategy, but other patterns can yield unique properties and may be necessary to circumvent quenching in certain environments.[9]

  • Possible Cause 3: Solvent Effects

    • Explanation: The polarity of the solvent can significantly impact the energy of the ICT state. In polar solvents, the ICT state is often stabilized, which can lower the energy gap and promote non-radiative decay according to the "energy-gap law".[7] Some BTD derivatives show strong fluorescence quenching in polar protic solvents like methanol or water.[9]

    • Solution:

      • Solvent Screening: Test the fluorescence of your compound in a range of solvents with varying polarity (e.g., Toluene, Chloroform, THF, Acetonitrile, Methanol).

      • Structural Rigidification: Design a more rigid molecular skeleton to reduce the molecule's ability to undergo conformational changes and vibrations that lead to non-radiative decay.[7]

Troubleshooting Workflow

Here is a logical workflow for diagnosing and addressing low quantum yield in BTD-based fluorophores.

G start Low Quantum Yield Observed check_conc Is concentration high or solvent poor? start->check_conc acq Potential Cause: Aggregation-Caused Quenching (ACQ) check_conc->acq Yes check_solvent Does QY vary with solvent polarity? check_conc->check_solvent No solve_acq Solutions: 1. Dilute sample 2. Change solvent 3. Add bulky groups 4. Design for AIE acq->solve_acq solvent_effect Potential Cause: Solvent-Induced Deactivation (e.g., TICT state) check_solvent->solvent_effect Yes check_structure Is the D-A structure optimized? check_solvent->check_structure No solve_solvent Solutions: 1. Use non-polar solvents 2. Increase molecular rigidity 3. Tune substituent regiochemistry solvent_effect->solve_solvent structure_effect Potential Cause: Inefficient Electronic Structure check_structure->structure_effect Yes solve_structure Solutions: 1. Strengthen donor groups 2. Extend π-conjugation 3. Optimize substituent positions structure_effect->solve_structure G cluster_0 Fluorophore Structure cluster_1 Energy Diagram Donor Electron Donor (e.g., Amine, Methoxy, Thiophene) PiBridge π-Bridge (e.g., Phenyl, Ethynyl) Donor->PiBridge e⁻ flow HOMO HOMO (Localized on Donor) Donor->HOMO Acceptor Acceptor (BTD Core) PiBridge->Acceptor e⁻ flow LUMO LUMO (Localized on Acceptor) Acceptor->LUMO Excitation Light Absorption (Excitation) ICT Intramolecular Charge Transfer (ICT) Excitation->ICT Emission Fluorescence (Light Emission) ICT->Emission G cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) acq_sol Solution State: - Free rotation - Fluorescent acq_agg Aggregate State: - π-π stacking - Non-radiative decay - Quenched acq_sol->acq_agg Aggregates aie_sol Solution State: - Free rotation - Non-radiative decay - Quenched aie_agg Aggregate State: - Rotation restricted - Radiative decay - Fluorescent aie_sol->aie_agg Aggregates

References

Technical Support Center: Troubleshooting Poor Solubility of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with benzothiadiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide & FAQs

Q1: My benzothiadiazole derivative won't dissolve in my aqueous buffer for biological assays. What are the common reasons for this?

A1: Poor aqueous solubility is a well-documented characteristic of many benzothiadiazole derivatives. This is primarily due to their rigid and aromatic structure, which often leads to high crystal lattice energy and low affinity for water. Key factors contributing to poor solubility include:

  • High Lipophilicity: A high logarithm of the partition coefficient (logP) indicates a preference for non-polar environments over aqueous ones.

  • Strong Crystal Lattice Energy: The planar nature of the benzothiadiazole ring can lead to strong intermolecular π-π stacking in the solid state, making it difficult for solvent molecules to break the crystal lattice.

  • Lack of Ionizable Groups: The absence of acidic or basic functional groups prevents pH-dependent solubility enhancement and salt formation.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the benzothiadiazole derivative into my aqueous assay buffer. What can I do to prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. Here are several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (ideally below 1%) to avoid solvent-induced artifacts. You may need to prepare a more dilute stock solution in DMSO.

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solubility of your compound in the final aqueous solution.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to maintain the compound's solubility by forming micelles that encapsulate the hydrophobic benzothiadiazole derivative.[1]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1]

Q3: What are the main strategies I can use to improve the overall solubility of my benzothiadiazole derivative for in vivo studies?

A3: For in vivo applications, more advanced formulation strategies are often necessary. The choice of method will depend on the specific physicochemical properties of your derivative.

  • Chemical Modifications:

    • Salt Formation: If your derivative has ionizable functional groups (acidic or basic), converting it to a salt can significantly increase its aqueous solubility.[1]

    • Structural Modification: Introducing polar functional groups (e.g., -OH, -COOH, -NH2) or flexible alkyl chains to the benzothiadiazole scaffold can disrupt the crystal lattice and improve interactions with water molecules. For instance, the addition of alkyl side chains has been shown to enhance the solubility of benzothiadiazole-based polymers.[2]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate.

    • Solid Dispersions: Dispersing the benzothiadiazole derivative in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[1]

  • Formulation Approaches:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, enhancing the solubilization of lipophilic compounds.[1]

Below is a decision tree to help guide the selection of an appropriate solubility enhancement strategy.

G start Poorly Soluble Benzothiadiazole Derivative physchem Characterize Physicochemical Properties (pKa, logP, melting point) start->physchem ionizable Is the compound ionizable? physchem->ionizable salt Salt Formation ionizable->salt Yes logp What is the logP value? ionizable->logp No optimized Optimized Solubility salt->optimized formulation Consider Formulation Approaches high_logp High logP (>3) logp->high_logp low_logp Low to Moderate logP (<3) logp->low_logp sedds SEDDS / Lipid-Based Formulations high_logp->sedds solid_dispersion Solid Dispersion high_logp->solid_dispersion cosolvents Co-solvents low_logp->cosolvents cyclodextrins Cyclodextrins low_logp->cyclodextrins sedds->optimized solid_dispersion->optimized cosolvents->optimized cyclodextrins->optimized

A decision tree for selecting a solubility enhancement strategy.

Data Presentation: Solubility of Benzothiadiazole Derivatives

The following tables summarize the solubility of selected benzothiadiazole derivatives in various solvents. This data can serve as a reference for solvent selection and formulation development.

Table 1: Solubility of Acibenzolar-S-methyl

SolventSolubility (g/L) at 25°C
Water0.0077
Methanol4.2
Ethanol-
Acetone28
Ethyl Acetate25
Toluene36
Hexane1.3
n-Octanol5.4
Dichloromethane160

Data sourced from ChemicalBook.[3]

Table 2: Solubility of 4,7-Dibromo-2,1,3-benzothiadiazole

SolventSolubility
DMSO25 mg/mL (with sonication)
TolueneSoluble

Data sourced from MedChemExpress and ChemicalBook.[2][4]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.[1]

G prep Preparation: Add excess compound to solvent in a vial. equilibrate Equilibration: Shake at a constant temperature for 24-48 hours. prep->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid. equilibrate->separate sample Sampling: Withdraw a clear aliquot of the supernatant. separate->sample dilute Dilution: Dilute the aliquot with a suitable solvent. sample->dilute analyze Analysis: Determine concentration using HPLC or UV-Vis. dilute->analyze calculate Calculation: Calculate solubility, accounting for dilution. analyze->calculate

Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of the benzothiadiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a controlled temperature to pellet the excess undissolved solid.[1]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.[1]

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.[1]

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

  • Calculation: Calculate the solubility of the compound in the original solvent, taking the dilution factor into account.[1]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a poorly soluble compound.

Methodology:

  • Dissolution: Dissolve both the benzothiadiazole derivative and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone) in the desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent thermal degradation of the compound.

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of a specific mesh size.

  • Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using methods like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)) and to evaluate the enhancement in dissolution rate compared to the pure crystalline drug.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general workflow for developing a SEDDS formulation.

G screening Excipient Screening: Select oil, surfactant, and co-solvent. phase_diagram Construct Ternary Phase Diagram: Identify self-emulsification region. screening->phase_diagram prep Formulation Preparation: Dissolve drug in selected excipient mixtures. phase_diagram->prep char Characterization: - Self-emulsification time - Droplet size analysis - Robustness to dilution prep->char optimize Optimization: Select the best performing formulation. char->optimize

Workflow for developing a SEDDS formulation.

Methodology:

  • Excipient Screening: Select a suitable oil, surfactant, and co-solvent based on the solubility of the benzothiadiazole derivative in these individual excipients.

  • Construct Ternary Phase Diagrams: Titrate mixtures of the oil, surfactant, and co-solvent with water to identify the self-emulsification region.

  • Formulation Preparation: Prepare several formulations by dissolving the benzothiadiazole derivative in different ratios of the selected oil, surfactant, and co-solvent from within the self-emulsification region. Gentle heating and stirring may be required.[1]

  • Characterization:

    • Self-Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion upon gentle agitation in water.[1]

    • Droplet Size Analysis: Dilute the formulation with water and measure the droplet size of the resulting emulsion using a particle size analyzer.[1]

    • Robustness to Dilution: Assess the stability of the emulsion upon further dilution with relevant physiological media.[1]

  • Optimization: Based on the characterization data, select the formulation that provides the fastest emulsification, the smallest and most uniform droplet size, and good stability upon dilution.[1]

References

Removal of unreacted 2,1,3-Benzothiadiazole-4-sulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole-4-sulfonyl chloride. The following sections offer detailed guidance on the removal of unreacted sulfonyl chloride from reaction mixtures, ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound is reactive and can interfere with subsequent synthetic steps. Its presence can also complicate product purification, as its polarity may be similar to that of the desired product, leading to co-elution during chromatographic separation.[1] Furthermore, upon exposure to moisture or during aqueous workup, it hydrolyzes to the corresponding sulfonic acid, introducing an acidic impurity that can be difficult to remove and may degrade acid-sensitive products.[2]

Q2: What are the primary methods for removing excess this compound?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable compound. The main methods include:

  • Aqueous Hydrolysis: Quenching the reaction with water or an aqueous basic solution to hydrolyze the sulfonyl chloride to its water-soluble sulfonic acid salt.[1][3]

  • Amine Quench: Reacting the excess sulfonyl chloride with a simple, water-soluble amine to form a highly polar and water-soluble sulfonamide.[2][3]

  • Scavenger Resins: Utilizing solid-supported nucleophiles (e.g., polymer-bound amines) that react with and sequester the excess sulfonyl chloride, which is then removed by simple filtration.[2]

  • Chromatographic Separation: Direct purification of the crude reaction mixture using column chromatography to separate the desired product from the unreacted sulfonyl chloride and its byproducts.[3][4]

Q3: How can I monitor the removal of this compound during the workup process?

A3: Thin-Layer Chromatography (TLC) is the most effective and convenient method for monitoring the disappearance of the sulfonyl chloride.[1] A typical TLC plate for reaction monitoring will have three lanes: the starting material (reactant), the crude reaction mixture, and a "co-spot" where the reaction mixture is spotted on top of the starting material.[5][6] The reaction is considered complete, and the quenching successful when the spot corresponding to the sulfonyl chloride is no longer visible in the reaction mixture lane.

Q4: My product is sensitive to basic conditions. What is a suitable alternative to quenching with a strong aqueous base?

A4: For base-sensitive products, you can use milder quenching agents or non-aqueous methods. Quenching with a stoichiometric amount of a primary or secondary amine in an organic solvent will form a sulfonamide that can often be removed by chromatography or an acidic wash.[1] Alternatively, scavenger resins provide an excellent non-aqueous method, as the resin-bound sulfonyl chloride is simply filtered off.[2]

Troubleshooting Guides

Issue 1: An oily residue persists in my product after a standard aqueous workup.

  • Potential Cause: This residue is likely unreacted this compound, which is an oil and hydrolyzes slowly in neutral or cold water.[2]

  • Recommended Solutions:

    • Basic Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7] This will accelerate the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, which will then be deprotonated to form a water-soluble sulfonate salt, easily extracted into the aqueous phase.[3]

    • Amine Quench: Before the aqueous workup, add a small amount of a simple, water-soluble amine (e.g., aqueous ammonia, diethylamine) to the reaction mixture and stir for 15-30 minutes. The resulting sulfonamide is typically highly polar and will be removed into the aqueous layer during extraction.[2]

Issue 2: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.

  • Potential Cause: The polarity of your desired product is very similar to that of this compound.

  • Recommended Solutions:

    • Quench Before Chromatography: Implement one of the quenching strategies (basic wash or amine quench) described in Issue 1 before attempting column chromatography. Converting the sulfonyl chloride to a more polar species (sulfonic acid or a simple sulfonamide) will significantly alter its retention on silica gel, facilitating separation.[1]

    • Optimize Chromatography Conditions: If quenching is not a viable option, carefully optimize your chromatographic conditions. A less polar eluent system may improve the separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.

Issue 3: I am observing the formation of an acidic byproduct that is difficult to remove.

  • Potential Cause: This is the 2,1,3-Benzothiadiazole-4-sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. If not effectively removed by a basic wash, it can persist in the organic layer.

  • Recommended Solutions:

    • Thorough Basic Wash: Ensure your aqueous basic wash is sufficient. Use a saturated NaHCO₃ solution and wash the organic layer multiple times. Check the pH of the aqueous layer after the final wash to ensure it is basic.

    • Silica Gel Chromatography: Sulfonic acids are very polar and will have very low mobility on silica gel. The sulfonic acid will likely remain at the baseline, allowing for the elution of your less polar product.[2]

Experimental Protocols

Protocol 1: Aqueous Basic Workup

This protocol is suitable for products that are stable to basic conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue stirring for 30 minutes to ensure complete hydrolysis of the excess sulfonyl chloride. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent, add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 x volume of organic layer)

    • Water (1 x volume of organic layer)

    • Brine (saturated aqueous NaCl) (1 x volume of organic layer)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Scavenger Resin Workup

This protocol is ideal for products that are sensitive to aqueous or basic conditions.

  • Resin Selection: Choose a polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene).

  • Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stirring: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight. Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

MethodReagentsPrinciple of RemovalAdvantagesDisadvantages
Aqueous Basic Workup Saturated NaHCO₃ or dilute NaOHHydrolysis to water-soluble sulfonate saltInexpensive, effective for large scaleNot suitable for base-sensitive products
Amine Quench Aqueous NH₃, primary/secondary aminesFormation of a highly polar, water-soluble sulfonamideFast and efficientThe resulting sulfonamide must be easily separable from the product
Scavenger Resins Polymer-bound aminesCovalent binding to a solid supportHigh product purity, simple filtration workup, non-aqueousResins can be expensive
Chromatography Silica gelDifferential adsorptionCan be used directly without quenchingPotential for co-elution, possible on-column hydrolysis

Visualizations

experimental_workflow cluster_0 Reaction Completion cluster_1 Quenching / Removal cluster_2 Purification cluster_3 Final Product start Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) aqueous Aqueous Basic Workup start->aqueous Add NaHCO₃(aq) amine Amine Quench start->amine Add Amine resin Scavenger Resin start->resin Add Resin chromatography Direct Chromatography start->chromatography extraction Liquid-Liquid Extraction aqueous->extraction amine->extraction filtration Filtration resin->filtration column Column Chromatography chromatography->column extraction->column filtration->column end Pure Product column->end

Caption: Workflow for the removal of unreacted this compound.

signaling_pathway cluster_0 Analyte Sensing Mechanism fluorophore BTD-based Fluorophore (e.g., with carboxylic acid) complex Fluorophore-Metal Complex fluorophore->complex Coordination fluorescence Fluorescence Emission ('Turned On') fluorophore->fluorescence metal_ion Metal Ion (Analyte) metal_ion->complex no_fluorescence Fluorescence Quenched ('Turned Off') complex->no_fluorescence light_in Excitation Light light_in->fluorophore light_in->complex

Caption: Hypothesized "turn-off" fluorescence sensing pathway for a 2,1,3-benzothiadiazole (BTD) derivative.[8]

References

Characterization of impurities in 2,1,3-Benzothiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1,3-benzothiadiazole. The focus is on the common synthetic route involving the reaction of o-phenylenediamine with thionyl chloride.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of 2,1,3-benzothiadiazole.

Q1: My reaction yielded a dark, tarry crude product instead of the expected solid. What could be the cause?

A1: The formation of dark, tar-like substances is often indicative of side reactions or decomposition, which can be caused by several factors:

  • Impure Starting Materials: The o-phenylenediamine starting material can be susceptible to air oxidation, which forms colored impurities that can polymerize under the reaction conditions. Ensure the o-phenylenediamine is pure and has not darkened upon storage.

  • Reaction Temperature: The reaction of o-phenylenediamine with thionyl chloride is exothermic. If the temperature is not controlled, especially during the addition of thionyl chloride, side reactions and decomposition can occur. Maintaining a low temperature (e.g., 0 °C) during addition is crucial.

  • Excess Thionyl Chloride: While a stoichiometric excess of thionyl chloride is often used, a large excess can lead to more aggressive reaction conditions and the formation of complex byproducts.

Q2: The yield of my synthesis is significantly lower than the reported >85%. What are the likely reasons?

A2: Low yields can stem from several experimental parameters:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. After the initial addition of thionyl chloride, allowing the reaction to warm to room temperature and stir for a sufficient period is common practice.

  • Loss During Workup: 2,1,3-Benzothiadiazole has some volatility and can be lost during solvent removal under high vacuum if not done carefully. Ensure that the workup procedure is optimized to minimize product loss.

  • Sub-optimal Stoichiometry: The reaction requires at least two equivalents of thionyl chloride per equivalent of o-phenylenediamine.[1] An insufficient amount of thionyl chloride will result in incomplete conversion.

  • Moisture Contamination: Thionyl chloride reacts vigorously with water. The presence of moisture in the solvent or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

Q3: My purified product is off-color (e.g., yellow or brown) instead of the expected colorless or pale-yellow solid. How can I improve the purity?

A3: A discolored product suggests the presence of impurities.

  • Oxidized Starting Material: As mentioned, oxidized o-phenylenediamine is a common source of color. Using freshly purified starting material can resolve this.

  • Residual Impurities: Minor side products or starting materials may still be present after initial purification. Recrystallization from a suitable solvent (e.g., ethanol, hexane) or column chromatography can be effective for removing these colored impurities.

Q4: My NMR spectrum shows unexpected peaks. What are the possible impurities they could represent?

A4: Unexpected signals in the NMR spectrum can indicate the presence of starting materials or side products.

  • Unreacted o-Phenylenediamine: The presence of signals in the aromatic region that do not correspond to the symmetric pattern of 2,1,3-benzothiadiazole, along with broad amine (NH₂) peaks, may indicate unreacted o-phenylenediamine.

  • Partially Reacted Intermediates: While generally reactive and unlikely to be isolated in significant amounts, it is conceivable that intermediates from incomplete cyclization could be present. These would exhibit more complex aromatic splitting patterns and potentially NH protons.

  • Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extraneous peaks.

For a comparison of expected NMR signals, please refer to the data in Table 2.

Data Presentation

Table 1: GC-MS Data for a Representative Crude 2,1,3-Benzothiadiazole Synthesis
Peak No.Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)Relative Abundance (%)
15.8Pyridine (Solvent)79, 52-
28.2o-Phenylenediamine108, 80, 523
310.52,1,3-Benzothiadiazole 136 , 108, 82, 6995
412.1Unknown Impurity152, 124, 972

Note: This data is representative and actual results may vary based on reaction conditions and analytical instrumentation.

Table 2: ¹H NMR Data (400 MHz, CDCl₃) for 2,1,3-Benzothiadiazole and Potential Impurities
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2,1,3-Benzothiadiazole 7.97dd8.9, 1.1H4, H7
7.53dd8.9, 6.7H5, H6
o-Phenylenediamine6.75m-Aromatic CH
3.5 (broad s)s-NH₂

Experimental Protocols

Synthesis of 2,1,3-Benzothiadiazole

This protocol is a standard laboratory procedure for the synthesis of 2,1,3-benzothiadiazole.

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of Impurities by GC-MS

Objective: To identify and quantify volatile impurities in the crude product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compound analysis (e.g., DB-5MS).

Procedure:

  • Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Run a temperature program that allows for the separation of components with different boiling points (e.g., initial temperature of 60 °C, ramp to 250 °C).

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST). The parent compound, 2,1,3-benzothiadiazole, should show a molecular ion peak at m/z 136.[1] Unreacted o-phenylenediamine will have a molecular ion at m/z 108.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve o-Phenylenediamine in Pyridine cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride (dropwise) cool->add_socl2 react Stir at Room Temperature (12-16h) add_socl2->react quench Quench with Ice-Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify end end purify->end Pure 2,1,3-Benzothiadiazole

Caption: Experimental workflow for the synthesis of 2,1,3-Benzothiadiazole.

G cluster_yield Low Yield cluster_purity Impure Product (Color/NMR) issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Low Yield impure_sm Impure Starting Material? issue->impure_sm Purity Issues workup_loss Loss During Workup? check_time Increase reaction time/ temperature incomplete_rxn->check_time check_stoich Verify SOCl₂ stoichiometry incomplete_rxn->check_stoich moisture Moisture Present? careful_conc Careful solvent removal workup_loss->careful_conc check_extraction Optimize extraction pH workup_loss->check_extraction dry_glassware Use oven-dried glassware moisture->dry_glassware dry_solvents Use anhydrous solvents moisture->dry_solvents side_rxn Side Reactions Occurred? purify_sm Purify o-phenylenediamine (e.g., sublimation) impure_sm->purify_sm use_new Use fresh starting material impure_sm->use_new purification_ineffective Ineffective Purification? control_temp Control temperature during addition side_rxn->control_temp check_reagents Check reagent purity side_rxn->check_reagents re_recrystallize Recrystallize from different solvent purification_ineffective->re_recrystallize column_chrom Perform column chromatography purification_ineffective->column_chrom

Caption: Troubleshooting flowchart for 2,1,3-Benzothiadiazole synthesis.

G cluster_reactants Reactants cluster_products Products & Byproducts opd o-Phenylenediamine intermediate Reaction Intermediate (N-Sulfinyl Aniline Derivative) opd->intermediate + Pyridine (base) socl2 Thionyl Chloride socl2->intermediate + Pyridine (base) btd 2,1,3-Benzothiadiazole so2 Sulfur Dioxide hcl Hydrogen Chloride intermediate->btd Cyclization & Elimination intermediate->so2 Elimination intermediate->hcl Elimination

Caption: Simplified reaction pathway for 2,1,3-Benzothiadiazole synthesis.

References

Validation & Comparative

A Comparative Guide to Amine Labeling: 2,1,3-Benzothiadiazole Derivatives vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and diagnostics, the accurate detection and quantification of amines are critical. Chemical labeling with fluorescent tags is a widely adopted strategy to enhance the sensitivity and selectivity of amine detection. This guide provides an objective comparison between two popular classes of amine-labeling reagents: 2,1,3-benzothiadiazole derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and the traditional Dansyl chloride. We will delve into their reaction mechanisms, experimental protocols, and performance characteristics, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific applications.

Mechanism of Action

2,1,3-Benzothiadiazole Derivatives (e.g., NBD-F)

Derivatives of 2,1,3-benzothiadiazole, like NBD-F, are fluorogenic reagents that are themselves non-fluorescent but become highly fluorescent upon reaction with primary and secondary amines.[1] The labeling reaction is a nucleophilic aromatic substitution where the amine attacks the electron-deficient aromatic ring of the NBD derivative, displacing the fluoride group.[2] This reaction is typically fast and proceeds under mild conditions.[3]

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) reacts with primary and secondary amines via a nucleophilic acyl substitution.[4] The unprotonated amino group acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.[4] This results in the formation of a stable and intensely fluorescent sulfonamide adduct.[5] The reaction is typically carried out under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state.[4]

Quantitative Performance Comparison

The choice of a labeling reagent often depends on key performance metrics such as reaction efficiency, sensitivity, and the photophysical properties of the resulting fluorescent product. The following table summarizes the quantitative data for NBD-F and Dansyl chloride based on available experimental evidence.

Parameter2,1,3-Benzothiadiazole Derivative (NBD-F)Dansyl Chloride
Reaction pH ~8.0 - 8.5[2][3]~9.0 - 11.0[4][6]
Reaction Temperature 60°C[3]25°C - 75°C[6][7]
Reaction Time 1 - 15 minutes[3][6]15 minutes - 2 hours[6]
Excitation Wavelength (max) ~470 nm[1]~340 nm[8]
Emission Wavelength (max) ~530 nm[1]~535 nm[8]
Quantum Yield of Adduct Can be low in aqueous solutions (<0.1 for secondary amines)[9][10]Environmentally sensitive, generally moderate to high[11]
Limit of Detection As low as 10 fmol (HPLC)[1]~1 µg of analyte[6]
Reactivity Highly reactive, especially NBD-F (500 times faster than NBD-Cl with glycine)[3]High[4]
Stability of Adduct Stable[12]Stable, resistant to acid hydrolysis[13]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate amine labeling. Below are representative protocols for NBD-F and Dansyl chloride.

Amine Labeling with NBD-F

This protocol is adapted for the derivatization of amines for HPLC analysis.

  • Reagent Preparation :

    • Prepare a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.

    • Prepare a 100 mM NBD-F solution in acetonitrile.[3]

  • Sample Preparation :

    • Dissolve or mix the amine-containing sample in the borate buffer.[3]

  • Derivatization Reaction :

    • In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F solution.[3]

    • Heat the vial at 60°C for 1 minute.[3]

    • Immediately cool the vial on an ice bath to stop the reaction.[3]

  • Analysis :

    • The resulting fluorescently labeled amine can be analyzed by reverse-phase HPLC with fluorescence detection (Excitation: 470 nm, Emission: 530 nm).[1]

Amine Labeling with Dansyl Chloride

This protocol is a general procedure for the dansylation of amino acids or peptides.

  • Reagent Preparation :

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).[14]

    • Prepare a Dansyl chloride solution of 1 mg/mL in acetone.[14]

  • Sample Preparation :

    • To 50 µL of the amine-containing sample, add 100 µL of the sodium bicarbonate buffer.[14]

  • Derivatization Reaction :

    • Add 100 µL of the Dansyl chloride solution to the sample mixture.[14]

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.[14]

  • Reaction Quenching :

    • Add 50 µL of a 2% (v/v) formic acid solution to stop the reaction.[14]

  • Sample Cleanup :

    • Filter the sample through a 0.22 µm syringe filter before analysis.[14]

    • Excess Dansyl chloride can be removed by centrifugal filtration.[7]

  • Analysis :

    • The dansylated product can be analyzed by HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~535 nm).[8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for amine labeling with NBD-F and Dansyl chloride.

NBD_F_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis reagent_prep Prepare NBD-F and Buffer mix Mix Sample and NBD-F reagent_prep->mix sample_prep Prepare Amine Sample sample_prep->mix heat Incubate at 60°C for 1 min mix->heat cool Cool on Ice heat->cool hplc HPLC Analysis cool->hplc

Caption: Experimental workflow for amine labeling with NBD-F.

Dansyl_Chloride_Workflow cluster_prep_dc Preparation cluster_reaction_dc Labeling Reaction cluster_cleanup_analysis_dc Cleanup & Analysis reagent_prep_dc Prepare Dansyl-Cl and Buffer mix_dc Mix Sample and Dansyl Chloride reagent_prep_dc->mix_dc sample_prep_dc Prepare Amine Sample sample_prep_dc->mix_dc incubate_dc Incubate at 60°C for 45 min mix_dc->incubate_dc quench_dc Quench Reaction incubate_dc->quench_dc cleanup_dc Sample Cleanup (Filtration) quench_dc->cleanup_dc hplc_dc HPLC Analysis cleanup_dc->hplc_dc

Caption: Experimental workflow for amine labeling with Dansyl Chloride.

Conclusion

Both 2,1,3-benzothiadiazole derivatives and Dansyl chloride are effective reagents for the fluorescent labeling of amines. The choice between them depends on the specific requirements of the experiment.

  • NBD-F is advantageous for its high reactivity and rapid reaction times under mild conditions.[3] Its fluorogenic nature, where fluorescence is generated upon reaction, can reduce background noise.[1]

  • Dansyl chloride is a well-established reagent with a long history of successful use.[5][11] The resulting dansyl-amine adducts are very stable, even to acid hydrolysis, making it suitable for applications like N-terminal amino acid analysis.[13] However, the reaction conditions are generally harsher (higher pH) and may take longer compared to NBD-F.[4][6]

For researchers prioritizing speed and mild reaction conditions, NBD-F is an excellent choice. For applications requiring high stability of the labeled product, particularly in the context of peptide and protein analysis, Dansyl chloride remains a robust and reliable option. The detailed information and protocols provided in this guide should empower researchers to make an informed decision based on their analytical goals and available instrumentation.

References

NBD-Cl: A Viable Fluorogenic Alternative to Benzothiadiazole Dyes for Cellular Imaging and Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and quantification of biological processes. While benzothiadiazole (BTD) derivatives have gained significant attention for their favorable photophysical properties, the classic fluorogenic reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl) presents a compelling and versatile alternative. This guide provides an objective comparison of NBD-Cl and a representative benzothiadiazole dye, supported by experimental data and detailed protocols, to inform the selection of the optimal probe for specific research applications.

NBD-Cl is an intrinsically non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines or thiol groups.[1][2] This "turn-on" characteristic makes it an excellent tool for reducing background fluorescence and enhancing signal-to-noise ratios in imaging experiments. Benzothiadiazole derivatives, on the other hand, are a class of fluorophores known for their high photostability, large Stokes shifts, and tunable emission spectra.[3][4]

Performance Comparison: NBD-Adduct vs. Benzothiadiazole Derivative

To facilitate a direct comparison, the following table summarizes the key photophysical properties of a typical NBD-amine adduct and a representative 4-N-substituted benzothiadiazole derivative.

PropertyNBD-Amine Adduct4-N-Substituted Benzothiadiazole Derivative
Excitation Maximum (λex) ~464 nm[2]~450-500 nm[3]
Emission Maximum (λem) ~512 nm[2]~550-650 nm[3]
Stokes Shift ~48 nm>100 nm[3][4]
Quantum Yield (ΦF) Environment-dependent, can be low in aqueous solutions[5]Generally high, even in polar solvents[4]
Molar Extinction Coefficient (ε) ~13,000 M⁻¹cm⁻¹High, often >20,000 M⁻¹cm⁻¹[4]
Photostability ModerateHigh[3]
Reactivity Reacts with amines and thiols[1][2]Varies with substitution, can be tailored for specific targets

Experimental Protocols

Detailed methodologies for protein labeling with NBD-Cl and a general protocol for live cell imaging with a benzothiadiazole-based probe are provided below.

Protocol 1: Labeling of Proteins with NBD-Cl

This protocol describes the covalent labeling of proteins containing accessible primary amine groups (N-terminus or lysine residues) with NBD-Cl.

Materials:

  • NBD-Cl solution (10 mg/mL in dimethylformamide (DMF))

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., 50 mM sodium borate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris).

  • Labeling Reaction: While gently vortexing, add a 5 to 10-fold molar excess of the NBD-Cl solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Add a small volume of the quenching solution to stop the reaction by consuming unreacted NBD-Cl.

  • Purification: Separate the labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the NBD adduct at approximately 464 nm.

Protocol 2: Live Cell Imaging with a Benzothiadiazole-Based Probe

This protocol provides a general guideline for staining live cells with a lipophilic benzothiadiazole dye that targets lipid droplets.

Materials:

  • Benzothiadiazole dye stock solution (1 mM in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Probe Preparation: Dilute the benzothiadiazole dye stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Imaging: Replace the PBS with fresh pre-warmed culture medium or an appropriate imaging buffer and proceed with fluorescence microscopy using the appropriate filter sets for the specific benzothiadiazole dye.

Visualizing a Biological Process: Protein-Protein Interaction

Fluorescently labeled proteins are invaluable tools for studying dynamic cellular processes such as protein-protein interactions, which are fundamental to many signaling pathways. The following diagram illustrates the general workflow for using a fluorescently labeled protein to track its interaction with a target protein.

G Workflow for Tracking Protein-Protein Interactions cluster_0 Probe Labeling cluster_1 Cellular Delivery & Interaction cluster_2 Detection & Analysis Protein Protein of Interest Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Covalent Labeling Probe Fluorescent Probe (NBD-Cl or BTD) Probe->Labeled_Protein Introduction Introduce Labeled Protein into Live Cells Labeled_Protein->Introduction Interaction Protein-Protein Interaction Introduction->Interaction Target Target Protein (e.g., on cell surface) Target->Interaction Microscopy Fluorescence Microscopy Interaction->Microscopy Signal Fluorescence Signal (Change in intensity, FRET, etc.) Microscopy->Signal Analysis Data Analysis (Localization, kinetics, etc.) Signal->Analysis

Tracking protein interactions with a fluorescent probe.

Logical Framework for Probe Selection

The choice between NBD-Cl and a benzothiadiazole derivative depends on the specific experimental requirements. The following diagram outlines a decision-making process for selecting the appropriate probe.

G Probe Selection Logic Start Start: Need for a fluorescent probe Fluorogenic Is a 'turn-on' fluorogenic probe required? Start->Fluorogenic Photostability Is high photostability critical for long-term imaging? Fluorogenic->Photostability  No NBD Choose NBD-Cl Fluorogenic->NBD  Yes Stokes Is a large Stokes shift essential to minimize autofluorescence? Photostability->Stokes  No BTD Choose a Benzothiadiazole (BTD) derivative Photostability->BTD  Yes Stokes->NBD  No Stokes->BTD  Yes

Decision tree for fluorescent probe selection.

References

A Comparative Analysis of Benzothiadiazole and Coumarin Fluorophores for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the photophysical properties, experimental applications, and comparative performance of benzothiadiazole (BTD) and coumarin-based fluorescent probes.

In the dynamic field of fluorescence imaging and sensing, the choice of fluorophore is paramount to the success of an experiment. Among the plethora of available options, benzothiadiazoles (BTDs) and coumarins have emerged as two of the most versatile and widely utilized scaffolds. This guide provides an objective comparison of these two fluorophore families, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

At a Glance: Key Differences

FeatureBenzothiadiazole (BTD) DerivativesCoumarin Derivatives
Core Structure Electron-deficient heterocyclic coreBenzopyran-2-one core
Key Advantages Large Stokes shifts, high photostability, sensitivity to microenvironmentHigh quantum yields, tunable emission, well-established chemistry
Common Applications Bioimaging of organelles (mitochondria, lipid droplets), hypoxia sensing, DNA labelingEnzyme activity assays, ion sensing (e.g., Ca2+), pH indicators, cell staining

Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore is dictated by its photophysical parameters. The following tables summarize key data for a selection of representative benzothiadiazole and coumarin derivatives, showcasing their respective strengths.

Benzothiadiazole Derivatives
CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
4-amino-BTDToluene4305421120.61-[1]
4-(dimethylamino)-BTDToluene4585631050.44-[1]
BTD-LipWater--up to 120--[2]
BTD-Hg-LysoDMF/PBS-630210--[3]
Coumarin Derivatives
CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Coumarin 1Ethanol373450770.5325,000[4]
Coumarin 6Ethanol458505470.7854,000[5]
Coumarin 343Ethanol445485400.6344,300[6]
CPD---185--[2]
CDCI-CO--710222--[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorophores. Below are generalized protocols for key experiments.

Synthesis of a 4-N-Substituted Benzothiadiazole Derivative (General Protocol)
  • Starting Material: 4-bromo-2,1,3-benzothiadiazole.

  • Reaction: The 4-bromo-2,1,3-benzothiadiazole is subjected to a nucleophilic aromatic substitution reaction with a desired amine.

  • Conditions: The reaction is typically carried out in a suitable solvent (e.g., toluene, DMF) and may require a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired 4-N-substituted benzothiadiazole.[7]

Synthesis of a Coumarin Derivative via Pechmann Condensation (General Protocol)
  • Starting Materials: A phenol and a β-ketoester.

  • Condensation: The phenol and β-ketoester are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid, Amberlyst-15).

  • Cyclization: The intermediate product undergoes an intramolecular cyclization to form the coumarin ring.

  • Purification: The product is typically purified by recrystallization from a suitable solvent like ethanol.

Photophysical Characterization
  • Sample Preparation: Prepare solutions of the fluorophore in various solvents of differing polarity at a concentration that gives an absorbance of ~0.1 at the excitation maximum.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Record the emission spectrum using a spectrofluorometer while exciting at λ_abs. This will determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference between the wavelength of maximum emission and the wavelength of maximum absorption (Stokes Shift = λ_em - λ_abs).

Live Cell Imaging Protocol
  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes). The optimal concentration and incubation time should be determined empirically.

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any excess, unbound probe.

  • Imaging: Mount the dish or slide on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these fluorophores are used is essential for understanding their application. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a general experimental workflow.

G cluster_0 Hypoxia Detection using a BTD-based Probe Hypoxia Cellular Hypoxia Nitroreductase Upregulation of Nitroreductase Enzymes Hypoxia->Nitroreductase Reduced_BTD Fluorescent BTD-Amino Product Nitroreductase->Reduced_BTD BTD_Probe Non-fluorescent BTD-Nitro Probe BTD_Probe->Nitroreductase Enzymatic Reduction Fluorescence Fluorescence Signal Reduced_BTD->Fluorescence

A BTD-based probe for detecting cellular hypoxia.

G cluster_1 Enzyme Activity Assay using a Coumarin-based Probe Enzyme Target Enzyme (e.g., Esterase) Cleavage Enzymatic Cleavage Enzyme->Cleavage Coumarin_Substrate Non-fluorescent Coumarin Substrate (Ester-linked) Coumarin_Substrate->Cleavage Fluorescent_Coumarin Fluorescent Coumarin Product Cleavage->Fluorescent_Coumarin Detection Fluorescence Detection Fluorescent_Coumarin->Detection

A coumarin-based probe for detecting enzyme activity.

G cluster_2 General Experimental Workflow for Fluorophore Comparison Synthesis Synthesize or Procure Fluorophores Characterization Photophysical Characterization Synthesis->Characterization Staining Cell Staining with Each Fluorophore Characterization->Staining Cell_Culture Prepare Cell Cultures Cell_Culture->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image and Data Analysis Imaging->Analysis

Workflow for comparing fluorophore performance.

Concluding Remarks

Both benzothiadiazole and coumarin fluorophores offer unique advantages for biological research. BTDs excel in applications requiring large Stokes shifts and high photostability, making them ideal for challenging imaging environments and multiplexing experiments. Coumarins, with their high quantum yields and well-understood chemistry, remain a robust choice for a wide range of applications, particularly in the development of "turn-on" probes for sensing specific biological activities. The choice between these two powerful classes of fluorophores will ultimately depend on the specific requirements of the experimental design, including the target molecule or process, the imaging modality, and the desired photophysical characteristics. This guide serves as a starting point for researchers to make an informed decision and to further explore the vast and exciting possibilities offered by these versatile fluorescent tools.

References

A Comparative Guide to the Photostability of Benzothiadiazole Dyes and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy and bio-imaging, the choice of a fluorophore is critical to the success and reproducibility of experiments. Among the myriad of available fluorescent dyes, benzothiadiazole (BTD) derivatives have emerged as a promising class of probes, often lauded for their enhanced photophysical properties compared to traditional dyes like fluorescein. This guide provides an objective comparison of the photostability of benzothiadiazole dyes and fluorescein, supported by available data and detailed experimental protocols.

Executive Summary

Benzothiadiazole-based dyes generally exhibit significantly higher photostability than fluorescein. While direct, side-by-side quantitative data under identical conditions is sparse in the literature, qualitative reports consistently describe BTD derivatives as highly robust fluorophores with minimal signal loss during prolonged imaging.[1][2] Fluorescein, a widely used but older fluorescent probe, is well-known for its propensity to photobleach, limiting its utility in applications requiring long-term or high-intensity illumination. The enhanced stability of BTD dyes is attributed to their intrinsic molecular structure, which is less susceptible to the photochemical degradation pathways that affect fluorescein.

Quantitative Data Presentation

The following table summarizes key photophysical properties of representative benzothiadiazole dyes and fluorescein. It is important to note that these values are compiled from various sources and were not necessarily obtained under the same experimental conditions. Therefore, this table should be used as a general reference rather than for direct quantitative comparison.

PropertyBenzothiadiazole DerivativesFluorescein
Photostability Generally high to excellent; resistant to photobleaching.[1][2][3]Moderate to low; prone to rapid photobleaching.[4]
Fluorescence Quantum Yield (Φ) Can be high (specific values depend on the derivative).~0.95 in 0.1 M NaOH.
Stokes Shift Often large.[5][6][7]~20 nm.
Solvatochromism Commonly exhibit solvent-dependent spectral shifts.[5]Less pronounced.

Photostability Comparison

Benzothiadiazole dyes are frequently highlighted for their exceptional photostability, a crucial feature for advanced fluorescence imaging techniques.[1][5] Several studies describe BTD derivatives as having "no fading even after long periods of irradiation".[1][8] This robustness allows for longer exposure times and more intense illumination, which is advantageous for imaging low-abundance targets and for time-lapse studies.

In contrast, fluorescein is known to be susceptible to photobleaching. Its photobleaching kinetics are complex and can be influenced by factors such as concentration, oxygen levels, and the surrounding molecular environment.[4][9] The photochemical degradation of fluorescein often proceeds through its triplet state, which can react with molecular oxygen to produce reactive oxygen species that in turn destroy the fluorophore.

Experimental Protocols

Accurate assessment of photostability is crucial for selecting the appropriate dye for a given application. Below are detailed methodologies for key experiments used to quantify the photostability of fluorescent dyes.

Measurement of Photobleaching Half-Life

This protocol outlines a common method for determining the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions (e.g., a specific benzothiadiazole dye and fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize the molecules and prevent diffusion.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φ_b_) is a more absolute measure of photostability, representing the probability that an excited fluorophore will be photobleached.

Materials:

  • Spectrofluorometer with a stable, calibrated light source.

  • Actinometer solution (for determining photon flux).

  • Dilute solutions of the fluorescent dyes in a suitable solvent.

Procedure:

  • Determine Photon Flux: Use a chemical actinometer to accurately measure the photon flux of the excitation light source at the desired wavelength.

  • Sample Irradiation: Irradiate a dilute solution of the fluorescent dye with a known concentration and absorbance at the excitation wavelength for a specific period.

  • Measure Change in Concentration: Use absorption spectroscopy to measure the decrease in the concentration of the dye after irradiation.

  • Calculate Quantum Yield: The photobleaching quantum yield can be calculated using the following formula:

    Φ_b_ = (Number of molecules bleached) / (Number of photons absorbed)

    This requires careful measurement of the number of photons absorbed by the solution and the corresponding number of dye molecules that have been degraded.

Visualizations

Experimental Workflow for Photostability Measurement

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solutions prep2 Immobilize on Slide prep1->prep2 acq1 Set Microscope Parameters prep2->acq1 acq2 Acquire Initial Image (t=0) acq1->acq2 acq3 Continuous Illumination acq2->acq3 acq4 Time-Lapse Imaging acq3->acq4 an1 Measure ROI Intensity acq4->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Half-Life (t½) an4->an5

Caption: Workflow for determining photobleaching half-life.

Photobleaching Mechanism of Fluorescein

G BTD_S0 BTD Ground State (S₀) BTD_S1 BTD Excited Singlet State (S₁) BTD_S0->BTD_S1 Excitation (hν) BTD_S1->BTD_S0 Fluorescence Stable High Photostability BTD_S1->Stable Efficient Radiative Decay & Low Intersystem Crossing

References

A Comparative Guide to Benzothiadiazole and Rhodamine Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging, the choice of fluorescent probe is paramount to achieving high-quality, quantifiable data. This guide provides an objective comparison of two prominent classes of fluorescent dyes: the relatively novel benzothiadiazole (BTD) probes and the well-established rhodamine dyes. We will delve into their photophysical properties, present available experimental data, and provide generalized protocols for their application in cell imaging.

At a Glance: Key Characteristics

FeatureBenzothiadiazole (BTD) ProbesRhodamine Dyes
Development Stage Newer class of fluorophoresWell-established, widely used
Key Advantages Large Stokes shifts, high photostability, good signal-to-noise ratio.[1][2]High brightness, high quantum yields, extensive range of derivatives.[][4]
Common Applications Imaging nuclei, mitochondria, lipid droplets.[1][2][5]Mitochondrial staining, protein labeling, super-resolution microscopy.[][4]
Considerations Photophysical properties can be highly solvent-dependent.Some derivatives can be phototoxic with prolonged illumination.[6]

Quantitative Photophysical Properties

The brightness of a fluorescent probe is a critical parameter for sensitive detection in cell imaging and is determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits light). Below are tables summarizing these properties for representative BTD and rhodamine derivatives as reported in the literature. It is important to note that these values are often measured in solvents and may differ in the complex intracellular environment.

Table 1: Photophysical Properties of Selected Benzothiadiazole (BTD) Probes

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
BTD-NH₂45556513,0000.85Dichloromethane
LD-BTD1~470~580Not ReportedHigh in apolar solventsNot Specified
BTD-PyMeNot ReportedNot ReportedNot ReportedNot ReportedNot Specified
BTDShinyNot ReportedNot ReportedNot ReportedNot ReportedNot Specified

Data for BTD-NH₂ and LD-BTD1 are indicative of the favorable photophysical properties of the BTD class. Specific values for various derivatives can be found in the cited literature.

Table 2: Photophysical Properties of Selected Rhodamine Dyes

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Rhodamine B553577128,0000.36Ethanol
Rhodamine 12350752978,0000.90Ethanol
TRITC55757685,0000.28Ethanol
SiR-actin652672100,0000.41Buffer

Rhodamine dyes are known for their high molar extinction coefficients and quantum yields, contributing to their overall brightness.[][4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and comparable results. Below are generalized protocols for staining live cells with BTD and rhodamine probes. Optimal conditions, such as probe concentration and incubation time, should be determined empirically for each specific cell type and experimental setup.

General Protocol for Live-Cell Staining with Benzothiadiazole Probes

This protocol is a general guideline for staining organelles like mitochondria or lipid droplets with BTD-based probes.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for adherence.

  • Probe Preparation: Prepare a stock solution of the BTD probe (typically 1-10 mM) in anhydrous DMSO. From the stock solution, prepare a fresh working solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the BTD probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the specific BTD probe's excitation and emission wavelengths.

General Protocol for Mitochondrial Staining with Rhodamine 123

Rhodamine 123 is a cationic dye that accumulates in mitochondria of live cells based on the mitochondrial membrane potential.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.

  • Probe Preparation: Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO. Dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-20 µM.[7]

  • Cell Staining: Remove the culture medium and incubate the cells with the Rhodamine 123 working solution for 5-30 minutes at 37°C.[7]

  • Washing: Wash the cells twice with pre-warmed PBS or culture medium.[7]

  • Imaging: Add fresh imaging buffer and observe the cells under a fluorescence microscope using standard FITC/GFP filter sets.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture cells on microscopy-compatible plates prepare_probe Prepare fresh probe working solution incubate Incubate cells with probe prepare_probe->incubate wash Wash to remove unbound probe incubate->wash acquire_images Acquire images on fluorescence microscope wash->acquire_images analyze Quantitative analysis of fluorescence intensity acquire_images->analyze

A generalized workflow for fluorescent staining of live cells.

Brightness_Concept cluster_factors Contributing Factors Brightness Probe Brightness MolarExtinction Molar Extinction Coefficient (ε) MolarExtinction->Brightness QuantumYield Quantum Yield (Φ) QuantumYield->Brightness

The key determinants of fluorescent probe brightness.

Conclusion

Both benzothiadiazole and rhodamine probes are powerful tools for cell imaging, each with a distinct set of advantages. BTDs represent a promising newer class of fluorophores with excellent photostability and large Stokes shifts, which is particularly beneficial for reducing spectral crosstalk in multicolor imaging.[1][2] Rhodamines, on the other hand, are a well-established and versatile class of dyes with a proven track record of high brightness and a wide array of commercially available derivatives for various applications.[][4]

The selection of the optimal probe will ultimately depend on the specific requirements of the experiment, including the target organelle, the need for photostability in long-term imaging, and the desired spectral properties for multiplexing. Researchers are encouraged to consult the primary literature for detailed photophysical data of specific derivatives and to empirically optimize staining protocols for their particular cellular model.

References

Validating the Synthesis of Novel 2,1,3-Benzothiadiazole-4-sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and validation of a promising new class of compounds: 2,1,3-Benzothiadiazole-4-sulfonamides. It offers a comparative analysis of their potential performance against established alternatives, supported by established experimental protocols for accurate evaluation.

Introduction to 2,1,3-Benzothiadiazole-4-sulfonamides

The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit utilized in the development of functional molecules for materials science and medicine. When functionalized with a sulfonamide group at the 4-position, this core structure gives rise to a class of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and as inhibitors of key enzymes like carbonic anhydrase. The unique electronic properties of the benzothiadiazole ring system, combined with the well-established biological activity of the sulfonamide moiety, make these novel compounds a compelling area of research for drug discovery.

Synthesis Pathway

The synthesis of novel 2,1,3-Benzothiadiazole-4-sulfonamides is a multi-step process that begins with the formation of the core benzothiadiazole ring, followed by sulfonation and subsequent amidation.

G A o-Phenylenediamine C 2,1,3-Benzothiadiazole A->C Ring Formation [17] B Thionyl Chloride (SOCl₂) B->C E 2,1,3-Benzothiadiazole-4-sulfonyl chloride C->E Chlorosulfonation [22] D Chlorosulfonic Acid (ClSO₃H) D->E G Novel 2,1,3-Benzothiadiazole-4-sulfonamide E->G Amidation [36] F Primary/Secondary Amine (R¹R²NH) F->G G cluster_0 Novel Sulfonamide cluster_1 Mechanism of Action A Novel 2,1,3-Benzothiadiazole-4-sulfonamide B VEGFR-2 Inhibition A->B C Apoptosis Induction A->C D Inhibition of Angiogenesis B->D E Cancer Cell Death C->E

A Comparative Guide to Benzothiadiazole-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of recently developed benzothiadiazole (BTD) based fluorescent sensors. BTD derivatives have garnered significant attention in the field of chemical sensing and bioimaging due to their excellent photophysical properties, including high quantum yields and substantial Stokes shifts.[1] This document offers a side-by-side comparison of quantitative performance data, detailed experimental protocols for key performance benchmarks, and visualizations of their operational mechanisms to aid in the selection of appropriate sensors for specific research and development applications.

Performance Benchmarks of Benzothiadiazole Sensors

The following table summarizes the key performance metrics of a selection of benzothiadiazole-based fluorescent sensors for various analytes. This allows for a direct comparison of their sensitivity, signaling mechanism, and operational range.

SensorAnalyte(s)Sensing MechanismLimit of Detection (LOD)Quantum Yield (Φ)Stokes ShiftResponse Time
JXUST-3 Al³⁺, Cr³⁺, Fe³⁺Turn-offAl³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µM[1][2]Not ReportedNot ReportedNot Reported
Compound-1 Zn²⁺Ratiometric, Turn-on3.8 µM[1]0.55 (free), 0.69 (with Zn²⁺)[1]~145 nm[1]Not Reported
NBO pHRatiometricNot ApplicableNot ReportedNot ReportedNot Reported
MOF-1 2,6-pyridine dicarboxylic acid (DPA)Turn-on0.18 μMNot Reported13 nm blue-shift< 1 minute
BIPP Zn²⁺Turn-on2.36 x 10⁻⁸ M[3]Not ReportedNot ReportedNot Reported
DCI-RDA Fe³⁺, Hg²⁺Turn-offFe³⁺: 1.468 µM, Hg²⁺: 0.305 µM[4]Not Reported162 nm[4]30 seconds[4]

Experimental Protocols

Detailed methodologies for determining the key performance indicators of fluorescent sensors are provided below.

Determination of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor. A common method for its determination is the 3σ/k method.[5]

  • Blank Measurement: Prepare a solution containing the fluorescent probe in the appropriate buffer or solvent without the analyte.

  • Replicate Measurements: Record the fluorescence intensity of the blank solution at least 10 times.

  • Standard Deviation Calculation: Calculate the standard deviation (σ) of the blank measurements.

  • Calibration Curve: Prepare a series of solutions with varying, low concentrations of the analyte and record their fluorescence intensity. Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.

  • Slope Determination: Determine the slope (k) of the linear portion of the calibration curve at low analyte concentrations.

  • LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / k .[5]

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[6][7]

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the benzothiadiazole sensor.

  • Absorbance Measurement: Prepare dilute solutions of both the standard and the test sensor in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

  • Fluorescence Spectra Recording: Record the fluorescence emission spectra of both the standard and the test sensor under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test sensor.

  • Quantum Yield Calculation: The quantum yield of the test sensor (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where:

    • Φₛₜ is the quantum yield of the standard.

    • Iₓ and Iₛₜ are the integrated fluorescence intensities of the test sample and the standard, respectively.

    • Aₓ and Aₛₜ are the absorbances of the test sample and the standard at the excitation wavelength, respectively.

    • nₓ and nₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.

Determination of Response Time

Response time is the time required for the sensor to reach a stable signal upon interaction with the analyte.

  • Baseline Measurement: Record the fluorescence intensity of the sensor solution in the absence of the analyte to establish a stable baseline.

  • Analyte Addition: Rapidly introduce a known concentration of the analyte into the sensor solution while continuously recording the fluorescence intensity.

  • Signal Stabilization: Monitor the change in fluorescence intensity over time until it reaches a plateau or a stable value.

  • Response Time Determination: The response time is typically defined as the time taken to reach 90% or 95% of the final, stable signal intensity. For very fast reactions, a stopped-flow apparatus may be necessary to accurately measure the kinetics.[8]

Selectivity and Interference Studies

These studies are crucial to assess the sensor's ability to detect the target analyte in the presence of other potentially interfering species.

  • Preparation of Interfering Species Solutions: Prepare solutions of various cations, anions, and biologically relevant molecules that are expected to be present alongside the target analyte in a real sample.

  • Selectivity Measurement: Record the fluorescence response of the sensor to the target analyte. Then, in separate experiments, record the fluorescence response of the sensor to each of the potential interfering species at the same or higher concentrations.

  • Competition Experiment: Record the fluorescence response of the sensor to the target analyte in the presence of a mixture of all the potential interfering species. A minimal change in the signal compared to the response in the absence of interferents indicates high selectivity.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying principles of benzothiadiazole-based sensors and a typical experimental workflow are provided below.

cluster_0 Photoinduced Electron Transfer (PET) Signaling Pathway cluster_1 Before Analyte Binding cluster_2 After Analyte Binding BTD Benzothiadiazole (Fluorophore) Receptor Receptor Unit BTD->Receptor Covalent Linkage GroundState Ground State (Non-fluorescent) BTD->GroundState PET Quenching (e⁻ transfer) ExcitedState Excited State (Fluorescent) BTD->ExcitedState Excitation Receptor->BTD Inhibits PET Analyte Analyte Analyte->Receptor Binding GroundState->BTD Excitation ExcitedState->GroundState Fluorescence Emission

Caption: Signaling pathway of a PET-based benzothiadiazole sensor.

cluster_0 Experimental Workflow for Sensor Benchmarking A Sensor & Analyte Solution Preparation B UV-Vis Absorbance Measurement A->B C Fluorescence Spectroscopy A->C D Data Acquisition (Intensity, Wavelength) C->D E Performance Metric Calculation D->E F LOD, Quantum Yield, Response Time, Selectivity E->F

References

Navigating the Maze of Thiols: A Comparative Guide to the Cross-Reactivity of 2,1,3-Benzothiadiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific biothiols amidst a complex cellular environment is a significant challenge. 2,1,3-Benzothiadiazole (BTD) has emerged as a versatile fluorophore in the design of probes for these important analytes. However, their cross-reactivity with other structurally similar molecules can lead to ambiguous results. This guide provides an objective comparison of the performance of several BTD-based fluorescent probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

The selective detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), as well as reactive sulfur species like hydrogen sulfide (H₂S), is crucial for understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes offer a powerful method for real-time and in-situ detection of these species. The 2,1,3-benzothiadiazole scaffold is a popular choice for probe design due to its favorable photophysical properties, including environmental sensitivity and a large Stokes shift. However, the inherent nucleophilicity of thiols presents a challenge in designing probes that can distinguish between these closely related analytes.

Comparative Analysis of Cross-Reactivity

The performance of a fluorescent probe is critically dependent on its selectivity. The following table summarizes the quantitative data on the cross-reactivity of representative 2,1,3-benzothiadiazole-based fluorescent probes with various biothiols and other reactive species. The data is presented as the fold-change in fluorescence intensity upon reaction with the analyte compared to the probe alone.

ProbeTarget AnalyteGlutathione (GSH)Cysteine (Cys)Homocysteine (Hcy)Hydrogen Sulfide (H₂S)Reactive Oxygen Species (ROS)
NBD-Cl Thiols/Amines~5-fold~10-fold~8-fold~12-foldNo significant response
ATD-Cl GSH~90-fold~5-fold~4-foldNot ReportedNo significant response
Probe 1 Cys/Hcy & GSH~15-fold (at 587 nm)~25-fold (at 454 nm)~22-fold (at 454 nm)Not ReportedNo significant response
Probe 60T Biothiols & H₂S~40-fold~50-fold~45-fold~35-foldNot Reported

Note: The fluorescence enhancement values are approximate and can vary depending on the specific experimental conditions (e.g., pH, solvent, concentration). The data is compiled from multiple sources for comparative purposes.

As the table illustrates, the selectivity of BTD-based probes varies significantly with their structural modifications. While some probes like NBD-Cl exhibit broad reactivity towards thiols, others like ATD-Cl have been engineered for high selectivity towards GSH. Probe 1 demonstrates an interesting dual-emission response, allowing for the simultaneous detection of GSH and Cys/Hcy at different wavelengths. Probe 60T shows a broad response to various biothiols and H₂S.

Signaling Pathways and Sensing Mechanisms

The detection mechanism of these probes typically involves a reaction between the thiol group of the analyte and an electrophilic site on the BTD probe. This reaction leads to a change in the electronic properties of the fluorophore, resulting in a "turn-on" fluorescence response.

sensing_mechanism Probe BTD Probe (Low Fluorescence) Intermediate Thiol-Probe Adduct Probe->Intermediate Nucleophilic Attack Analyte Thiol Analyte (e.g., GSH, Cys) Analyte->Intermediate Product Fluorescent Product (High Fluorescence) Intermediate->Product Intramolecular Rearrangement or Cleavage

Figure 1. Generalized sensing mechanism of a thiol-reactive BTD-based fluorescent probe.

Experimental Workflow for Cross-Reactivity Assessment

To ensure the reliability of experimental results, a standardized workflow for assessing the cross-reactivity of fluorescent probes is essential.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Probe Stock Solution (in DMSO or DMF) Reaction Incubate Probe with Analytes (Controlled pH and Temperature) Probe_Prep->Reaction Analyte_Prep Analyte Solutions (Target & Interferents) Analyte_Prep->Reaction Measurement Measure Fluorescence Intensity (Spectrofluorometer) Reaction->Measurement Comparison Compare Fluorescence Response (Fold-change vs. Blank) Measurement->Comparison Conclusion Determine Selectivity Profile Comparison->Conclusion

Figure 2. A typical experimental workflow for evaluating the cross-reactivity of a fluorescent probe.

Detailed Experimental Protocols

The following protocols provide a general framework for assessing the cross-reactivity of 2,1,3-benzothiadiazole-based fluorescent probes. Researchers should optimize these protocols for their specific probe and experimental setup.

Materials and Reagents
  • 2,1,3-Benzothiadiazole-based fluorescent probe of interest

  • Target analytes: Glutathione (GSH), L-cysteine (Cys), L-homocysteine (Hcy), Sodium hydrosulfide (NaHS)

  • Interfering species: A selection of relevant reactive oxygen species (e.g., H₂O₂, O₂⁻, •OH), other amino acids, and relevant metal ions.

  • Buffer solution: Phosphate-buffered saline (PBS) or HEPES buffer, pH adjusted to physiological range (typically 7.4).

  • Organic solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing probe stock solutions.

  • Spectrofluorometer

  • 96-well microplates or quartz cuvettes

Preparation of Solutions
  • Probe Stock Solution: Prepare a stock solution of the BTD-based fluorescent probe (typically 1-10 mM) in anhydrous DMSO or DMF. Store in the dark at -20°C.

  • Analyte Stock Solutions: Prepare stock solutions of the target analytes and interfering species (typically 10-100 mM) in the appropriate buffer. Prepare fresh daily to avoid degradation, especially for thiols.

Selectivity and Cross-Reactivity Assay
  • Reaction Setup: In a 96-well plate or cuvette, add the appropriate volume of buffer.

  • Probe Addition: Add the probe stock solution to a final concentration that is within the linear range of detection for the instrument (typically 1-10 µM).

  • Analyte Addition: Add the stock solution of the target analyte or the interfering species to the desired final concentration. For cross-reactivity studies, a concentration significantly higher than that of the target analyte is often used (e.g., 10- to 100-fold excess).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, protected from light. The incubation time should be sufficient to allow the reaction to go to completion, as determined from preliminary kinetic studies.

  • Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths of the probe-analyte adduct. A blank measurement containing only the probe in buffer should also be performed.

Data Analysis
  • Calculate Fluorescence Enhancement: Determine the fold-change in fluorescence intensity by dividing the fluorescence intensity of the probe in the presence of the analyte by the fluorescence intensity of the probe alone (blank).

  • Plot the Data: Create a bar graph to visually compare the fluorescence response of the probe to the target analyte and the various interfering species.

By following these protocols and considering the comparative data presented, researchers can make an informed decision on the most appropriate 2,1,3-benzothiadiazole-based fluorescent probe for their specific application, leading to more accurate and reliable results in the study of thiol biology.

Unveiling the Superiority of 2,1,3-Benzothiadiazole Fluorophores in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Next-Generation Fluorescent Probes

In the dynamic landscape of biomedical research and drug development, the demand for highly sensitive and robust fluorescent probes is ever-increasing. While traditional dyes like fluorescein, rhodamine, and cyanines have been instrumental in advancing our understanding of cellular processes, they often fall short in demanding applications. Emerging as a powerful alternative, 2,1,3-Benzothiadiazole (BTD) based fluorophores offer a compelling suite of advantages, positioning them as the new gold standard for high-performance bioimaging and sensing applications.

This guide provides an objective comparison of the photophysical properties and performance of BTD fluorophores against their traditional counterparts. Supported by experimental data, we delve into the key characteristics that empower researchers to achieve unprecedented clarity and reliability in their investigations.

Key Advantages of 2,1,3-Benzothiadiazole Fluorophores

The unique electronic structure of the BTD core, an electron-withdrawing heterocycle, is the foundation of its superior fluorescent properties. When coupled with electron-donating moieties, it creates a versatile donor-acceptor (D-A) scaffold that allows for the fine-tuning of its photophysical characteristics. This inherent flexibility gives rise to several key advantages over traditional dyes:

  • Exceptional Photostability: BTD fluorophores exhibit remarkable resistance to photobleaching, enabling prolonged imaging experiments without significant signal degradation. This is a critical advantage for time-lapse microscopy and tracking of dynamic cellular events.

  • Large Stokes Shifts: The significant separation between the absorption and emission maxima of BTD derivatives minimizes self-quenching and reduces spectral crosstalk in multicolor imaging experiments. This leads to improved signal-to-noise ratios and clearer, more reliable data.

  • High Quantum Yields: Many BTD-based probes display high fluorescence quantum yields, translating to brighter signals and the ability to detect low-abundance targets with greater sensitivity.[1][2][3]

  • Tunable Emission Spectra: The modular nature of the BTD scaffold allows for rational design of fluorophores with emission wavelengths spanning the visible to near-infrared (NIR) spectrum. This adaptability is crucial for multiplexed imaging and deep-tissue penetration.

  • Environmental Sensitivity: The fluorescence of certain BTD derivatives is sensitive to the polarity of their microenvironment. This property can be harnessed to develop probes that report on changes in cellular environments, such as lipid droplet formation or membrane potential.

Quantitative Performance Metrics: A Side-by-Side Comparison

To provide a clear and objective assessment, the following table summarizes the key photophysical properties of a representative 2,1,3-Benzothiadiazole fluorophore alongside commonly used traditional dyes.

Property2,1,3-Benzothiadiazole (BTD) DerivativeFluorescein (FITC)Rhodamine BCyanine 5 (Cy5)
Quantum Yield (Φ) Up to 0.98[1][2][3]~0.92~0.70~0.27[4]
Photostability (Half-life) High (Longer half-life)Low (Rapid photobleaching)[5]ModerateModerate (Half-life of ~30s under specific conditions)[6]
Two-Photon Absorption Cross-Section (σ₂) (GM) 110 - 800[1][2][3]LowModerate~400[7]
Stokes Shift LargeSmallModerateModerate

Visualizing the Fluorescence Mechanism

The following diagram illustrates the fundamental process of fluorescence, a key phenomenon underpinning the utility of all fluorophores discussed.

General Mechanism of Fluorescence GS Ground State (S₀) ES1 First Excited Singlet State (S₁) GS->ES1 Absorption (Excitation) ES1->GS Fluorescence ES1->GS Non-radiative Decay (e.g., heat) TS Triplet State (T₁) ES1->TS Intersystem Crossing ES2 Higher Excited Singlet States (Sₙ) TS->GS Phosphorescence / Non-radiative Decay Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_std Prepare series of standard solutions of known absorbance measure_abs Measure absorbance of all solutions prep_std->measure_abs prep_sample Prepare series of sample solutions of known absorbance prep_sample->measure_abs measure_fluor Measure fluorescence emission spectra of all solutions measure_abs->measure_fluor integrate Integrate the area under each emission spectrum measure_fluor->integrate plot Plot integrated fluorescence vs. absorbance integrate->plot calculate Calculate quantum yield using the comparative formula plot->calculate Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare sample on a microscope slide setup_microscope Set up fluorescence microscope with constant illumination prep_sample->setup_microscope acquire_timelapse Acquire time-lapse image series setup_microscope->acquire_timelapse measure_intensity Measure fluorescence intensity over time acquire_timelapse->measure_intensity plot_decay Plot normalized intensity vs. time measure_intensity->plot_decay calculate_halflife Determine photobleaching half-life (t₁/₂) plot_decay->calculate_halflife

References

A Spectroscopic Showdown: Unveiling the Photophysical Nuances of 2,1,3-Benzothiadiazole and 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the key spectroscopic characteristics of 2,1,3-Benzothiadiazole (BTD) and 2,1,3-Benzoxadiazole (BOX) derivatives, supported by experimental data and detailed protocols.

In the realm of fluorescent probes and organic electronics, 2,1,3-benzothiadiazole (BTD) and its oxygen-containing counterpart, 2,1,3-benzoxadiazole (BOX), serve as fundamental building blocks for a vast array of functional molecules. Their inherent electron-accepting nature and rigid bicyclic structure give rise to intriguing photophysical properties, making them staples in the design of sensors, imaging agents, and organic light-emitting diodes (OLEDs). While both scaffolds are structurally similar, the substitution of sulfur with oxygen imparts subtle yet significant differences in their spectroscopic behavior. This guide provides an objective comparison of their performance, backed by experimental data, to aid researchers in selecting the optimal core for their specific applications.

Core Structural and Electronic Differences

The primary distinction between BTD and BOX lies in the heteroatom within the five-membered ring—sulfur versus oxygen. This seemingly minor change influences the electronic properties of the entire molecule. Oxygen, being more electronegative than sulfur, generally leads to a slightly stronger electron-withdrawing character in the BOX core compared to the BTD core. This can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of their derivatives.

Spectroscopic Properties: A Comparative Analysis

The photophysical properties of BTD and BOX derivatives are highly dependent on the nature and position of their substituents. However, general trends can be observed from the existing body of research. BTD derivatives have been more extensively studied, lauded for their typically strong fluorescence, large Stokes shifts, and high extinction coefficients.[1][2] BOX derivatives, while less explored, are emerging as valuable fluorophores in their own right, often exhibiting distinct spectroscopic features.[1][2]

Below is a summary of key spectroscopic data for representative BTD and BOX derivatives, highlighting the impact of the core heterocycle and various substituents.

Table 1: Spectroscopic Data of 4,7-Disubstituted BTD and BOX Derivatives
Compound IDCoreSubstituent (R)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Stokes Shift (nm)Reference
BTD-1 BTD-H-----[3]
BOX-1 BOX-H-----[4]
BTD-2 BTD-Br-----[5]
BOX-2 BOX-Br-----[4]
BTD-3 ThienylBTDHexane4525300.6578[6]
BTD-4 ThienylBTDTHF4525570.43105[6]
BOX-3 (4-(dodecyloxy)phenyl)ethynylBOX-426-437Green region0.27-0.3295-107[7]
BTD-5 (4-(dodecyloxy)phenyl)ethynylBTD-426-437Green region0.27-0.3295-107[7]
BOX-4 (4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynylBOXCHCl₃419494~0.575[2][4]

Note: Direct comparison is challenging due to variations in substituents and solvents across different studies. The data presented is a collation from multiple sources to illustrate general trends.

From the table, it is evident that both BTD and BOX derivatives can be tailored to absorb and emit across the visible spectrum. The choice of substituent plays a critical role in tuning these properties. For instance, extending the π-conjugation with groups like thienyl or phenylethynyl generally leads to red-shifted absorption and emission maxima.

Experimental Protocols

To ensure reproducibility and accurate comparison of spectroscopic data, standardized experimental protocols are essential.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare solutions of the compound in a spectroscopic grade solvent (e.g., chloroform, THF, hexane) in a quartz cuvette with a 1 cm path length.[8] The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.[9] A blank sample containing only the solvent should be used as a reference.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[2] The instrument should be zeroed with the blank solvent before measuring the sample.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy and Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10]

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length fluorescence cuvette to minimize inner filter effects.[9]

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λ_max). The emission spectrum should be corrected for the wavelength-dependent sensitivity of the detector.

  • Quantum Yield Calculation (Relative Method): The quantum yield can be determined relative to a well-characterized standard with a known quantum yield (Φ_std).[11] The following equation is used:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 's' denotes the sample and 'std' denotes the standard.

Visualizing Synthetic and Experimental Workflows

To provide a clearer understanding of the processes involved in studying these compounds, the following diagrams illustrate a general synthetic pathway and the workflow for spectroscopic analysis.

G General Synthetic Pathway for 4,7-Disubstituted Derivatives cluster_start Starting Materials cluster_bromination Bromination cluster_coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole 4,7-dibromo-2,1,3-Benzothiadiazole 4,7-dibromo-2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole->4,7-dibromo-2,1,3-Benzothiadiazole NBS or Br₂ 2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole 4,7-dibromo-2,1,3-Benzoxadiazole 4,7-dibromo-2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole->4,7-dibromo-2,1,3-Benzoxadiazole Br₂ 4,7-disubstituted BTD Derivative 4,7-disubstituted BTD Derivative 4,7-dibromo-2,1,3-Benzothiadiazole->4,7-disubstituted BTD Derivative R-B(OH)₂ or R-C≡CH, Pd catalyst 4,7-disubstituted BOX Derivative 4,7-disubstituted BOX Derivative 4,7-dibromo-2,1,3-Benzoxadiazole->4,7-disubstituted BOX Derivative R-B(OH)₂ or R-C≡CH, Pd catalyst

Caption: Synthetic route to 4,7-disubstituted BTD and BOX derivatives.

G Workflow for Spectroscopic Analysis Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Sample Preparation (Solution) Sample Preparation (Solution) Purification & Characterization->Sample Preparation (Solution) UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation (Solution)->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Sample Preparation (Solution)->Fluorescence Spectroscopy Determination of λ_abs, ε Determination of λ_abs, ε UV-Vis Spectroscopy->Determination of λ_abs, ε Determination of λ_em, Φ_f Determination of λ_em, Φ_f Fluorescence Spectroscopy->Determination of λ_em, Φ_f Data Analysis Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis Determination of λ_abs, ε->Data Analysis Determination of λ_em, Φ_f->Data Analysis

Caption: Workflow for obtaining and comparing spectroscopic data.

Conclusion

Both 2,1,3-Benzothiadiazole and 2,1,3-Benzoxadiazole derivatives offer a versatile platform for the development of fluorescent materials. The choice between a BTD and a BOX core will depend on the specific requirements of the application. BTD derivatives are well-established and often provide high fluorescence quantum yields and large Stokes shifts. BOX derivatives, while less common, can offer unique photophysical properties and may be advantageous in certain contexts due to the different electronic nature of the oxygen atom. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the spectroscopic nuances of these important heterocyclic systems and in making informed decisions for their research and development endeavors.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2,1,3-Benzothiadiazole-4-sulfonyl chloride, a corrosive and moisture-sensitive compound. Strict adherence to these protocols is critical to ensure personnel safety and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals. It provides a step-by-step methodology for the neutralization and disposal of residual amounts and small spills of this compound within a laboratory setting. For bulk quantities, disposal must be conducted through a licensed hazardous waste disposal facility.

Immediate Safety and Hazard Profile

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is highly sensitive to moisture and will react with water or humid air to produce corrosive hydrogen chloride gas and the corresponding sulfonic acid.[1] Incompatible materials that must be avoided include strong oxidizing agents, bases, alcohols, and amines.[1]

Hazardous decomposition products resulting from fire or reaction include hydrogen chloride, chlorine, nitrogen oxides, and sulfur oxides.[1] Therefore, all handling and disposal procedures must be performed in a well-ventilated chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Quantitative Data and Required Materials

A summary of essential safety and handling information is provided in the table below.

ParameterSpecificationSource
Hazard Class Corrosive Solid, N.O.S.[1]
GHS Pictograms Corrosion[2]
Hazard Statements H314: Causes severe skin burns and eye damage.[2]
Incompatible Agents Strong oxidizing agents, bases, alcohols, amines, water.[1]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, face shield, lab coat.[1]
Ventilation Chemical Fume Hood[1]
Spill Absorbent Dry sand, dry lime, or soda ash. DO NOT USE WATER.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the safe neutralization of small quantities (typically <5 g) of this compound. This procedure should be performed in a chemical fume hood, and all equipment should be clean and dry.

1. Preparation:

  • Don all required PPE as specified in the table above.

  • Prepare a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask should be large enough to accommodate the reaction volume and subsequent quenching solution (at least 10x the volume of the sulfonyl chloride).

  • Prepare a separate beaker with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: The neutralization reaction is exothermic. An ice bath should be prepared to cool this beaker.

2. Initial Quenching (Hydrolysis):

  • Place the this compound into the flask.

  • Slowly add a non-protic solvent such as Toluene or THF to create a slurry. This aids in heat dissipation.

  • Cool the flask in an ice bath.

  • Cautiously add cold water or ice dropwise from the dropping funnel to the stirred slurry. The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid and hydrochloric acid (HCl). Maintain a slow addition rate to control the exothermic reaction and the evolution of HCl gas.

3. Neutralization:

  • Once the hydrolysis is complete (no further gas evolution or heat generation), slowly and carefully add the cold basic solution (NaHCO₃ or NaOH) to the reaction mixture.

  • Monitor the pH of the solution using pH paper. Continue adding the basic solution until the pH is neutral (pH 6-8). Be mindful that the neutralization of the acidic solution is also exothermic.

4. Final Disposal:

  • The resulting neutral aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations. Check with your institution's environmental health and safety (EHS) office for specific guidance.

  • If the mixture contains an organic solvent, it must be collected in a designated hazardous waste container for incineration.

For Small Spills:

  • DO NOT use water on the initial spill.

  • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.

  • Once the material is fully absorbed, carefully sweep it into a suitable, labeled container.

  • The collected material can then be neutralized using the procedure described above, by slowly adding it to a stirred, cold basic solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal decision_quantity Is it a bulk quantity (>100g)? start->decision_quantity bulk_disposal Arrange for pickup by licensed hazardous waste disposal service. decision_quantity->bulk_disposal Yes small_quantity Is it a small quantity (residue, <5g) or a spill? decision_quantity->small_quantity No end End of Procedure bulk_disposal->end spill_cleanup Spill Cleanup: 1. Cover with dry absorbent (sand, soda ash). 2. Collect in a labeled container. small_quantity->spill_cleanup Spill neutralization_protocol Perform Laboratory Neutralization Protocol: 1. Cautiously hydrolyze with cold water/ice. 2. Neutralize with base (e.g., NaHCO3) to pH 6-8. small_quantity->neutralization_protocol Residue spill_cleanup->neutralization_protocol decision_solvent Does the final mixture contain organic solvent? neutralization_protocol->decision_solvent waste_container Collect in a designated hazardous waste container for incineration. decision_solvent->waste_container Yes drain_disposal Dispose down the drain with copious water (check local regulations). decision_solvent->drain_disposal No waste_container->end drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 2,1,3-Benzothiadiazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling, storage, and disposal of 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS No: 73713-79-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Health Effects

This compound is a corrosive and moisture-sensitive solid.[1] It poses significant health risks upon exposure, causing severe burns to the skin, eyes, and gastrointestinal tract.[1][2] Inhalation can lead to chemical burns in the respiratory tract.[1]

HazardDescriptionCitations
Skin Contact Causes severe skin burns.[1][2]
Eye Contact Causes severe eye burns and damage.[1][2]
Inhalation Causes chemical burns to the respiratory tract.[1]
Ingestion Causes burns to the gastrointestinal tract.[1]
Special Hazards Moisture sensitive. Reacts with water.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required protective equipment.

Body PartEquipmentStandard/SpecificationCitations
Eyes/Face Safety goggles and/or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Chemical-resistant gloves (Nitrile, Neoprene, or rubber recommended).Regulation (EU) 2016/425 and the standard EN 374.[5][6]
Protective clothing (lab coat, chemical-resistant apron).Should cover arms and body to prevent skin contact.[1][4]
Safety footwear.Closed-toe, chemical-resistant shoes.[7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if dust/vapors are generated. Use in a chemical fume hood.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling and Storage Protocol

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Use adequate ventilation to keep airborne concentrations low.[1]

Step-by-Step Handling Procedure:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to minimize dust inhalation. Avoid creating dust.

  • Reaction Setup: Keep the reaction vessel closed as much as possible. If heating, ensure the setup is secure and monitored.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water. Decontaminate all equipment.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[1]

  • Isolate from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[1]

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Exposure RouteFirst Aid MeasuresCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spills and Leaks:

  • Evacuate the area.

  • Wear full PPE, including respiratory protection.

  • Carefully sweep or vacuum up the spilled solid material.

  • Place the material into a suitable, labeled, and closed container for disposal.[1]

  • Avoid generating dust.

Fire Fighting:

  • Use foam, dry chemical, or carbon dioxide extinguishers.[1]

  • Do NOT use water , as the material is moisture sensitive and may react.[8]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical residues, contaminated materials (e.g., gloves, paper towels), and rinsate from cleaning equipment in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][5]

Workflow for Safe Handling

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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